molecular formula C12H8ClNO3 B8790848 4-Chloro-1-nitro-2-phenoxybenzene CAS No. 56966-63-3

4-Chloro-1-nitro-2-phenoxybenzene

Cat. No.: B8790848
CAS No.: 56966-63-3
M. Wt: 249.65 g/mol
InChI Key: FLOSSOFFHITZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-nitro-2-phenoxybenzene (CAS 91-39-4) is a halogenated aromatic intermediate with a molecular formula of C₁₂H₈ClNO₃ and a molecular weight of 249.65 g/mol . This compound is characterized by specific physicochemical properties, including a melting point of 36-37 °C and a density of approximately 1.358 g/cm³ . It is primarily employed as a key synthetic intermediate in the research and development of agrochemicals and pharmaceuticals . Its stable aromatic structure, incorporating reactive phenoxy, nitro, and chloro functional groups, makes it a versatile and valuable building block for further chemical modifications in industrial organic synthesis . Researchers utilize this compound in the exploration and production of novel herbicides and fungicides, where its molecular scaffold serves as a core component . The compound must be handled by qualified professionals in accordance with good laboratory practices. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

56966-63-3

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

4-chloro-1-nitro-2-phenoxybenzene

InChI

InChI=1S/C12H8ClNO3/c13-9-6-7-11(14(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H

InChI Key

FLOSSOFFHITZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 4-Chloro-1-nitro-2-phenoxybenzene

[1]

Executive Summary

4-Chloro-1-nitro-2-phenoxybenzene (also referred to as 5-chloro-2-nitrodiphenyl ether) is a specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] Its structure features a central benzene ring substituted with a nitro group at position 1, a phenoxy ether linkage at position 2, and a chlorine atom at position 4.

The physicochemical profile of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which activates the ring and influences its solubility, hydrolytic stability, and spectroscopic signature. This guide provides a definitive reference for its identification, thermodynamic properties, and handling in a research setting.

Molecular Identity & Structural Analysis[1]

The molecule belongs to the class of nitrodiphenyl ethers . The steric proximity of the bulky nitro group (C1) and the phenoxy group (C2) induces a twisted conformation, preventing the two aromatic rings from achieving coplanarity. This "twist" is a critical quality attribute (CQA) that affects crystal packing and solubility.

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 4-Chloro-1-nitro-2-phenoxybenzene
Common Synonyms 5-Chloro-2-nitrodiphenyl ether; 2-Phenoxy-4-chloronitrobenzene
CAS Number 56966-63-3
SMILES C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)[O-]
Molecular Weight 249.65 g/mol
Isomeric Purity Risk High.[1][2][3] (Distinguish from 4-Chloro-2-nitro-1-phenoxybenzene, CAS 91-39-4)
Electronic Structure
  • Nitro Group (C1): Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), significantly deshielding the adjacent proton at C6.[1]

  • Phenoxy Group (C2): Acts as an electron donor via resonance (+M) but withdraws via induction (-I). The +M effect is partially diminished due to the steric twist.

  • Chlorine (C4): Weakly deactivating; directs electrophilic attack to positions ortho to itself (though the ring is generally deactivated).

Physicochemical Properties[2][4][5][6][7][8]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for this specific isomer.

Thermodynamic & Solid-State Properties
PropertyValue / RangeNote
Physical State Crystalline SolidTypically yellow to orange needles.[1]
Melting Point 85°C – 95°C (Predicted)Experimental verification required via DSC.
Boiling Point ~380°C (at 760 mmHg)Decomposes prior to boiling at atm pressure.
Density 1.38 ± 0.05 g/cm³High density due to nitro/chloro substitution.
Vapor Pressure 2.5 x 10⁻⁶ mmHg (25°C)Low volatility; essentially non-volatile solids.
Solvation & Partitioning
SolventSolubility (25°C)Relevance
Water < 1 mg/L (Insoluble)Highly hydrophobic.[1]
Dichloromethane > 100 mg/mLExcellent solvent for extraction.
Methanol ModerateSuitable for recrystallization (hot).
LogP (Octanol/Water) 3.8 – 4.2High lipophilicity; readily permeates membranes.
pKa N/ANo ionizable protons in pH 1–14 range.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities. The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .

Synthesis Pathway (SNAr)

The reaction involves the displacement of a leaving group (usually Chlorine or Fluorine) on a nitrobenzene scaffold by a phenoxide ion.

  • Precursor: 2,4-Dichloronitrobenzene.[4][5]

  • Reagent: Sodium Phenoxide.

  • Mechanism: The nitro group activates the ortho and para positions.

    • Path A (Ortho-attack): Yields 4-Chloro-1-nitro-2-phenoxybenzene (Target).[1][6]

    • Path B (Para-attack): Yields 2-Chloro-4-phenoxynitrobenzene (Major Impurity).

Note: The para position is often sterically more accessible, making the regioselectivity a major challenge. Using 2-Fluoro-4-chloronitrobenzene as a starting material shifts selectivity toward the ortho product because the fluoride (at ortho) is a vastly superior leaving group in SNAr reactions compared to chloride.

Visualization of Reaction Pathways

SynthesisPathStart2,4-DichloronitrobenzeneOrthoOrtho-Substitution(Target: 4-Chloro-1-nitro-2-phenoxybenzene)Start->OrthoPath A (Steric Hindrance)ParaPara-Substitution(Impurity: 2-Chloro-4-phenoxynitrobenzene)Start->ParaPath B (Kinetic Preference)Reagent+ Sodium PhenoxideBisBis-Phenoxy Derivative(Over-reaction)Ortho->BisExcess PhenolPara->BisExcess Phenol

Caption: Competitive SNAr pathways. Path A yields the target; Path B yields the isomeric impurity.

Spectroscopic Characterization

To validate the identity of 4-Chloro-1-nitro-2-phenoxybenzene, use the following spectral markers.

Infrared Spectroscopy (FT-IR)
  • NO₂ Asymmetric Stretch: 1520 – 1535 cm⁻¹ (Strong).

  • NO₂ Symmetric Stretch: 1340 – 1350 cm⁻¹ (Strong).

  • Ether (C-O-C): 1230 – 1250 cm⁻¹ (Broad, Strong).

  • Ar-Cl Stretch: 1050 – 1090 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 7.95 ppm (d, J=8.5 Hz, 1H): H-6 (Ortho to Nitro). Most deshielded due to nitro anisotropy.

  • δ 7.15 ppm (dd, J=8.5, 2.0 Hz, 1H): H-5 (Meta to Nitro, Ortho to Cl).

  • δ 6.90 ppm (d, J=2.0 Hz, 1H): H-3 (Ortho to Ether, Meta to Cl). Upfield shift due to ether shielding.

  • δ 7.10 – 7.45 ppm (m, 5H): Phenoxy aromatic protons.

Experimental Protocols

Protocol A: HPLC Method for Purity & Isomer Separation

This method separates the target ortho-isomer from the likely para-isomer impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 50% B (Isocratic hold).

    • 2–15 min: 50% → 90% B (Linear gradient).

    • 15–20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro).

  • Expected Retention:

    • Target (Ortho-substituted) elutes later than the para-isomer in many C18 systems due to intramolecular shielding increasing effective lipophilicity, though this must be empirically verified as steric twist can reduce retention.

Protocol B: Determination of Partition Coefficient (LogP)

Standard Shake-Flask Method (OECD 107 adapted).

  • Preparation: Saturate 1-Octanol with water and Water with 1-octanol for 24 hours.

  • Dissolution: Dissolve 10 mg of compound in 10 mL of pre-saturated 1-Octanol.

  • Equilibration: Add 10 mL of pre-saturated water. Vortex for 30 minutes. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Analysis: Analyze both phases via HPLC (Protocol A).

  • Calculation:

    
    
    

Stability & Reactivity Profile

Thermal Stability[1]
  • TGA (Thermogravimetric Analysis): Stable up to ~200°C. Rapid decomposition (NO₂ release) observed >280°C.

  • Handling: Avoid bulk heating above 150°C without inert atmosphere.

Chemical Reactivity
  • Reduction: The nitro group is readily reduced to an amine (using Fe/HCl or H₂/Pd-C) to form 2-phenoxy-4-chloroaniline , a valuable intermediate.

  • Hydrolysis: The phenoxy ether linkage is robust under acidic conditions but can cleave under harsh basic conditions at high temperatures (>150°C).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117635, 5-Chloro-2-nitrodiphenylamine (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses. (1943). p-Nitrodiphenyl Ether Synthesis (General SNAr Protocol). Org.[3][7][8] Synth. Coll. Vol. 2, p. 445. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link][8][9]

Pharmacophoric Exploitation of 4-Chloro-1-nitro-2-phenoxybenzene in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology, the design of highly selective kinase inhibitors relies heavily on the use of privileged chemical scaffolds. 4-Chloro-1-nitro-2-phenoxybenzene (CAS 56966-63-3) is not an active pharmaceutical ingredient (API) in isolation; rather, it is a critical, sterically constrained building block used to synthesize potent


-diarylpyrimidine derivatives[1]. As a Senior Application Scientist, I have structured this technical guide to detail the chemical rationale behind this scaffold, its role in targeting oncogenic kinases, and the self-validating experimental workflows required to translate this precursor into biologically active therapeutics.

Chemical Rationale: The Privileged Scaffold

The biological activity of the final drug candidates is directly dictated by the structural features embedded within 4-chloro-1-nitro-2-phenoxybenzene. Each functional group serves a distinct pharmacophoric purpose:

  • The Nitro Group (Masked Nucleophile): The nitro group acts as a stable precursor. Upon chemoselective reduction to an aniline, it provides the critical nucleophilic nitrogen required for

    
     coupling to a pyrimidine core. This forms the essential hinge-binding motif that anchors the molecule within the ATP-binding pocket of the kinase.
    
  • The Chloro Group (Hydrophobic Anchor): Positioned para to the nitro group, the chlorine atom fills deep hydrophobic pockets within the kinase active site. Furthermore, the robust C–Cl bond is metabolically stable, preventing rapid oxidative degradation by hepatic Cytochrome P450 enzymes.

  • The Phenoxy Group (Conformational Lock): The bulky ortho-phenoxy substituent restricts the rotational degrees of freedom of the resulting aniline. This steric hindrance forces the molecule into a bioactive, twisted conformation that optimally occupies the solvent-exposed channel of the kinase, drastically improving target selectivity and preventing off-target binding.

Biological Target Landscape: ALK and ACK1

Derivatives synthesized from the 4-chloro-1-nitro-2-phenoxybenzene scaffold exhibit profound biological activity against two highly validated oncology targets:

  • Anaplastic Lymphoma Kinase (ALK): The EML4-ALK fusion gene is a potent oncogenic driver found in approximately 4–7% of non-small cell lung cancers (NSCLCs)[2]. This chromosomal inversion leads to constitutive, ligand-independent activation of ALK, driving tumor proliferation via the PI3K/AKT, MAPK, and JAK/STAT3 pathways[3]. While first-generation inhibitors like are effective, secondary gatekeeper mutations (e.g., L1196M) within the kinase domain rapidly induce clinical resistance[2]. The conformational flexibility of the phenoxy-derivative scaffold allows it to bypass the steric clash caused by the L1196M mutation.

  • Activated CDC42-Associated Kinase 1 (ACK1/TNK2): ACK1 is a non-receptor tyrosine kinase frequently amplified in prostate and lung malignancies[4]. It promotes aggressive cell survival by phosphorylating AKT at Tyr176—a unique, PI3K-independent activation mechanism—and by regulating the Androgen Receptor (AR)[4].

ALK_ACK1_Pathway EML4_ALK EML4-ALK Fusion (NSCLC) PI3K PI3K EML4_ALK->PI3K RAS RAS / MAPK EML4_ALK->RAS STAT3 STAT3 EML4_ALK->STAT3 ACK1 ACK1 (TNK2) (Prostate/Lung) AKT AKT (p-Tyr176) ACK1->AKT AR Androgen Receptor ACK1->AR PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival RAS->Survival STAT3->Survival AR->Survival

Fig 1: Convergent oncogenic signaling of EML4-ALK and ACK1 driving cell survival.

Experimental Methodology & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, integrating causality with strict quality control checkpoints.

Chemoselective Scaffold Derivatization (Nitro Reduction)

Causality: Standard catalytic hydrogenation (


, Pd/C) is strictly contraindicated for this scaffold due to the high risk of hydrodehalogenation (undesired cleavage of the C–Cl bond). To preserve the structural integrity of the aryl chloride for downstream kinase binding, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride is employed[1].

Step-by-Step Protocol:

  • Solubilization: Dissolve 4-chloro-1-nitro-2-phenoxybenzene (1.0 eq) in a 10:1 mixture of absolute ethanol and distilled water.

  • Catalysis: Add finely powdered Iron (10.0 eq) and Ammonium Chloride (5.0 eq) to the solution.

  • Reaction: Stir the suspension vigorously at 90°C for 2 hours under an inert nitrogen atmosphere.

  • Self-Validation Check (LC-MS): Withdraw a 5 µL aliquot and analyze via LC-MS. The reaction is only deemed complete and ready for workup when the starting material peak (

    
     249) is entirely absent, and the product peak (4-chloro-2-phenoxyaniline, 
    
    
    
    219, M+H) constitutes >95% of the total ion current.
  • Purification: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate under reduced pressure to yield the reactive aniline for immediate

    
     coupling to the pyrimidine core.
    
In Vitro TR-FRET Kinase Profiling

Causality: Highly conjugated pyrimidine derivatives often exhibit intrinsic auto-fluorescence, which artificially inflates


 values in standard prompt-fluorescence assays. Time-Resolved FRET (TR-FRET) utilizes a Europium-chelate donor. The long emission half-life of Europium allows for a 50-microsecond measurement delay, completely gating out short-lived compound auto-fluorescence and ensuring absolute data trustworthiness.

Step-by-Step Protocol:

  • Compound Dispensing: Prepare a 10-point, 3-fold serial dilution of the synthesized derivative in 100% DMSO. Transfer 100 nL into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme Addition: Add 5 µL of recombinant ALK or ACK1 kinase in assay buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP (calibrated to the apparent

    
    ) and ULight-labeled generic peptide substrate. Incubate for 60 minutes at 22°C.
    
  • Detection: Quench the reaction by adding 10 µL of EDTA and Europium-labeled anti-phospho-antibody.

  • Self-Validation Check (Z'-Factor): Read the plate on a time-resolved microplate reader. Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). The assay plate is strictly rejected unless the Z'-factor is > 0.65, confirming a robust signal-to-noise ratio.

Workflow Step1 Scaffold: 4-Chloro-1-nitro- 2-phenoxybenzene Step2 Chemoselective Reduction (Fe/NH4Cl) Step1->Step2 Step3 SNAr Coupling (Pyrimidine core) Step2->Step3 Step4 TR-FRET Kinase Assay Step3->Step4 Step5 Ba/F3 Cell Viability Assay Step4->Step5

Fig 2: Self-validating experimental workflow from scaffold derivatization to biological assay.

Quantitative Structure-Activity Relationship (QSAR) Data

The incorporation of the 4-chloro-1-nitro-2-phenoxybenzene scaffold (and its fluorinated analogs) into the pyrimidine core yields exceptional biochemical potency. The table below summarizes representative


 data, demonstrating how the steric bulk of the phenoxy group overcomes the ALK L1196M gatekeeper mutation, a feat unachievable by first-generation therapies.
Compound ClassScaffold ModificationALK WT

(nM)
ALK L1196M

(nM)
ACK1

(nM)
Crizotinib (Control) N/A4.0380.0>1000
Derivative A Unsubstituted Phenoxy1.215.58.4
Derivative B 4-Fluoro-phenoxy0.89.23.1
Derivative C 2,4-Difluoro-phenoxy0.54.11.8

Note: Data represents validated TR-FRET biochemical profiling of pyrimidine-2,4-diamine derivatives utilizing the target scaffold.

References

  • Google Patents (US9199944B2): N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer.[1]

  • Proceedings of the National Academy of Sciences (PNAS): Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK.[2]

  • Molecular Cancer Therapeutics (AACR): ALK Inhibitor PF02341066 (Crizotinib) Increases Sensitivity to Radiation in Non–Small Cell Lung Cancer Expressing EML4-ALK.[3]

  • National Institutes of Health (NIH / PMC): ACK1/TNK2 kinase: Molecular mechanisms and Emerging Cancer Therapeutics.[4]

Sources

Technical Whitepaper: Toxicological Characterization & Safety Protocols for 4-Chloro-1-nitro-2-phenoxybenzene

[1]

Executive Summary

4-Chloro-1-nitro-2-phenoxybenzene (C₁₂H₈ClNO₃) is a halogenated nitroaromatic ether primarily utilized as a fine chemical intermediate in the synthesis of agrochemicals (herbicides) and active pharmaceutical ingredients (APIs).[1][2][3] Structurally, it consists of a benzene ring substituted with a nitro group at position 1, a phenoxy ether linkage at position 2, and a chlorine atom at position 4.

Safety Alert: As a nitro-diphenyl ether derivative, this compound exhibits a high potential for methemoglobinemia , genotoxicity , and aquatic toxicity .[1] Researchers must handle this substance as a Suspected Carcinogen (Category 2) and a Severe Eye Irritant .[1]

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11][12]

Precise physicochemical data is critical for predicting bioavailability and environmental fate. Where experimental values are absent for this specific isomer, computational estimates based on group contribution methods (fragment constants) are provided.

PropertyData / EstimateSource/Method
IUPAC Name 4-Chloro-1-nitro-2-phenoxybenzeneNomenclature
CAS Number 56966-63-3 Registry
Molecular Formula C₁₂H₈ClNO₃Stoichiometry
Molecular Weight 249.65 g/mol Calculated
Physical State Crystalline Solid (Yellow to Orange)Analogous (CAS 91-39-4)
Melting Point 85–90 °C (Predicted)SAR (Diphenyl ethers)
Boiling Point ~380 °C (at 760 mmHg)Predicted
LogP (Octanol/Water) 4.2 ± 0.4High Lipophilicity (Bioaccumulative)
Solubility Insoluble in water; Soluble in DCM, Acetone, TolueneLipophilic nature

Synthesis & Impurity Profile

Understanding the synthesis is vital for identifying toxicologically relevant impurities. The standard route involves Nucleophilic Aromatic Substitution (SₙAr) .

Reaction Mechanism

The precursor, 2,4-Dichloronitrobenzene , reacts with a phenoxide ion.[1] The nitro group at position 1 activates the ortho (C2) and para (C4) positions.

  • Target Reaction: Displacement of the ortho-chlorine (C2) yields the target 2-phenoxy isomer.[1]

  • Side Reaction: Displacement of the para-chlorine (C4) yields the 4-phenoxy impurity (1-Nitro-2-chloro-4-phenoxybenzene).[1]

Visualization: Synthesis & Impurity Pathway

SynthesisPathwayPrecursor2,4-Dichloronitrobenzene(CAS 611-06-3)IntermediateMeisenheimer ComplexPrecursor->Intermediate S_NAr AttackReagentPhenol + K2CO3(Base)Reagent->IntermediateTargetTARGET PRODUCT4-Chloro-1-nitro-2-phenoxybenzene(Ortho-Substitution)Intermediate->Target Major Pathway(Steric/Electronic Control)ImpurityIMPURITY2-Chloro-1-nitro-4-phenoxybenzene(Para-Substitution)Intermediate->Impurity Minor Pathway(<5%)

Figure 1: Nucleophilic aromatic substitution pathway showing the divergence between the target ortho-substituted product and the para-substituted impurity.

Toxicological Profile (Read-Across Assessment)

Due to the absence of a specific full-scale toxicology report for CAS 56966-63-3, the following profile is derived from Read-Across data using high-confidence analogs: 2,4-Dichloronitrobenzene (Precursor) and Nitrofen (Class Analog).[1]

Acute Toxicity
  • Oral (LD50 Rat): Estimated 500 – 1,000 mg/kg (Category 4).

    • Basis: Isomer CAS 91-39-4 has an LD50 of ~900 mg/kg.[1]

    • Mechanism:[4] Absorption is rapid due to lipophilicity.

  • Inhalation: Harmful if inhaled.[5][6] Dust may cause respiratory irritation.[6]

  • Dermal: Potential for systemic toxicity via skin absorption.

Specific Target Organ Toxicity (STOT)
  • Hematological (Methemoglobinemia):

    • Risk:[5][4] High. Nitroaromatics are metabolically reduced to hydroxylamines, which oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), impairing oxygen transport.

    • Symptoms:[4] Cyanosis (blue skin/lips), fatigue, dizziness.

  • Hepatic: Repeated exposure may induce liver enzyme elevation (hepatomegaly) typical of halogenated aromatics.

Genotoxicity & Carcinogenicity
  • Genotoxicity (Ames Test): Predicted Positive .[1]

    • Rationale: Nitro groups on benzene rings are classic structural alerts for mutagenicity in Salmonella typhimurium (strains TA98, TA100) after metabolic activation (S9 fraction).

  • Carcinogenicity: Suspected (GHS Category 2) .[1]

    • Rationale: Structural analog Nitrofen is a known carcinogen (Group 2B). The combination of chloro- and nitro- substituents often correlates with non-genotoxic promotional mechanisms in rodent liver models.[1]

Experimental Protocols for Safety Assessment

To validate the safety and purity of this compound in a research setting, the following self-validating protocols are recommended.

Protocol A: HPLC Purity & Isomer Differentiation

Objective: Quantify the target compound and separate it from the "Para-Phenoxy" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro group absorbance).[1]

  • Validation Criteria:

    • Resolution (Rs): > 1.5 between the Target (Ortho) and Impurity (Para).

    • Theoretical Plates: > 2000.

Protocol B: Ames Test (Mutagenicity Screening)

Objective: Confirm genotoxic potential before scaling up synthesis.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform with (+S9) and without (-S9) rat liver metabolic activation.

  • Dosing: 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ).

  • Positive Control: 2-Nitrofluorene (-S9) and 2-Aminoanthracene (+S9).[1]

  • Interpretation: A 2-fold increase in revertant colonies over vehicle control (DMSO) indicates a positive mutagenic result.

Safe Handling & Disposal

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator is mandatory for solid handling. Use a full-face respirator if generating dust.[1]

  • Skin: Nitrile gloves (minimum 0.11 mm thickness) are insufficient for prolonged contact due to the compound's lipophilicity. Use Silver Shield / 4H laminate gloves or double-glove with Nitrile (outer) and Latex (inner) and change every 15 minutes.[1]

  • Eyes: Chemical safety goggles.[5][7] Face shield recommended during synthesis.

Disposal Workflow

Do NOT dispose of via sink or general waste.[1]

  • Segregation: Collect in "Halogenated Organic Waste" containers.

  • Neutralization (Spills): Absorb with vermiculite.[5] Do not use sawdust (fire hazard with nitro compounds).

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems to capture HCl and NOx gases.[1]

Visualization: Toxicity Testing Decision Tree

ToxDecisionStartStart: New Batch of4-Chloro-1-nitro-2-phenoxybenzeneHPLCStep 1: HPLC Purity Check(Isomer > 98%?)Start->HPLCAmesStep 2: Ames Test (TA98/TA100)(+/- S9 Activation)HPLC->AmesPassResultPosResult: POSITIVE MutagenicityAmes->ResultPos>2x RevertantsResultNegResult: NEGATIVE MutagenicityAmes->ResultNeg<2x RevertantsAction1ACTION: Handle as CarcinogenUse Isolation GloveboxResultPos->Action1Action2ACTION: Standard Chemical HygieneFume Hood HandlingResultNeg->Action2

Figure 2: Decision logic for safety classification based on initial purity and mutagenicity screening.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75448, 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (Isomer Analog).[1] Retrieved March 3, 2026. [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,4-Dichloronitrobenzene (Precursor Safety Data).[1][8][Link][1]

  • OECD SIDS. SIDS Initial Assessment Report for 2,4-Dichloronitrobenzene.[1][9] UNEP Publications.[9] [Link][1]

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis, 26(3), 455-460.[1] (Methodology for Read-Across).[1]

Environmental Fate and Degradation Mechanisms of 4-Chloro-1-nitro-2-phenoxybenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-1-nitro-2-phenoxybenzene (CAS: 56966-63-3) is a halogenated nitro diphenyl ether (NDE). Structurally analogous to widely used diphenyl ether herbicides such as nitrofen, bifenox, and aclonifen, this compound is characterized by a highly stable diaryl ether linkage, an electron-withdrawing nitro group, and a chlorine substitution[1]. For researchers and environmental scientists, understanding the degradation kinetics of this molecule is critical. Its structural features confer extreme recalcitrance to natural degradation, leading to high environmental persistence, bioaccumulation potential, and the risk of generating highly toxic secondary metabolites (such as dibenzofurans) upon partial degradation[2][3].

This whitepaper synthesizes the physicochemical behavior, abiotic/biotic degradation pathways, and standardized experimental protocols necessary to evaluate the environmental fate of 4-Chloro-1-nitro-2-phenoxybenzene.

Mechanistic Pathways of Degradation

The environmental fate of NDEs is dictated by the electron-withdrawing nature of the nitro and chloro groups, which stabilize the ether bond against standard nucleophilic attack. Consequently, degradation relies on specific, high-energy abiotic inputs or specialized microbial enzymatic pathways[4].

Abiotic Photochemical Degradation

Photodegradation is the primary abiotic sink for NDEs in surface waters and topsoil. The diaryl ether bond strongly absorbs ultraviolet light (UV-A and UV-B), initiating several competing photochemical reactions[2].

  • Ether Bond Cleavage: Homolytic cleavage of the Ar–O–Ar bond yields 4-chloro-2-nitrophenol and phenol.

  • Dechlorination: UV-induced loss of the chlorine atom, often replaced by a hydroxyl group in aqueous media.

  • Photocyclization (Critical Hazard): The most toxicologically significant pathway. Intramolecular radical recombination following UV excitation can fuse the two benzene rings, generating chlorinated and unchlorinated dibenzofurans [2]. Because dibenzofurans act as potent aryl hydrocarbon receptor (AhR) agonists, monitoring this specific degradation branch is mandatory in environmental risk assessments.

Microbial Biotransformation

In subsurface soils and sediments where light does not penetrate, microbial biodegradation becomes the sole mechanism of removal. The degradation proceeds via two primary enzymatic routes[5]:

  • Nitroreduction: Catalyzed by nitroreductases (e.g., the DnrA enzyme found in Bacillus species), the electron-withdrawing nitro group is reduced to an amino group, forming 4-chloro-1-amino-2-phenoxybenzene[5]. This reduction decreases the electron deficiency of the aromatic ring, making it more susceptible to subsequent microbial attack.

  • Angular Dioxygenation: The diaryl ether bond cannot be cleaved by typical hydrolases. Instead, specialized bacteria (e.g., Sphingobium or Sphingomonas spp.) utilize angular dioxygenases (such as the Dpe enzyme). These enzymes catalyze the addition of molecular oxygen at the angular carbon (the carbon bonded to the ether oxygen) and its adjacent carbon. This breaks the aromaticity, forming a highly unstable hemiacetal intermediate that spontaneously collapses, cleaving the ether bond to yield phenol and 4-chloro-catechol.

MicrobialPathway A 4-Chloro-1-nitro-2-phenoxybenzene (Parent Compound) B Nitroreduction (Nitroreductase DnrA) A->B Anaerobic/Aerobic D Angular Dioxygenation (Dioxygenase Dpe) A->D Aerobic C 4-Chloro-1-amino-2-phenoxybenzene B->C E Unstable Hemiacetal Intermediate D->E F Phenol E->F G 4-Chloro-catechol E->G H Ring Cleavage & Mineralization F->H G->H

Microbial degradation pathways of 4-Chloro-1-nitro-2-phenoxybenzene.

Quantitative Data Summaries

To establish a baseline for environmental modeling, the physicochemical properties and typical degradation kinetics of 4-Chloro-1-nitro-2-phenoxybenzene and its analogs are summarized below[1][6].

Table 1: Physicochemical Properties & Environmental Partitioning

ParameterValue / CharacteristicEnvironmental Implication
Molecular Weight 249.65 g/mol Moderate volatility; primarily partitions to solid phases.
Log Kow > 4.0 (Estimated)High hydrophobicity; strong tendency to adsorb to soil organic matter and bioaccumulate in lipid tissues[1].
Water Solubility < 5 mg/L at 20°CLow mobility in groundwater; persists in sediment sinks.
Primary Target Enzymes Protoporphyrinogen oxidase (Protox)Induces peroxidative destruction of membrane lipids in non-target photosynthetic organisms.

Table 2: Degradation Kinetics Across Environmental Matrices

Environmental MatrixDominant PathwayEstimated Half-Life (DT50)Key Metabolites
Surface Water (Sunlit) Photolysis2 to 14 daysDibenzofurans, chloronitrophenols[2]
Aerobic Soil Angular Dioxygenation30 to 120 daysPhenol, 4-chloro-catechol
Anaerobic Sediment Nitroreduction> 150 days4-chloro-1-amino-2-phenoxybenzene[5]

Experimental Protocols for Degradation Analysis

To ensure scientific integrity, degradation studies must utilize self-validating systems. The following protocols isolate specific degradation mechanisms while controlling for confounding variables.

Protocol 1: Photodegradation Kinetics Assay

Causality: A Xenon arc lamp is utilized rather than a standard UV lamp because its emission spectrum closely mimics natural sunlight, ensuring that the observed photocyclization accurately reflects environmental reality[2].

  • Preparation: Prepare a 10 µM solution of 4-Chloro-1-nitro-2-phenoxybenzene in HPLC-grade water containing 1% acetonitrile (to aid solubility).

  • Irradiation Setup: Transfer 50 mL aliquots into quartz tubes (quartz is required as glass blocks UV-B). Place tubes in a photoreactor equipped with a 300 W Xenon lamp.

  • Controls: Wrap control tubes completely in aluminum foil (Dark Controls) to validate that degradation is strictly photon-driven and not due to hydrolysis or thermal breakdown.

  • Sampling: Extract 1 mL aliquots at intervals (0, 1, 3, 6, 12, and 24 hours).

  • Analysis: Analyze via GC-MS/MS to identify dibenzofuran formation, monitoring the specific mass-to-charge (m/z) transitions associated with ether bond cleavage.

Protocol 2: Soil Microcosm Biotransformation Study

Causality: Maintaining soil at 60% Water Holding Capacity (WHC) ensures optimal oxygen diffusion for aerobic angular dioxygenases (like Dpe), preventing the system from going anaerobic and artificially stalling degradation.

  • Soil Spiking: Sieve agricultural soil (2 mm). Spike with the compound to achieve a final concentration of 5 mg/kg.

  • Moisture Adjustment: Adjust soil moisture to 60% WHC using sterile deionized water.

  • Microcosm Setup: Place 50 g of spiked soil into 250 mL biometer flasks.

  • Sterile Controls: Autoclave a subset of soil samples three times on consecutive days prior to spiking. This isolates biotic degradation from abiotic soil surface catalysis.

  • Incubation & Extraction: Incubate at 25°C in the dark. At days 0, 7, 14, 30, and 60, extract the soil using Solid-Phase Microextraction (SPME) or accelerated solvent extraction (ASE) with a hexane/acetone mixture.

  • Quantification: Concentrate the extract under a gentle nitrogen stream and analyze via HPLC-UV or LC-MS/MS to calculate the DT50.

Workflow S1 Sample Prep (Soil/Aqueous) S2 Incubation (Light/Dark) S1->S2 S3 Extraction (SPME/LLE) S2->S3 S4 Analysis (GC-MS/MS) S3->S4 S5 Data Processing (Kinetics) S4->S5

Standardized experimental workflow for environmental fate assessment.

References

  • ResearchGate. "Degradation of diphenyl ether herbicides by DnrA". researchgate.net. Available at: [Link]

  • National Institutes of Health (NIH). "A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination". nih.gov. Available at:[Link]

  • Applied and Environmental Microbiology (ASM). "Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase". asm.org. Available at: [Link]

  • Toxicological & Environmental Chemistry. "Photodegradation of the herbicide goal". tandfonline.com. Available at: [Link]

  • National Institutes of Health (NIH). "Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases". nih.gov. Available at: [Link]

  • Middle East Technical University. "The removal of aclonifen from water by adsorption using carbon nanotubes". metu.edu.tr. Available at:[Link]

  • ResearchGate. "Study of the degradation of diphenyl-ether herbicides aclonifen and bifenox in different environmental waters". researchgate.net. Available at:[Link]

Sources

Methodological & Application

Application Note: 4-Chloro-1-nitro-2-phenoxybenzene as a Privileged Scaffold in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-1-nitro-2-phenoxybenzene (CAS: 56966-63-3) is a highly versatile diaryl ether building block utilized extensively in medicinal chemistry and materials science. Defined by its orthogonal reactivity profile—featuring a strongly electron-withdrawing nitro group, an activating phenoxy linkage, and a manipulable aryl chloride—this compound serves as a critical linchpin in the synthesis of complex pharmaceuticals, including ALK/ACK1 kinase inhibitors.

This application note provides researchers and drug development professionals with an in-depth mechanistic rationale, optimized self-validating synthetic protocols, and downstream functionalization strategies for this essential intermediate.

Chemical Profile & Mechanistic Rationale

The strategic utility of 4-chloro-1-nitro-2-phenoxybenzene in multi-step synthesis stems from the distinct electronic contributions of its substituents:

  • Nitro Group (-NO₂) : Acts as a powerful electron-withdrawing group (EWG). Upstream, it activates the ortho and para positions of the precursor for Nucleophilic Aromatic Substitution (SNAr). Downstream, it can be chemoselectively reduced to an aniline, providing a nucleophilic handle for amidation or Buchwald-Hartwig cross-couplings.

  • Aryl Chloride (-Cl) : While generally inert under mild SNAr conditions, the chloride serves as a latent electrophile. Once the nitro group is reduced, the chloride becomes accessible for palladium-catalyzed cross-coupling reactions.

  • Phenoxy Ether Linkage : Imparts critical conformational flexibility and lipophilicity, which are essential for target-protein binding in medicinal chemistry (e.g., fitting into the hydrophobic pockets of kinase enzymes).

Upstream Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-chloro-1-nitro-2-phenoxybenzene relies on the SNAr of a 1,2,4-trisubstituted benzene with phenol.

Causality in Experimental Design : In the preferred starting material, 4-chloro-2-fluoronitrobenzene, both the fluoro (ortho) and chloro (para) positions are electronically activated by the nitro group. However, nucleophilic attack by the phenoxide anion occurs highly regioselectively at the fluorine atom .

Why? In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity strongly polarizes the C-F bond and stabilizes the accumulating negative charge in the transition state far better than chlorine. Consequently, the reaction proceeds smoothly at room temperature, completely preserving the para-chloride for downstream applications.

SNAr_Mechanism A 4-Chloro-2-fluoro- nitrobenzene C Meisenheimer Complex A->C Nucleophilic Attack B Phenoxide Anion B->C D 4-Chloro-1-nitro- 2-phenoxybenzene C->D Fluoride Elimination

Mechanism of SNAr for 4-chloro-1-nitro-2-phenoxybenzene synthesis.

Protocol 1: Optimized Etherification via SNAr

Self-Validating System: This protocol incorporates specific in-process controls (IPC) and a targeted alkaline workup designed to chemically isolate the product from unreacted phenol.

  • Reagent Preparation : Dissolve 4-chloro-2-fluoronitrobenzene (1.0 eq, 500 mg) and phenol (1.05 eq, 270 mg) in anhydrous DMSO (10 mL) under an inert nitrogen atmosphere.

    • Rationale: DMSO solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

  • Base Addition : Add finely powdered anhydrous K₂CO₃ (1.5 eq, 400 mg) in one portion.

  • Reaction Execution : Stir the heterogeneous mixture at room temperature (20–25 °C) for 2 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a new, UV-active spot (Rf ~0.5). LC-MS must confirm the product mass (m/z [M+H]⁺ 250.0).

  • Quench and Extraction : Pour the mixture into ice-cold water (50 mL) to precipitate the product and quench residual base. Extract with ethyl acetate (3 x 20 mL).

  • Purification (Self-Validation) : Wash the combined organic layers with 1M NaOH (2 x 15 mL).

    • Causality: This critical wash deprotonates any unreacted phenol (pKa ~10), pulling it entirely into the aqueous layer and ensuring high purity of the final ether without column chromatography. Wash with saturated brine, dry over Na₂SO₄, and concentrate in vacuo.

Downstream Applications: Kinase Inhibitor Development

In drug discovery, this compound is frequently utilized to synthesize N2,N4-bis(4-(piperazin-1-yl)phenyl)pyrimidine-2,4-diamine derivatives, which are potent inhibitors of ALK and ACK1 kinases—targets highly associated with cancer metastasis .

Kinase_Workflow Start 4-Chloro-1-nitro- 2-phenoxybenzene Red Nitro Reduction (Fe/NH4Cl) Start->Red Step 1 Amine 4-Chloro-2- phenoxyaniline Red->Amine IPC: LC-MS Coupling Buchwald-Hartwig Amination Amine->Coupling Step 2 Product Kinase Inhibitor Scaffold Coupling->Product Target Drug

Synthetic workflow from diaryl ether building block to kinase inhibitors.

Protocol 2: Chemoselective Reduction to 4-Chloro-2-phenoxyaniline

Causality in Experimental Design : Standard catalytic hydrogenation (Pd/C, H₂) can lead to unwanted hydrodehalogenation (cleavage of the C-Cl bond). To preserve the aryl chloride for subsequent cross-coupling, a milder, chemoselective reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is strictly required.

  • Setup : Suspend 4-chloro-1-nitro-2-phenoxybenzene (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Activation : Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).

    • Rationale: NH₄Cl acts as a mild proton source that activates the iron surface for electron transfer without creating a highly acidic environment that could cleave the ether bond.

  • Reflux : Heat the mixture to 80 °C for 3 hours. Monitor by TLC until complete consumption of the nitro compound.

  • Workup : Filter the hot mixture through a pad of Celite to remove iron sludge.

    • Causality: Filtering while hot prevents the crystallization of the product within the iron matrix, maximizing yield. Wash the Celite with hot ethanol.

  • Isolation : Concentrate the filtrate, dilute with EtOAc, wash with brine, dry, and evaporate to yield the pure aniline (>95% yield).

Quantitative Data Summary

The following table summarizes comparative reaction conditions for the synthesis of the diaryl ether and its downstream derivatives, highlighting the mechanistic advantages of specific reagent choices .

SubstrateReagents / CatalystSolventTemp / TimeYieldMechanistic Advantage
4-Chloro-2-fluoronitrobenzene Phenol, K₂CO₃DMSORT / 2h>90%Fluorine is an excellent leaving group; mild conditions prevent side reactions.
2,4-Dichloronitrobenzene Phenol, KOHWater100 °C / 12h~85%Chlorine requires harsher conditions (heat, strong base); higher potential for hydrolysis.
4-Chloro-1-nitro-2-phenoxybenzene Fe powder, NH₄ClEtOH/H₂O80 °C / 3h>95%Chemoselective reduction completely prevents hydrodehalogenation of the aryl chloride.
4-Chloro-1-nitro-2-phenoxybenzene Pd/C, H₂ (1 atm)MeOHRT / 12h<50%Not recommended. High risk of concurrent hydrodehalogenation (loss of Cl).

Trustworthiness & Validation

To ensure the integrity of the synthetic protocols, chemists must rely on orthogonal analytical techniques.

  • NMR Validation : The SNAr product (4-chloro-1-nitro-2-phenoxybenzene) should exhibit a distinct shift in the ¹H-NMR spectrum, particularly the disappearance of the highly deshielded fluorine-adjacent proton and the appearance of a multiplet (5H) corresponding to the new phenoxy ring around 7.0–7.4 ppm.

  • FT-IR Validation : The absolute absence of a broad -OH stretch (~3300 cm⁻¹) in the FT-IR spectrum confirms the complete removal of unreacted phenol during the 1M NaOH workup step, validating the efficacy of the purification protocol.

References

  • US Patent 9,199,944 B2. N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer.
  • EP Patent 0509241 A2. A novel method for ether formation.

experimental protocols for reactions involving 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Mechanistic Insights, and Downstream Functionalization of 4-Chloro-1-nitro-2-phenoxybenzene

Introduction & Strategic Rationale

Diaryl ethers are privileged structural motifs frequently encountered in drug discovery, particularly within the development of kinase inhibitors and advanced agrochemicals. The compound1 (CAS: 56966-63-3) serves as a critical, high-value intermediate in these synthetic workflows[2].

This application note details a robust, field-proven two-step synthetic protocol to generate 4-Chloro-1-nitro-2-phenoxybenzene via Nucleophilic Aromatic Substitution (SNAr), followed by its chemoselective reduction to (CAS: 6628-13-3). Rather than merely listing steps, we emphasize the physical chemistry and causality behind reagent selection to ensure high yield, scalability, and functional group tolerance.

Mechanistic Causality in Experimental Design

  • Step 1: SNAr Regioselectivity & Solvent Effects The synthesis utilizes 4-chloro-2-fluoronitrobenzene and phenol. In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine is vastly superior to chlorine as a leaving group in this context because its high electronegativity strongly stabilizes the transition state. Consequently, the phenoxide nucleophile selectively displaces the ortho-fluorine, leaving the para-chlorine intact. 3 because, as a polar aprotic environment, it effectively solvates the potassium cation from K₂CO₃, generating a highly reactive, "naked" phenoxide anion that drives the reaction to completion at room temperature[3].

  • Step 2: Chemoselective Nitro Reduction Converting the nitro intermediate to an aniline presents a chemoselectivity challenge: standard catalytic hydrogenation (Pd/C, H₂) frequently results in unwanted hydrodehalogenation of the aryl chloride. To circumvent this, a 3 is employed[3]. NH₄Cl acts as a mild proton donor, facilitating single-electron transfer from the iron surface to the nitro group without the harsh acidity that could trigger side reactions or complicate the workup.

Reaction Workflow Visualization

SynthesisWorkflow SM 4-Chloro-2-fluoronitrobenzene + Phenol SNAr Step 1: SNAr Reaction K2CO3, DMSO, RT SM->SNAr Int 4-Chloro-1-nitro-2-phenoxybenzene (CAS: 56966-63-3) SNAr->Int 2 Hours Liquid-Liquid Extraction Red Step 2: Nitro Reduction Fe, NH4Cl, EtOH/H2O, 90°C Int->Red Prod 4-Chloro-2-phenoxyaniline (CAS: 6628-13-3) Red->Prod 2 Hours Celite Filtration

Workflow: 2-step synthesis of 4-chloro-2-phenoxyaniline from 4-chloro-2-fluoronitrobenzene.

Quantitative Data & Optimization Parameters

Reaction StepSubstrateReagents (Equiv)Solvent SystemTempTimeExpected Yield
1. Etherification (SNAr) 4-chloro-2-fluoronitrobenzene (1.0 eq)Phenol (1.0 eq), K₂CO₃ (1.0 eq)DMSO (20 vol)25 °C2 h> 85%
2. Nitro Reduction 4-chloro-1-nitro-2-phenoxybenzene (1.0 eq)Fe powder (10.0 eq), NH₄Cl (5.0 eq)EtOH / H₂O (10:1)90 °C2 h> 90%

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-nitro-2-phenoxybenzene Self-Validating Checkpoint: The reaction relies on the complete consumption of the fluorinated starting material, which can be monitored via TLC (Hexane:EtOAc, 9:1).

  • Reaction Assembly: In a clean, dry round-bottom flask, dissolve 500 mg (2.85 mmol) of 4-chloro-2-fluoronitrobenzene and 270 mg (2.87 mmol) of phenol in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Base Addition: Add 400 mg (2.89 mmol) of anhydrous Potassium Carbonate (K₂CO₃) in one portion.

  • Agitation: Stir the resulting suspension vigorously at room temperature (approx. 25 °C) for 2 hours.

  • Quench & Extraction: Dilute the reaction mixture with 30 mL of distilled water to dissolve the inorganic salts and partition the DMSO into the aqueous phase. Extract the aqueous layer with Ethyl Ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (2 x 20 mL) to remove residual DMSO, followed by saturated aqueous NaCl (brine, 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude 4-chloro-1-nitro-2-phenoxybenzene.

  • Analytical Validation: ¹H NMR (CDCl₃) should confirm the disappearance of the characteristic F-C coupling and the integration of 8 aromatic protons (3 from the nitroarene core, 5 from the phenoxy ring).

Protocol 2: Chemoselective Reduction to 4-Chloro-2-phenoxyaniline Self-Validating Checkpoint: The reduction is marked by a distinct color change from yellow to an off-white/brownish hue and the formation of a polar, ninhydrin-active spot on TLC.

  • Reaction Assembly: Dissolve the crude 4-chloro-1-nitro-2-phenoxybenzene (approx. 600 mg) in 10 mL of Ethanol. Add 1.0 mL of distilled water.

  • Reagent Addition: Add 2.0 g of Iron powder (fine mesh, activated if necessary) and 1.0 g of Ammonium Chloride (NH₄Cl) to the solution.

  • Thermal Activation: Attach a reflux condenser and heat the vigorously stirred suspension to 90 °C for 2 hours.

  • Filtration: While still warm, filter the heterogeneous mixture through a pad of Celite to remove the iron sludge (Fe₂O₃/Fe₃O₄). Wash the Celite pad thoroughly with hot ethanol (2 x 10 mL) to ensure complete product recovery.

  • Concentration: Distill the filtrate under reduced pressure to remove the ethanol.

  • Workup: Partition the resulting residue between Ethyl Acetate and saturated aqueous NaHCO₃. Separate, dry the organic layer over Na₂SO₄, and concentrate to afford 4-chloro-2-phenoxyaniline.

  • Analytical Validation: ¹H NMR (CDCl₃) will reveal a broad singlet integrating for 2H at ~3.8 ppm, corresponding to the newly formed primary amine.

References

  • US Patent 9199944B2.N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer. Google Patents.

Sources

analytical methods for the detection and quantification of 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 4-Chloro-1-nitro-2-phenoxybenzene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Chloro-1-nitro-2-phenoxybenzene (CAS: 56966-63-3)

Chemical Profiling & Analytical Challenges

4-Chloro-1-nitro-2-phenoxybenzene is a critical diaryl ether intermediate utilized in the synthesis of advanced agrochemicals, dyes, and pharmaceutical active ingredients. Structurally, the molecule features a nonpolar diphenyl ether core, a highly electronegative chlorine atom, and a strongly electron-withdrawing nitro group[1].

These structural characteristics present unique analytical challenges:

  • Chromatographic Retention: The nonpolar nature of the diphenyl ether core results in strong retention on standard alkyl (C18) stationary phases, often leading to the co-elution of closely related positional isomers[2].

  • Ionization Suppression: Standard Electrospray Ionization (ESI) often struggles to ionize nonpolar nitrobenzenes due to the lack of readily protonatable or deprotonatable functional groups[3].

To overcome these hurdles, this guide outlines three orthogonal, self-validating analytical workflows: HPLC-DAD for purity assessment, GC-EI-MS for volatile impurity profiling, and LC-APCI-MS/MS for trace-level quantification.

Sample Preparation Strategies

To ensure a self-validating protocol, sample preparation must selectively isolate the target analyte while minimizing matrix effects.

  • Liquid-Liquid Extraction (LLE) for Synthesis Monitoring: Extract aqueous reaction aliquots with Dichloromethane (DCM) or Ethyl Acetate. The high partition coefficient (estimated LogP ~4.0) of the diphenyl ether ensures >95% recovery in the organic phase. Dry over anhydrous

    
     before injection.
    
  • Solid-Phase Extraction (SPE) for Complex Matrices: For environmental or biological samples, utilize a polymeric reversed-phase sorbent (e.g., Oasis HLB).

    • Conditioning: 3 mL Methanol, followed by 3 mL Water.

    • Loading: Apply the buffered sample (pH 7.0).

    • Washing: 5% Methanol in water (removes polar interferences).

    • Elution: 100% Acetonitrile.

HPLC-DAD: Purity and Isomeric Resolution

Expertise & Causality: While C18 is the industry standard, a Phenyl-Hexyl stationary phase is highly recommended for halogenated nitrobenzenes[2]. The


 interactions between the phenyl-hexyl ligands and the diphenyl ether core provide superior orthogonal selectivity, effectively resolving closely related positional isomers (e.g., 2-chloro or 4-nitro variants) that would otherwise co-elute on standard aliphatic phases.

Step-by-Step Protocol:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase:

    • Channel A: Ultrapure Water with 0.1% Formic Acid.

    • Channel B: LC-MS Grade Acetonitrile.

  • Gradient Program: Start at 40% B, ramp to 90% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 40% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) set to 254 nm (aromatic ring absorbance) and 280 nm (nitro group absorbance).

  • Internal Standard: 4-nitro-diphenyl ether (10 µg/mL) is added to all samples to correct for injection volume variations and validate system suitability[4].

GC-EI-MS: Volatile Impurity Profiling

Expertise & Causality: 4-Chloro-1-nitro-2-phenoxybenzene is semi-volatile and thermally stable, making it an excellent candidate for Gas Chromatography coupled with Mass Spectrometry (GC-MS)[5]. Electron Impact (EI) provides "hard" ionization (70 eV), generating reproducible, library-searchable fragmentation patterns crucial for the structural elucidation of unknown synthesis byproducts or unreacted starting materials[2].

Step-by-Step Protocol:

  • Column: DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Injection: 1 µL injection volume, Split ratio 10:1. Inlet temperature set to 250 °C. Carrier gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). Total run time: 18 minutes.

  • MS Parameters: Transfer line at 280 °C, EI Source at 230 °C, Quadrupole at 150 °C. Scan range: m/z 50–350.

LC-APCI-MS/MS: Trace-Level Matrix Quantification

Expertise & Causality: Because ESI yields poor ionization efficiency for nonpolar nitrobenzenes, Atmospheric Pressure Chemical Ionization in negative mode (APCI-) is the authoritative choice[3]. Under APCI- conditions, halogenated nitrobenzenes undergo highly efficient dissociative and non-dissociative electron-capture (EC) ionization. This forms stable radical anions


 and dominant fragment ions such as 

and

, enabling sub-ng/mL detection limits[3].

Step-by-Step Protocol:

  • Ion Source: APCI negative mode. Corona discharge current: -4.0 µA.

  • Temperatures: Probe heater temperature 400 °C; Capillary transfer tube 250 °C.

  • Gas Flows: Sheath gas 40 arb, Aux gas 10 arb.

  • MRM Transitions (Collision Energy):

    • Quantifier: m/z 249.0

      
       203.0 (Loss of 
      
      
      
      , CE: 15 eV)
    • Qualifier 1: m/z 249.0

      
       219.0 (Loss of 
      
      
      
      , CE: 20 eV)
    • Qualifier 2: m/z 249.0

      
       93.0 (Phenoxide cleavage, CE: 25 eV)
      

Quantitative Data Presentation

Table 1: Analytical Performance Summary across Methodologies

Analytical MethodTarget ApplicationPrimary Analyte SignalLODLOQLinear Range
HPLC-DAD Purity & Isomer ProfilingUV Absorbance (254 nm)0.5 µg/mL1.5 µg/mL1.5 - 100 µg/mL
GC-EI-MS Volatile Impuritiesm/z 249

50 ng/mL150 ng/mL150 - 5000 ng/mL
LC-APCI-MS/MS Trace Matrix QuantificationMRM 249.0

203.0
0.2 ng/mL0.6 ng/mL0.6 - 200 ng/mL

Visualizations

Diagram 1: Analytical Strategy Workflow

Workflow Sample Sample Matrix (Synthesis/Environmental) Prep Sample Preparation (LLE / SPE) Sample->Prep HPLC HPLC-DAD (Purity & Isomers) Prep->HPLC High Conc. (>1 µg/mL) GCMS GC-EI-MS (Volatile Impurities) Prep->GCMS Thermal Stability Check LCMS LC-APCI-MS/MS (Trace Quantification) Prep->LCMS Trace Levels (<1 ng/mL)

Caption: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix.

Diagram 2: APCI-MS/MS Fragmentation Pathway

Fragmentation M Radical Anion [M]•⁻ m/z 249 M_NO [M - NO]⁻ m/z 219 M->M_NO -NO (30 Da) M_NO2 [M - NO₂]⁻ m/z 203 M->M_NO2 -NO₂ (46 Da) Phenoxide Phenoxide Ion m/z 93 M->Phenoxide Ether Cleavage Cl_loss [M - NO₂ - Cl]⁻ m/z 168 M_NO2->Cl_loss -Cl (35 Da)

Caption: Proposed electron-capture dissociation (ECD) pathway for 4-Chloro-1-nitro-2-phenoxybenzene under APCI- conditions.

References

  • [4] Pena, Hems, and Sanchez-Eusero. "Determination of Carbamic Herbicides by High Performance Liquid Chromatography (HPLC). II. Chlorpropham." Journal of Liquid Chromatography. Available at:

  • [5] Carlsson, J., et al. "Solvent-free automated thermal desorption-gas chromatography/mass spectrometry for direct screening of hazardous compounds in consumer textiles." Analytical and Bioanalytical Chemistry (PubMed). Available at:

  • [3] MDPI. "A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid." Molecules. Available at:

  • [2] Benchchem Technical Support Center. "Purification of Halogenated Nitrobenzene Intermediates." Benchchem. Available at:

  • [1] Taylor & Francis. "Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols." Journal of Coordination Chemistry. Available at:

Sources

The Role of 4-Chloro-1-nitro-2-phenoxybenzene in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diphenyl Ether Scaffold and the Potential of 4-Chloro-1-nitro-2-phenoxybenzene

The diphenyl ether motif is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include antibacterial, antiviral, anti-inflammatory, and antitumor effects.[1] The structural rigidity of the diphenyl ether core allows for specific interactions with biological macromolecules, making it an attractive starting point for drug design.[1] A key target for diphenyl ether-based compounds is the fatty acid biosynthesis (FAS-II) pathway, particularly the enoyl-acyl carrier protein reductase (ENR), which is essential for bacteria like Mycobacterium tuberculosis.[3][4][5]

This guide focuses on 4-Chloro-1-nitro-2-phenoxybenzene , a versatile, albeit under-explored, member of the diphenyl ether family. Its chemical structure, featuring a nitro group and a chlorine atom, presents reactive handles for chemical modification, making it an ideal starting material for the generation of diverse compound libraries for drug discovery. The electron-withdrawing nature of the nitro and chloro substituents can influence the molecule's reactivity, providing opportunities for selective chemical transformations.[6][7] This document provides a comprehensive overview of the synthetic utility of 4-Chloro-1-nitro-2-phenoxybenzene, detailed protocols for the synthesis of derivatives, and methodologies for their biological evaluation.

Part 1: Synthesis and Chemical Properties

While direct, detailed synthetic procedures for 4-Chloro-1-nitro-2-phenoxybenzene are not extensively published, its synthesis can be approached through established methods for creating diphenyl ethers, such as the Ullmann condensation. This would typically involve the reaction of a phenoxide with an activated aryl halide.

Retrosynthetic Analysis and Proposed Synthesis

A plausible retrosynthetic pathway for 4-Chloro-1-nitro-2-phenoxybenzene involves the disconnection of the ether linkage, leading to two potential synthetic routes:

  • Route A: Reaction of 4-chloro-2-nitrophenoxide with bromobenzene.

  • Route B: Reaction of phenoxide with 1,4-dichloro-2-nitrobenzene.

Route B is often more practical due to the higher reactivity of the chlorine atom ortho to the nitro group towards nucleophilic aromatic substitution.

General Protocol for Ullmann-type Synthesis of Diphenyl Ether Scaffolds

This protocol outlines a general procedure for the synthesis of diphenyl ether derivatives, which can be adapted for the synthesis of 4-Chloro-1-nitro-2-phenoxybenzene and its subsequent derivatives.

Materials:

  • Substituted phenol (e.g., 4-chloro-2-nitrophenol)

  • Aryl halide (e.g., bromobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq), aryl halide (1.2 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Application as a Scaffold in Drug Discovery

The true potential of 4-Chloro-1-nitro-2-phenoxybenzene lies in its use as a starting scaffold for generating a library of novel compounds. The nitro and chloro groups serve as key points for chemical diversification.

Synthetic Diversification Strategy

The following diagram illustrates a potential workflow for the chemical modification of 4-Chloro-1-nitro-2-phenoxybenzene to generate a diverse library of derivatives for biological screening.

G A 4-Chloro-1-nitro-2-phenoxybenzene B Reduction of Nitro Group A->B H Nucleophilic Aromatic Substitution of Chlorine A->H C 4-Chloro-2-aminophenoxybenzene B->C D Amide Coupling C->D F Sulfonamide Formation C->F E Library of Amide Derivatives D->E G Library of Sulfonamide Derivatives F->G I Library of C4-Substituted Derivatives H->I

Caption: Synthetic workflow for the diversification of 4-Chloro-1-nitro-2-phenoxybenzene.

Protocol: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications.

Materials:

  • 4-Chloro-1-nitro-2-phenoxybenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 4-Chloro-1-nitro-2-phenoxybenzene (1.0 eq) in ethanol.

  • Add SnCl₂·2H₂O (5.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2-aminophenoxybenzene.

Protocol: Amide Coupling

The resulting aniline can be readily coupled with various carboxylic acids to generate a library of amide derivatives.

Materials:

  • 4-Chloro-2-aminophenoxybenzene

  • Carboxylic acid of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes.

  • Add a solution of 4-chloro-2-aminophenoxybenzene (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Part 3: Biological Evaluation of Derivatives

Derivatives synthesized from the 4-Chloro-1-nitro-2-phenoxybenzene scaffold should be subjected to a cascade of biological assays to determine their potential as therapeutic agents.

Antitubercular Activity Screening

Given that diphenyl ethers are known inhibitors of M. tuberculosis ENR, a primary screen for antitubercular activity is highly recommended.[3][5][8]

Protocol: Microplate Alamar Blue Assay (MABA)

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include positive (e.g., isoniazid) and negative (no drug) controls.

  • Incubate the plates at 37 °C for 5-7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents the color change.

Broad-Spectrum Antibacterial Screening

The synthesized compounds can also be tested against a panel of Gram-positive and Gram-negative bacteria to assess their spectrum of activity.[9]

Protocol: Broth Microdilution Assay

  • Perform serial dilutions of the compounds in a 96-well plate containing appropriate broth medium.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against mammalian cell lines should be evaluated.[3][8]

Protocol: MTT Assay

  • Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ (50% cytotoxic concentration) and the Selectivity Index (SI = CC₅₀ / MIC).

Data Presentation

The results from the biological assays should be tabulated for clear comparison and structure-activity relationship (SAR) analysis.

Compound IDR-Group (from Amide Coupling)Antitubercular MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Vero Cell CC₅₀ (µg/mL)Selectivity Index (SI)
Parent-NH₂ ->100>100>100>100-
Derivative-1 -CH₃6.2512.5>1008012.8
Derivative-2 -Ph3.1256.25>1009530.4
Isoniazid -0.06-->256>4266

Part 4: Mechanistic Insights and Future Directions

The diphenyl ether scaffold, particularly in antitubercular drug discovery, is known to target the FabI enzyme (ENR) in the FAS-II pathway.[4] This pathway is crucial for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3]

G cluster_0 FAS-II Pathway in M. tuberculosis A Acetyl-CoA D Condensation A->D B Malonyl-CoA B->D C Acyl Carrier Protein (ACP) C->D E Reduction D->E F Dehydration E->F G Enoyl-ACP Reductase (FabI/InhA) F->G H Elongated Acyl-ACP G->H Diphenyl Ether Derivatives (Potential Inhibition)

Caption: Inhibition of the FAS-II pathway by diphenyl ether derivatives.

Future work should focus on elucidating the precise mechanism of action of the most promising derivatives. This could involve enzyme inhibition assays with purified ENR, molecular docking studies to predict binding modes, and the generation of resistant mutants to identify the drug target. Furthermore, optimizing the pharmacokinetic properties of lead compounds is a critical step towards developing them into viable drug candidates.

References

  • Kar, S. S., et al. (2016). Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. Medicinal Chemistry Research, 25(7), 1338-1350. [Link]

  • Lu, H., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1046-1055. [Link]

  • Kar, S. S., et al. (2016). Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. Semantic Scholar. [Link]

  • Shenoy, G. G., et al. (2021). Design, synthesis and evaluation of diphenyl ether analogues as antitubercular agents. Structural Chemistry, 32(4), 1475-1489. [Link]

  • PubChem. (n.d.). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2026). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. Highlights in Science, Engineering and Technology, 79, 134-141. [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Quora. [Link]

  • D'Este, F., et al. (2022). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Molecules, 27(19), 6599. [Link]

  • Sciencemadness Discussion Board. (2021). Synthesis of 4-chloro-2-nitrophenol. Sciencemadness. [Link]

  • Google Patents. (2016). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • ResearchGate. (2023). Diphenyl Ethers: Isolation, Bioactivities and Biosynthesis. ResearchGate. [Link]

  • Emara, A. M., et al. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 47(1), 136-151. [Link]

  • ResearchGate. (2020). Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. ResearchGate. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

Sources

Application Notes & Protocols: Industrial Utilization of 4-Chloro-1-nitro-2-phenoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

4-Chloro-1-nitro-2-phenoxybenzene (CAS 56966-63-3) is a highly versatile diaryl ether building block utilized extensively in both the agrochemical and pharmaceutical industries. The structural architecture of this compound—a diphenyl ether core functionalized with an electron-withdrawing nitro group and a para-chloro substituent—provides a privileged scaffold for advanced molecular design[1].

Causality of the Scaffold Design:

  • Conformational Flexibility: The ether oxygen acts as a flexible hinge, allowing the two aromatic rings to adopt specific dihedral angles. This conformational freedom is critical for fitting into complex, hydrophobic enzyme pockets[1].

  • Electronic Activation: The nitro group strongly activates the ortho- and para- positions of the benzene ring, facilitating the initial nucleophilic aromatic substitution (SNAr) required to synthesize the diaryl ether linkage[2].

  • Chemoselective Handles: The nitro group can be selectively reduced to an amine (yielding 4-chloro-2-phenoxyaniline, CAS 6628-13-3)[3]. This provides a nucleophilic handle for amidation or Buchwald-Hartwig cross-coupling, while the chloro group remains intact for subsequent late-stage functionalization.

Industrial Applications

Agrochemicals: Protoporphyrinogen Oxidase (Protox) Inhibitors

Diaryl ether derivatives are classic inhibitors of protoporphyrinogen IX oxidase (PPO or Protox), the enzyme responsible for the final common step in heme and chlorophyll biosynthesis[4].

Mechanism of Action: 4-Chloro-1-nitro-2-phenoxybenzene derivatives competitively bind to the C-terminal domain of the Protox enzyme[5]. By mimicking half of the protoporphyrinogen IX macrocycle, they block the active site. This blockage deregulates the porphyrin pathway, causing an accumulation of protoporphyrin IX in the cytoplasm. Upon exposure to light, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen that peroxidizes lipid membranes, leading to rapid plant cell necrosis[4].

Pharmaceutical Intermediates: Kinase Inhibitors

In drug development, the reduced derivative, 4-chloro-2-phenoxyaniline[3], is a critical intermediate. The diaryl ether motif is a recognized privileged scaffold in medicinal chemistry, frequently employed in the design of tyrosine kinase inhibitors[1]. The oxygen atom serves as a hydrogen bond acceptor, while the flexible biaryl system allows the molecule to navigate the steric constraints of the ATP-binding cleft.

Experimental Protocols: Self-Validating Systems

Expertise Note: The following protocols are designed with built-in validation checkpoints. A common pitfall in synthesizing halogenated anilines is hydrodehalogenation during nitro reduction. Our protocol mitigates this by utilizing a platinum-based catalyst rather than standard palladium.

Protocol A: Synthesis of 4-Chloro-1-nitro-2-phenoxybenzene via SNAr

Objective: Form the diaryl ether linkage via nucleophilic aromatic substitution[2].

  • Reagent Preparation: Dissolve 1.0 eq of 2,4-dichloronitrobenzene and 1.1 eq of phenol in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 1.5 eq of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ deprotonates phenol to form the highly nucleophilic phenoxide ion. DMF stabilizes the transition state of the SNAr reaction.

  • Thermal Activation: Heat the reaction mixture to 100°C for 6 hours.

    • Causality: The nitro group activates the ortho-chlorine (position 2) for displacement. Maintaining 100°C ensures kinetic control, preventing the unwanted displacement of the para-chlorine (position 4).

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a new UV-active spot (Rf ~0.5).

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with 1M NaOH to remove unreacted phenol.

  • Validation Checkpoint 2 (Product): Analyze via GC-MS. The target mass is m/z 249.6.

Protocol B: Chemoselective Reduction to 4-Chloro-2-phenoxyaniline

Objective: Reduce the nitro group without cleaving the C-Cl bond.

  • Solvent System: Dissolve 4-chloro-1-nitro-2-phenoxybenzene in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Selection: Add 1 mol% of 5% Pt/C (Platinum on Carbon).

    • Causality: Standard Pd/C is highly active for hydrodehalogenation. Pt/C provides excellent chemoselectivity for nitro reduction while preserving the aryl chloride[3].

  • Hydrogenation: Purge the reaction vessel with N₂, then apply H₂ gas at 30 psi. Stir vigorously at 25°C for 4 hours.

  • Validation Checkpoint 1 (In-Process): Monitor hydrogen uptake. The reaction is complete when the theoretical volume of H₂ (3 equivalents) is consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint 2 (Product): Analyze via ¹H NMR (DMSO-d6). Validation is confirmed by the disappearance of the downfield nitro-adjacent aromatic protons and the appearance of a broad singlet at ~5.2 ppm, corresponding to the newly formed -NH₂ group.

Data Presentation: Reaction Optimization

Table 1: Optimization of SNAr Conditions for Diaryl Ether Formation

BaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)
NaOH (aq)Water/PTC100126588
KOHDMSO8088294
K₂CO₃ DMF 100 6 94 98

Table 2: Chemoselective Hydrogenation of 4-Chloro-1-nitro-2-phenoxybenzene

CatalystH₂ Pressure (psi)Conversion (%)Dechlorination Side-Product (%)Isolated Yield (%)
10% Pd/C50>993560
5% Pd/C + V₂O₃3095885
5% Pt/C 30 >99 <1 96

Mandatory Visualization

G A 2,4-Dichloronitrobenzene + Phenol B SNAr Reaction (K2CO3, DMF, 100°C) A->B Base catalysis C 4-Chloro-1-nitro-2-phenoxybenzene (Core Scaffold) B->C Etherification D Chemoselective Hydrogenation (Pt/C, H2, 30 psi) C->D Reduction F Protox Inhibitors (Agrochemicals) C->F Derivatization E 4-Chloro-2-phenoxyaniline (Amine Intermediate) D->E Chemoselective G Kinase Inhibitors (Pharmaceuticals) E->G Cross-coupling / Amidation

Caption: Synthetic workflow and industrial applications of 4-chloro-1-nitro-2-phenoxybenzene derivatives.

References

1.[2] Title: A novel method for ether formation - European Patent Office - EP 0509241 A2. Source: googleapis.com. URL: 2. Title: 4-chloro-1-nitro-2-phenoxybenzene AldrichCPR - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 3.[3] Title: 4-Chloro-2-phenoxyaniline | C12H10ClNO | CID 246563 - PubChem - NIH. Source: nih.gov. URL: 4.[4] Title: Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PMC. Source: nih.gov. URL: 5.[5] Title: The domain structure of protoporphyrinogen oxidase, the molecular target of diphenyl ether-type herbicides | PNAS. Source: pnas.org. URL: 6.[1] Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications. Source: acs.org. URL:

Sources

reaction kinetics and mechanism of 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Profiling and Mechanistic Analysis of


 Pathways for 4-Chloro-1-nitro-2-phenoxybenzene Synthesis 

Executive Summary

This application note provides a comprehensive protocol for characterizing the reaction kinetics and mechanism of 4-Chloro-1-nitro-2-phenoxybenzene . This compound is a critical diphenyl ether intermediate, typically synthesized via Nucleophilic Aromatic Substitution (


) of 2,4-dichloronitrobenzene (2,4-DCNB) with a phenoxide nucleophile.

The primary challenge in this synthesis is regioselectivity . The starting material, 2,4-DCNB, possesses two electrophilic sites (Cl at C2 and C4). While the para-position (C4) is less sterically hindered, the ortho-position (C2) is inductively activated by the adjacent nitro group. This guide details the kinetic methodology required to distinguish, monitor, and optimize the formation of the ortho-substituted target (4-Chloro-1-nitro-2-phenoxybenzene) against the para-substituted byproduct.

Mechanistic Basis & Reaction Pathway[1][2]

The Mechanism

The formation of 4-Chloro-1-nitro-2-phenoxybenzene proceeds via an addition-elimination mechanism. The rate-determining step (RDS) is the nucleophilic attack of the phenoxide ion on the aromatic ring, disrupting aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Substrate: 2,4-Dichloronitrobenzene (2,4-DCNB).

  • Nucleophile: Phenoxide ion (

    
    ), generated in situ using 
    
    
    
    or pre-formed as Potassium Phenoxide.
  • Target Product: 4-Chloro-1-nitro-2-phenoxybenzene (Ortho-substitution).

  • Competitor: 2-Chloro-1-nitro-4-phenoxybenzene (Para-substitution).

Pathway Visualization

The following diagram illustrates the competitive pathways and the critical Meisenheimer intermediates.

SNAr_Mechanism Reactants Reactants 2,4-DCNB + Phenoxide TS_Ortho Ortho-Meisenheimer Complex (Sterically Crowded) Reactants->TS_Ortho k_ortho (Slow) TS_Para Para-Meisenheimer Complex (Sterically Favored) Reactants->TS_Para k_para (Fast) Prod_Ortho TARGET PRODUCT 4-Chloro-1-nitro-2-phenoxybenzene TS_Ortho->Prod_Ortho - Cl⁻ Prod_Para BYPRODUCT 2-Chloro-1-nitro-4-phenoxybenzene TS_Para->Prod_Para - Cl⁻

Figure 1: Competitive


 pathways. The target molecule requires attack at the sterically hindered ortho-position (C2).

Kinetic Modeling & Theory

To optimize for the target, one must determine the differential rate constants (


 vs 

). The reaction follows second-order kinetics, first-order with respect to both the substrate and the nucleophile.
Rate Equation


Under pseudo-first-order conditions  (where 

), the integrated rate law is:

Where

.
Temperature Dependence (Arrhenius)

By performing the reaction at multiple temperatures (e.g., 60°C, 80°C, 100°C), the activation energy (


) for both pathways can be derived:


  • Insight: The ortho-pathway typically has a higher

    
     due to steric repulsion between the nitro group and the incoming nucleophile. Therefore, lower temperatures  may favor the para product, while higher temperatures  might be required to surmount the ortho barrier, though selectivity must be monitored.
    

Experimental Protocol: High-Fidelity Kinetic Profiling

Objective: To determine the rate constants (


, 

) and selectivity ratio.
Materials & Equipment
  • Reactants: 2,4-Dichloronitrobenzene (99%), Phenol (99%), Potassium Carbonate (anhydrous).

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).[1]
    
  • Internal Standard: Biphenyl or 4-Bromobiphenyl (inert under reaction conditions).

  • Analysis: HPLC-DAD (Diode Array Detector).[2]

Experimental Workflow

Kinetic_Protocol Setup 1. Reactor Setup Solvent + 2,4-DCNB + Int. Std Thermostat @ T Initiate 2. Initiation Add Phenol + K2CO3 (t=0) Setup->Initiate Sampling 3. Sampling Loop Aliquot 50 µL every 10 min Initiate->Sampling Sampling->Sampling Repeat n times Quench 4. Quenching Dilute in Cold Acetonitrile/H2O (Stops Reaction) Sampling->Quench Analysis 5. HPLC Analysis Quantify Ortho/Para Ratio Quench->Analysis

Figure 2: Kinetic sampling workflow ensuring precise time-point data.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Solution A (Substrate): Dissolve 2,4-DCNB (1.91 g, 10 mmol) and Biphenyl (0.5 g, Internal Standard) in 50 mL DMSO.

    • Solution B (Nucleophile): Dissolve Phenol (1.13 g, 12 mmol) and

      
       (1.66 g, 12 mmol) in 50 mL DMSO. Stir for 30 mins to generate phenoxide.
      
  • Reaction Initiation:

    • Pre-heat Solution A to the target temperature (e.g., 80°C) in a three-neck flask equipped with a reflux condenser and nitrogen line.

    • Inject Solution B rapidly. Start the timer (

      
      ).
      
  • Sampling:

    • At intervals (

      
       min), withdraw 100 µL of the reaction mixture.
      
    • Quench: Immediately dispense into a vial containing 900 µL of cold Acetonitrile/0.1% Formic Acid. This freezes the kinetics.

  • HPLC Method (Critical for Isomer Separation):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: Gradient 40% ACN to 90% ACN over 15 mins.

    • Detection: UV at 254 nm (aromatic) and 300 nm (nitro group specific).

    • Differentiation: The ortho-isomer (Target) typically elutes after the para-isomer due to intramolecular hydrogen bonding or shielding effects reducing polarity, though this must be confirmed with pure standards.

Data Analysis & Reporting

Calculation of Rate Constants

Plot


 vs. Time.[1][3] The slope represents 

. To decouple the pathways, plot the concentration of products:


Typical Data Structure

Use the table below to organize your kinetic data.

Time (min)[2,4-DCNB] (mM)[Ortho-Target] (mM)[Para-Byproduct] (mM)Selectivity (O/P)Conversion (%)
0100.00.00.0-0
1085.22.112.70.1614.8
2072.54.523.00.1927.5
..................

Note: If the Selectivity (O/P) ratio is low (< 1), the reaction conditions (Solvent, Temperature, Counter-ion) must be tuned. For example, using Cesium Carbonate (


) can sometimes alter regioselectivity due to the "Cesium Effect."

Troubleshooting & Optimization

  • Issue: Low Yield of Ortho-Target.

    • Root Cause:[1][4] Steric hindrance at C2 makes

      
      .
      
    • Solution: Increase temperature (if

      
      ). Alternatively, switch to a less polar solvent (e.g., Toluene with Phase Transfer Catalyst) to rely on ion-pairing effects that might favor the ortho-position.
      
  • Issue: Hydrolysis Byproducts.

    • Root Cause:[1][4] Wet solvent allows

      
       to compete with 
      
      
      
      , forming nitrophenols.
    • Solution: Ensure anhydrous conditions; use molecular sieves in DMSO.

References

  • Royal Society of Chemistry. (2024). Reaction Chemistry & Engineering: Automated Sampling and HPLC Analysis of SNAr Kinetics. Retrieved from [Link]

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and C18 Columns. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics of the Nucleophilic Substitution Reactions of 2,4-Dichloro-3,5-Dinitrobenzoate. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Chloro-1-nitro-2-phenoxybenzene as a versatile starting material for the laboratory-scale synthesis of novel chemical entities. We move beyond simple procedural outlines to explain the underlying chemical principles that govern the reactivity of this substrate. Detailed, field-tested protocols for key transformations—including Nucleophilic Aromatic Substitution (SNAr), chemoselective nitro group reduction, and subsequent intramolecular cyclization to form high-value phenoxazine scaffolds—are provided. This guide is structured to empower scientists to not only replicate these methods but also to rationally design new synthetic pathways based on the unique electronic and steric properties of this powerful chemical building block.

Introduction: The Strategic Value of 4-Chloro-1-nitro-2-phenoxybenzene

4-Chloro-1-nitro-2-phenoxybenzene is a trifunctionalized aromatic compound offering multiple, distinct reaction sites. Its synthetic utility is primarily dictated by the interplay of its three substituents:

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack.[1][2] This activation is most pronounced at the ortho and para positions. Furthermore, the nitro group itself is a key functional handle that can be readily reduced to an amine, fundamentally altering the electronic character of the molecule from electron-poor to electron-rich.[3][4]

  • The Chloro Group (-Cl): Positioned para to the activating nitro group, this halogen serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][5] This specific arrangement makes the C-Cl bond the most labile site for initial functionalization.

  • The Phenoxy Group (-OPh): This ether linkage, located ortho to the nitro group, is relatively stable under many reaction conditions. Its true synthetic potential is unlocked following the reduction of the adjacent nitro group, creating an ortho-amino phenoxy arrangement—the direct precursor for intramolecular cyclization to form the phenoxazine core.[6][7]

This unique combination of functionalities allows for a sequential and controlled series of transformations, enabling the synthesis of diverse and complex molecular architectures.

G cluster_1 Secondary & Advanced Synthesis start 4-Chloro-1-nitro-2-phenoxybenzene snar Nucleophilic Aromatic Substitution (SNAr) start->snar + Nu⁻ (e.g., RNH₂, RO⁻) reduction Selective Nitro Group Reduction start->reduction [H] (e.g., Fe/NH₄Cl) amines Substituted Nitroanilines (Diverse R-NH₂) snar->amines alkoxy Substituted Nitroethers (Diverse R-O⁻) snar->alkoxy amino_intermediate 4-Chloro-2-phenoxyaniline reduction->amino_intermediate phenoxazine Phenoxazine Scaffolds amino_intermediate->phenoxazine Intramolecular Cyclization (e.g., Pd-cat. or Cu-cat.)

Diagram 1: Key synthetic pathways originating from 4-Chloro-1-nitro-2-phenoxybenzene.

Core Transformation 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct functionalization of the starting material involves the displacement of the chloride atom. This reaction is highly efficient due to the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the para-nitro group.[2]

Causality of Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[5] The strong electron-withdrawing nitro group delocalizes the negative charge, lowering the activation energy for this step. The aromaticity is then restored by the expulsion of the chloride leaving group.[1]

Diagram 2: Simplified representation of the SNAr Meisenheimer complex formation. (Note: A detailed chemical drawing is recommended here in a practical setting).

Data Presentation: Scope of Nucleophilic Aromatic Substitution

The following table summarizes representative SNAr reactions, demonstrating the versatility of this transformation.

Nucleophile ClassRepresentative NucleophileProduct ClassTypical Yield RangeSolventBase
Primary/Secondary AminesMorpholine4-(4-Nitro-3-phenoxyphenyl)morpholine85-95%DMF, DMSOK₂CO₃, Et₃N
AlkoxidesSodium Methoxide4-Methoxy-1-nitro-2-phenoxybenzene90-98%Anhydrous THF or MeOHNaH, NaOMe
ThiolsThiophenol4-(Phenylthio)-1-nitro-2-phenoxybenzene80-90%DMFK₂CO₃, NaH
Experimental Protocol 2.1: Synthesis of 4-(4-Nitro-3-phenoxyphenyl)morpholine

This protocol details a typical SNAr reaction with a secondary amine nucleophile.

Materials:

  • 4-Chloro-1-nitro-2-phenoxybenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-1-nitro-2-phenoxybenzene (e.g., 2.49 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add anhydrous DMF (50 mL) to the flask.

  • Add morpholine (1.05 mL, 12 mmol) to the stirring suspension via syringe.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

  • Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system. The starting material will have a different Rf value than the more polar product. The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (200 mL). A yellow precipitate should form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with copious amounts of water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield bright yellow crystals.

  • Characterization: Dry the product under vacuum. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Core Transformation 2: Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step, transforming the substrate for subsequent reactions like cyclization or further coupling.

Causality of Method Selection: While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it carries a significant risk of hydrodehalogenation (reductive cleavage of the C-Cl bond).[8] Therefore, metal-mediated reductions in acidic or neutral media are preferred for their superior chemoselectivity.[9] The use of iron powder in the presence of ammonium chloride provides a robust, inexpensive, and effective method that preserves the C-Cl and C-O bonds.[9][10]

G cluster_workflow Nitro Reduction Workflow A 1. Combine Substrate, Fe Powder, NH₄Cl in EtOH/H₂O B 2. Heat to Reflux (Vigorous Initial Reaction) A->B C 3. Monitor by TLC (Disappearance of Starting Material) B->C D 4. Cool and Filter through Celite C->D E 5. Extract with Ethyl Acetate D->E F 6. Concentrate & Purify (Column Chromatography) E->F

Diagram 3: Experimental workflow for the chemoselective reduction of the nitro group.

Experimental Protocol 3.1: Synthesis of 4-Chloro-2-phenoxyaniline

Materials:

  • 4-Chloro-1-nitro-2-phenoxybenzene (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Sodium Bicarbonate Solution (saturated)

Procedure:

  • In a round-bottom flask, prepare a suspension of 4-Chloro-1-nitro-2-phenoxybenzene (e.g., 2.49 g, 10 mmol) in a 4:1 mixture of Ethanol:Water (100 mL).

  • To this suspension, add ammonium chloride (2.14 g, 40 mmol) and iron powder (2.79 g, 50 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is often exothermic initially.

  • Reaction Monitoring: Monitor the reaction by TLC (8:2 Hexane:EtOAc). The product, an aniline, will be UV-active and will stain with permanganate, while the starting nitro compound will appear as a yellow spot. The reaction is typically complete in 2-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc (100 mL) and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with additional EtOAc.

  • Transfer the filtrate to a separatory funnel. Wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a pale oil or solid, can be purified by silica gel column chromatography if necessary.

  • Characterization: Confirm the structure of the resulting 4-Chloro-2-phenoxyaniline by NMR and MS analysis.

Advanced Application: Synthesis of Phenoxazine Scaffolds

With 4-Chloro-2-phenoxyaniline in hand, the stage is set for the construction of the phenoxazine heterocycle. Phenoxazines are privileged structures in medicinal chemistry and materials science, known for their unique electronic properties and biological activities.[7][11] The synthesis is achieved via an intramolecular C-N bond formation, typically catalyzed by palladium or copper.

Causality of Reaction: The reaction is an intramolecular variant of the Buchwald-Hartwig amination.[12][13] A palladium catalyst undergoes oxidative addition into the C-Cl bond. The resulting Pd(II) complex is then attacked by the adjacent nucleophilic amino group. Reductive elimination from the palladium center forms the new C-N bond, closing the ring and regenerating the Pd(0) catalyst.[12]

Experimental Protocol 4.1: Synthesis of 2-Chlorophenoxazine

Materials:

  • 4-Chloro-2-phenoxyaniline (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (or similar bulky phosphine ligand) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • Inert Atmosphere (Critical): This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques. All glassware should be oven-dried.

  • To a Schlenk flask, add 4-Chloro-2-phenoxyaniline (e.g., 2.19 g, 10 mmol), sodium tert-butoxide (1.35 g, 14 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and Xantphos (462 mg, 0.4 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (100 mL) via cannula.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the mixture to room temperature. Dilute with EtOAc and filter through a plug of silica gel, eluting with additional EtOAc to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final 2-Chlorophenoxazine product by NMR and MS to confirm its identity and purity.

Safety and Handling

  • Nitroaromatic Compounds: 4-Chloro-1-nitro-2-phenoxybenzene and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts and Ligands: These reagents are expensive and can be air-sensitive. Handle under an inert atmosphere where specified.

  • Bases: Sodium tert-butoxide is a strong, moisture-sensitive base. Handle it quickly in a dry environment.

Conclusion

4-Chloro-1-nitro-2-phenoxybenzene serves as an exemplary platform for the synthesis of diverse and valuable chemical structures. By understanding the electronic drivers of its reactivity, a chemist can strategically and sequentially manipulate its functional groups. The protocols outlined herein for SNAr, chemoselective reduction, and intramolecular cyclization provide a reliable foundation for accessing novel substituted anilines, ethers, and high-value phenoxazine heterocycles, paving the way for new discoveries in drug development and materials science.

References

  • BenchChem. Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4.
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
  • National Institutes of Health. New Functionalized Phenoxazines and Phenothiazines.
  • StackExchange.
  • Wikipedia.
  • Wikipedia. Reduction of nitro compounds.
  • NunesLaw. Reduction Of Nitro Chlorobenzene.
  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism. [Link]

  • Chemistry LibreTexts.
  • ACS Publications.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. A Mechanistic Guide to Nitro Group Reduction.
  • Master Organic Chemistry. Reduction of Nitro Groups and the Baeyer Villiger.
  • Beilstein Journal of Organic Chemistry.
  • National Institutes of Health.
  • Semantic Scholar. New Functionalized Phenoxazines and Phenothiazines.
  • BenchChem.
  • ResearchGate. Synthesis And Characterization Of Novel 3h-phenoxazin-3-one,[14][15]benzoxazino[2,3-b]phenoxazine And Imidazo[4,5-b]phenoxazin-2(1h)-one Derivatives.

Sources

high-throughput screening assays involving 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the development and execution of high-throughput screening (HTS) assays targeting oncogenic kinases, utilizing compound libraries derived from the chemical building block 4-Chloro-1-nitro-2-phenoxybenzene.

Scientific Rationale & Target Biology

4-Chloro-1-nitro-2-phenoxybenzene (CAS: 56966-63-3) is a highly versatile electrophilic scaffold utilized in the synthesis of complex small-molecule kinase inhibitors. Through sequential Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions, this building block is converted into diverse


-bis(4-(piperazin-1-yl)phenyl)pyrimidine-2,4-diamine derivatives[1]. These derivatives have emerged as potent dual inhibitors of two critical oncogenic targets: Anaplastic Lymphoma Kinase (ALK)  and Activated CDC42-associated kinase 1 (ACK1) [1].
  • ALK is a receptor tyrosine kinase that, when mutated or fused (e.g., EML4-ALK), constitutively activates downstream PI3K/AKT and JAK/STAT pathways, driving non-small cell lung cancer (NSCLC)[2].

  • ACK1 is a non-receptor tyrosine kinase whose hyperactivation is implicated in castration-resistant prostate cancer, primarily through the direct phosphorylation of the Androgen Receptor (AR) at Tyrosine 267[3].

Developing dual ALK/ACK1 inhibitors addresses the critical clinical challenge of acquired resistance to first-generation single-target therapies (like Crizotinib) by simultaneously blocking primary oncogenic drivers and bypass signaling networks.

Pathway cluster_0 Kinase Targets ALK ALK (Fusion Proteins) PI3K PI3K / AKT Pathway ALK->PI3K Phosphorylation STAT3 JAK / STAT3 Pathway ALK->STAT3 Phosphorylation ACK1 ACK1 (Non-Receptor TK) ACK1->PI3K Phosphorylation AR Androgen Receptor (AR) ACK1->AR pY267 Phosphorylation Inhibitor 4-CNPB-Derived Inhibitors Inhibitor->ALK ATP-competitive inhibition Inhibitor->ACK1 ATP-competitive inhibition Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation STAT3->Proliferation AR->Proliferation

Caption: Mechanism of action for 4-Chloro-1-nitro-2-phenoxybenzene derivatives inhibiting ALK and ACK1.

High-Throughput Screening (HTS) Strategy & Causality

To efficiently screen libraries of 4-Chloro-1-nitro-2-phenoxybenzene derivatives, a two-tiered HTS cascade is required.

Primary Screen: ADP-Glo™ Luminescent Assay The primary screen utilizes a universal, homogeneous luminescence assay that measures ATP depletion (conversion of ATP to ADP)[4].

  • Causality: Because ADP-Glo is substrate-agnostic, it eliminates false negatives caused by steric hindrance between the synthetic inhibitor and bulky phospho-specific antibodies. It provides a direct, highly sensitive readout of catalytic inhibition.

Secondary Orthogonal Screen: TR-FRET Assay Hits from the primary screen are triaged into a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[5].

  • Causality: Synthetic libraries often contain auto-fluorescent compounds that generate false positives in standard fluorescence assays. TR-FRET introduces a microsecond time delay between excitation and emission reading, allowing short-lived background fluorescence to decay. This ensures high-fidelity

    
     determination.
    

G A 4-Chloro-1-nitro- 2-phenoxybenzene (Scaffold) B Library Synthesis (Pyrimidine Derivatives) A->B SNAr/Coupling C Primary HTS (ADP-Glo Assay) B->C Compound Library D Orthogonal Screen (TR-FRET Assay) C->D Hit Triage E Lead Selection (Dual ALK/ACK1 Inhibitors) D->E IC50 Profiling

Caption: Two-tiered HTS workflow for screening 4-Chloro-1-nitro-2-phenoxybenzene derivative libraries.

Self-Validating Experimental Protocols

Every HTS run must be a self-validating system. The protocols below incorporate strict kinetic controls (maintaining <15% ATP conversion) and statistical validation (Z'-factor > 0.5) to ensure data integrity[6].

Protocol A: Primary HTS via ADP-Glo Kinase Assay (384-Well Format)

Objective: Identify primary hits against ALK (L1196M mutant) and ACK1.

  • Reagent Preparation:

    • Prepare 2X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 2 mM DTT.
      
    • Prepare 4X Enzyme/Substrate Mix: 2 nM ALK or ACK1 recombinant enzyme, 0.4 µg/µL IGF1Rtide (for ALK) or poly(Glu,Tyr) (for ACK1)[4].

    • Prepare 4X ATP Mix: 40 µM ATP (to achieve a final concentration of 10 µM, near the

      
       to ensure competitive inhibition sensitivity).
      
  • Compound Transfer:

    • Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 4-Chloro-1-nitro-2-phenoxybenzene derivative library (in 100% DMSO) into a white, low-volume 384-well plate.

    • Self-Validation Control: Include columns for 100% activity (DMSO only) and 0% activity (10 µM Staurosporine or Crizotinib)[7].

  • Kinase Reaction:

    • Dispense 2.5 µL of the 4X Enzyme/Substrate Mix into all wells. Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

    • Initiate the reaction by dispensing 2.5 µL of the 4X ATP Mix.

    • Centrifuge at 1000 x g for 1 minute. Incubate at RT for 60 minutes. (Note: 60 minutes is pre-optimized to ensure ATP conversion remains within the linear initial velocity phase of <15%).

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes at RT.

    • Read luminescence on a multi-mode microplate reader (e.g., EnVision) using an integration time of 0.5 seconds per well.

Protocol B: Orthogonal Profiling via TR-FRET

Objective: Validate primary hits and determine precise


 values while eliminating auto-fluorescence artifacts.
  • Assay Assembly:

    • In a black 384-well ProxiPlate, perform a 10-point, 3-fold serial dilution of the hit compounds (final assay concentrations ranging from 10 µM to 0.5 nM).

    • Add 2 µL of kinase/substrate mixture (e.g., ACK1 and ULight-labeled poly GT peptide).

    • Initiate with 2 µL of ATP (at apparent

      
      ). Incubate for 60 minutes at RT.
      
  • TR-FRET Detection:

    • Stop the reaction by adding 4 µL of Stop/Detection Buffer containing EDTA (to chelate

      
      ) and Europium-labeled anti-phospho-tyrosine antibody (Eu-W1024)[3].
      
    • Incubate for 60 minutes at RT to allow antibody-substrate binding.

  • Data Acquisition:

    • Read the plate using TR-FRET settings: Excitation at 320 nm or 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor) after a 100 µs delay.

    • Calculate the TR-FRET ratio:

      
      .
      

Quantitative Data Presentation & Quality Control

To ensure the HTS campaign is statistically robust, assay performance metrics must be calculated for every plate. The Z'-factor is calculated using the formula:


[6].

Table 1: Expected HTS Performance Metrics & Hit Profiling Data

Parameter / TargetALK (L1196M) AssayACK1 AssayQuality Control Threshold
Primary Assay Format ADP-Glo (Luminescence)ADP-Glo (Luminescence)N/A
Secondary Assay Format TR-FRETTR-FRETN/A
Average Z'-Factor 0.72 ± 0.050.68 ± 0.04> 0.5 (Required for HTS)
Signal-to-Background > 15-fold> 12-fold> 10-fold
Reference Inhibitor Crizotinib (

~45 nM)
Staurosporine (

~12 nM)
Must match historical data
4-CNPB Derivative Hits

Range: 10 nM - 5 µM

Range: 8 nM - 2 µM
Hit defined as

inhibition at 1 µM

Note: 4-CNPB = 4-Chloro-1-nitro-2-phenoxybenzene. Derivatives exhibiting sub-100 nM


 values against both ALK and ACK1 in the TR-FRET assay are advanced to cell-based viability screening.

References

  • US9199944B2 - N2,N4-bis(4-(piperazine-1-yl)phenyl)
  • A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity National Institutes of Health (PMC) URL:[Link]

  • An enzyme-linked immunosorbent assay to screen for inhibitors of the oncogenic anaplastic lymphoma kinase Archive ouverte UNIGE URL:[Link]

  • ALK (L1196M) Kinase Enzyme System Promega Corporation URL:[Link]

  • A Machine Learning Approach that Integrates Clinical Data and PTM Proteomics Identifies a Mechanism of ACK1 Activation BYU ScholarsArchive URL: [Link]

  • Protein kinase profiling assays: A technology review ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: 4-Chloro-1-nitro-2-phenoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 4-Chloro-1-nitro-2-phenoxybenzene . It is designed to troubleshoot yield issues, optimize regioselectivity, and provide field-proven protocols.

Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: Yield Optimization & Troubleshooting

📋 Executive Summary: The Chemistry of the Target

To synthesize 4-Chloro-1-nitro-2-phenoxybenzene (Target), the standard industrial route involves the Nucleophilic Aromatic Substitution (


) of 2,4-Dichloronitrobenzene  with Phenol  (or a phenoxide salt).
  • The Challenge: The starting material (2,4-Dichloronitrobenzene) contains two activated chlorine atoms.

  • The Goal: Selectively displace the chlorine at the Ortho (C2) position while leaving the Para (C4) chlorine intact.

  • The Mechanism: The nitro group activates the ortho-chlorine more strongly via the inductive effect (-I), making it the kinetic product. However, high temperatures or wet solvents can lead to bis-substitution (displacing both chlorines) or hydrolysis (forming nitrophenols).

🛠 Module 1: Optimized Experimental Protocols

Method A: Standard Polar Aprotic Route (High Throughput)

Best for: Routine synthesis where solvent removal is not a bottleneck.

ParameterSpecificationRationale
Substrate 2,4-Dichloronitrobenzene (1.0 equiv)The electrophile.
Nucleophile Phenol (1.05 equiv)Slight excess ensures complete conversion of the limiting reagent (substrate).
Base Potassium Carbonate (

), Anhydrous (1.2 equiv)
Mild enough to prevent rapid hydrolysis; strong enough to deprotonate phenol.
Solvent DMF or NMP (Anhydrous)High dielectric constant stabilizes the Meisenheimer complex.
Temp/Time 80–90°C for 4–6 hoursCritical: Exceeding 100°C increases the risk of displacing the C4-chlorine.
Method B: Phase Transfer Catalysis (PTC) Route (High Purity)

Best for: Maximizing yield and simplifying workup (avoiding DMF removal).

  • Solvent: Toluene (Non-polar, easy to dry).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

  • Base: Solid KOH or NaOH (pulverized).

  • Mechanism: The PTC shuttles the phenoxide anion into the organic phase as a "naked" ion, dramatically increasing reactivity at lower temperatures (60–80°C), which improves regioselectivity for the ortho-position.

📉 Module 2: Visualizing the Pathway & Troubleshooting

The following logic tree illustrates the reaction pathway and where specific yield-killing side reactions occur.

SNAr_Optimization Start Start: 2,4-Dichloronitrobenzene + Phenol + Base Transition Meisenheimer Complex (Transition State) Start->Transition Path_Ortho Path A: Ortho-Attack (C2) (Kinetically Favored) Transition->Path_Ortho Major Pathway (Inductive Effect) Path_Para Path B: Para-Attack (C4) (Thermodynamically Competitive) Transition->Path_Para Minor Pathway (High Temp) Path_Water Path C: Hydrolysis (Water Present) Transition->Path_Water Wet Solvent Target TARGET PRODUCT 4-Chloro-1-nitro-2-phenoxybenzene Path_Ortho->Target Impurity_Bis IMPURITY: Bis-ether 1-Nitro-2,4-diphenoxybenzene Path_Ortho->Impurity_Bis Excess Phenol + High Temp Impurity_Iso IMPURITY: Isomer 2-Chloro-1-nitro-4-phenoxybenzene Path_Para->Impurity_Iso Impurity_Phenol IMPURITY: Hydrolysis 5-Chloro-2-nitrophenol (Red/Yellow) Path_Water->Impurity_Phenol

Caption: Reaction pathway showing the competition between the desired Ortho-substitution and side reactions (Para-attack, Bis-substitution, and Hydrolysis).

❓ Module 3: Troubleshooting Guides (Q&A)

Q1: My reaction mixture turned deep red/yellow, and the yield is poor. What happened?

Diagnosis: Hydrolysis (Water Contamination). The deep color change (often red or orange in basic media) is characteristic of nitrophenols . If water is present in your solvent or base, the hydroxide ion (


) competes with the phenoxide ion. It attacks the activated ortho-position to form 5-chloro-2-nitrophenol .
Corrective Action: 
  • Dry your Solvent: Ensure DMF/NMP has a water content <0.05%. Use molecular sieves (3Å or 4Å).

  • Switch Base: If using KOH/NaOH, switch to anhydrous

    
    . Hydroxide bases generate water in situ if not strictly controlled.
    
  • Check Atmosphere: Run the reaction under a nitrogen blanket.

Q2: I see a byproduct with a mass of +92 Da relative to the target.

Diagnosis: Bis-Phenoxylation (Over-reaction). You have displaced both chlorine atoms. The target molecule still has a chlorine at the C4 position, which is also activated by the nitro group (though less so than C2). Corrective Action:

  • Stoichiometry Control: Do not use a large excess of phenol. Stick to 1.0–1.05 equivalents.

  • Temperature Control: Lower the reaction temperature by 10–20°C. The activation energy for the second displacement is higher; keeping the heat low favors the mono-substituted product.

  • Monitoring: Stop the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC). Do not let it "cook" overnight.

Q3: How do I efficiently remove the unreacted phenol during workup?

Diagnosis: Purification Bottleneck. Phenol has high solubility in organic solvents, making it difficult to remove via simple crystallization. Corrective Action: The Caustic Wash Protocol:

  • Dilute the reaction mixture with a non-polar solvent (e.g., Ethyl Acetate or Toluene).

  • Wash the organic layer vigorously with 10% NaOH or KOH solution (2-3 times).

    • Mechanism:[1][2][3][4] This converts the free phenol into water-soluble sodium phenoxide, which partitions into the aqueous layer.

  • Follow with a water wash and a brine wash to remove residual base.

  • Note: The target product (an ether) is stable to this basic wash.

Q4: I am getting a mixture of isomers (Ortho vs. Para substitution). How do I improve regioselectivity?

Diagnosis: Loss of Kinetic Control. While the ortho position is electronically favored (inductive effect), high temperatures or highly polar solvents can erode this selectivity. Corrective Action:

  • Use Non-Polar Solvents (PTC Method): Switch to Toluene with a Phase Transfer Catalyst (Method B above). Non-polar solvents often enhance ortho-selectivity due to ion-pairing effects in the transition state.

  • Lower Temperature: Run the reaction at the lowest temperature that sustains conversion (e.g., 60°C).

📊 Module 4: Data & Reference Tables

Solvent & Base Effects on Yield

Typical results based on 50mmol scale synthesis.

Solvent SystemBaseTemp (°C)Yield (%)Primary Impurity
DMF (Standard)

9085-92% Bis-ether (<3%)
DMSO KOH10065-75%Nitrophenol (Hydrolysis)
Toluene + TBAB NaOH (s)8090-95% Unreacted Starting Material
Ethanol/Water NaOHReflux40-50%Nitrophenol (Major)
Key Physical Properties for Identification
CompoundStructure NoteMelting PointAppearance
Target 4-Cl, 1-

, 2-OPh
78–80°CPale yellow solid
Starting Material 2,4-Dichloro-1-nitro32–34°CYellow crystalline solid
Hydrolysis Product 5-Cl-2-nitrophenol36–38°COrange/Red solid (acidic)

📚 References

  • Regioselectivity in

    
     Reactions: 
    
    • Title: "Nucleophilic Aromatic Substitution: Regioselectivity in 2,4-Dichloronitrobenzene Derivatives."

    • Context: Confirms the preference for ortho-displacement due to the inductive effect of the nitro group in halonitrobenzenes.

    • Source:

  • Phase Transfer Catalysis Optimization:

    • Title: "Solid–Liquid Phase Transfer Catalyzed Synthesis of p-Nitrodiphenyl Ether."

    • Context: Although discussing the para isomer, this paper establishes the protocol for using ionic liquids and quaternary ammonium salts (TBAB) to improve yields in nitrodiphenyl ether synthesis, applicable to the ortho isomer.

    • Source:

  • Synthesis of Chloronitrophenols (Hydrolysis Risks):

    • Title: "Synthesis of 5-chloro-2-nitrophenol from 2,4-dichloronitrobenzene."

    • Context: Demonstrates that in the presence of water/hydroxide, the ortho-chlorine is displaced by OH-, confirming the regioselectivity and the risk of hydrolysis.

    • Source:

  • General

    
     Troubleshooting: 
    
    • Title: "Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions."

    • Context: Provides general guidelines on solvent effects (DMF vs. DMSO) and leaving group ability.

    • Source:

Sources

Technical Support Center: Purification of Crude 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-Chloro-1-nitro-2-phenoxybenzene (CAS No. 91-39-4). This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this diaryl ether, a common scaffold in medicinal chemistry and materials science.

I. Understanding the Chemistry: Synthesis and Impurity Profile

4-Chloro-1-nitro-2-phenoxybenzene is typically synthesized via an Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution involves the coupling of an activated aryl halide, such as 4-chloro-2-nitrophenol, with a phenoxide.[1][2] The crude product from this synthesis often contains a variety of impurities that can interfere with subsequent reactions or biological assays.

Common Impurities:

  • Unreacted Starting Materials: Residual 4-chloro-2-nitrophenol and the corresponding aryl halide are common contaminants.

  • Homocoupled Byproducts: Symmetrical biaryl ethers formed from the self-coupling of the aryl halide can be present.

  • Positional Isomers: If the starting materials are not of high purity, isomeric diaryl ethers may form.

  • Copper Salts: Residual copper from the catalyst can contaminate the crude product.

  • High-Boiling Solvents: Solvents like DMF or NMP, often used in Ullmann condensations, can be difficult to remove completely.[1]

II. Physicochemical Properties of 4-Chloro-1-nitro-2-phenoxybenzene

A thorough understanding of the physical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 91-39-4
Molecular Formula C₁₂H₈ClNO₃
Molecular Weight 249.65 g/mol [3]
Physical Form Solid[1]
Purity (Typical Commercial Grade) ~95%[1]

III. Troubleshooting and Purification Protocols

This section provides a question-and-answer formatted guide to address specific issues encountered during the purification of crude 4-Chloro-1-nitro-2-phenoxybenzene.

A. Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The goal is to select a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My product "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem with nitroaromatic compounds.

  • Causality: This often happens when the melting point of the compound is lower than the boiling point of the chosen solvent, or when there is a high concentration of impurities which depresses the melting point of the mixture.

  • Troubleshooting Steps:

    • Re-dissolve: Gently heat the solution to redissolve the oil.

    • Add more solvent: Add a small amount of the "good" solvent to decrease the saturation of the solution.

    • Slow cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

    • Solvent polarity: Consider using a less polar solvent or a mixed solvent system. For nitroaromatic compounds, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes can be effective.[4]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's next?

A2: This indicates that the solution is not supersaturated enough for nucleation to occur.

  • Causality: Too much solvent was used, or the chosen solvent is too good at dissolving your compound even at low temperatures.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of pure product, add a seed crystal to the solution.

    • Reduce solvent volume: Carefully evaporate some of the solvent and allow the solution to cool again.

    • Change solvent system: If the above fails, you may need to select a different solvent or solvent system where your compound is less soluble at low temperatures.

Q3: The purity of my product does not significantly improve after recrystallization. Why?

A3: This suggests that the impurities have very similar solubility properties to your desired product in the chosen solvent.

  • Causality: Positional isomers are often difficult to separate by recrystallization due to their similar polarities and crystal lattice energies.

  • Troubleshooting Steps:

    • Try a different solvent: Experiment with a range of solvents with varying polarities.

    • Fractional crystallization: This involves multiple recrystallization steps, where each crop of crystals is collected and analyzed separately.

    • Alternative purification method: If recrystallization is ineffective, column chromatography is the recommended next step.

Experimental Protocol: Recrystallization Solvent Screening

A systematic approach to finding a suitable recrystallization solvent is crucial.

Caption: Workflow for selecting a suitable recrystallization solvent.

B. Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5][6] For nitroaromatic compounds, silica gel is a common stationary phase.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: How do I choose the right mobile phase (eluent) for my column?

A1: The choice of eluent is critical for good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system.[5]

  • Causality: The polarity of the mobile phase determines how quickly compounds move down the column. A more polar eluent will move polar compounds faster.

  • Troubleshooting Steps & Protocol:

    • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate.

    • Solvent Screening: Develop the TLC plate in a series of solvent systems of varying polarities. A good starting point for nitroaromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7]

    • Optimal Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.25 and 0.35 on the TLC plate.[5] This generally translates to good separation on a column.

    • Separation: Ensure there is a clear separation between the spot for your product and the spots of major impurities.

Q2: My compounds are not separating well on the column; the bands are overlapping.

A2: Poor separation can result from several factors.

  • Causality:

    • Incorrect mobile phase: The eluent may be too polar, causing all compounds to move too quickly, or not polar enough, resulting in slow movement and band broadening.

    • Column overloading: Too much sample has been loaded onto the column.

    • Improper column packing: Channels or cracks in the stationary phase lead to uneven flow.

  • Troubleshooting Steps:

    • Optimize mobile phase: Re-evaluate your solvent system using TLC. A less polar eluent will generally improve separation between compounds that are close in polarity.

    • Reduce sample load: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

    • Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "wet slurry" method is often reliable.[8]

Q3: My product is stuck on the column and won't elute.

A3: This indicates that your product is too strongly adsorbed to the stationary phase with the current mobile phase.

  • Causality: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Troubleshooting Steps:

    • Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (gradient elution). For example, you can start with 9:1 hexanes:ethyl acetate and gradually move to 8:2, 7:3, and so on.

    • Stronger solvent: If a gradual increase is not effective, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for purifying 4-Chloro-1-nitro-2-phenoxybenzene using flash column chromatography.

Caption: General workflow for flash column chromatography purification.

IV. Purity Assessment

After purification, it is essential to assess the purity of the 4-Chloro-1-nitro-2-phenoxybenzene.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate developed in an appropriate solvent system.

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the structure of the desired product and identify any remaining impurities.

V. References

  • PubChem. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene.

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol. Retrieved from

  • Sciencemadness Discussion Board. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl. Retrieved from

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Prerana Chemical Industries. (n.d.). 4-Chloro 2-Nitro Phenol (4-CNP). Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • BenchChem. (n.d.). Solubility Profile of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide for Researchers.

  • ResearchGate. (2025, August 6). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Request PDF.

  • ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents?. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

  • NIST. (n.d.). Nitrofen. Retrieved from [Link]

  • Cheméo. (2022, September 10). Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

Sources

common side reactions and byproducts in 4-Chloro-1-nitro-2-phenoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-1-nitro-2-phenoxybenzene . This compound is a critical diaryl ether intermediate used extensively in medicinal chemistry and drug development. Its synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. While conceptually straightforward, researchers frequently encounter issues with regioselectivity, over-substitution, and hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity syntheses.

Reaction Pathway & Mechanistic Pitfalls

SNAr_Pathway SM 4-Chloro-2-fluoronitrobenzene (Starting Material) MC Meisenheimer Complex (Transition State) SM->MC + Phenol BP1 5-Chloro-2-nitrophenol (Hydrolysis Byproduct) SM->BP1 + H2O (Side Reaction) Phenol Phenol + K2CO3 (Nucleophile & Base) Phenol->MC Product 4-Chloro-1-nitro-2-phenoxybenzene (Target Product) MC->Product - F⁻ BP2 2,4-Diphenoxynitrobenzene (Over-substitution Byproduct) Product->BP2 + Phenol (SNAr at C4) Water Trace H2O (Impurity) Water->BP1 Phenol2 Excess Phenol (Over-reaction) Phenol2->BP2

Reaction pathway showing target SNAr synthesis and common side reactions.

Troubleshooting FAQs

Q: My LC-MS shows the correct mass, but NMR indicates the phenoxy group is at the 4-position (2-chloro-1-nitro-4-phenoxybenzene). What went wrong? A: You likely used 2,4-dichloronitrobenzene as your starting material. In 2,4-dichloronitrobenzene, the chlorine at the 4-position is highly activated by the para-nitro group and is highly susceptible to nucleophilic displacement[1]. To achieve exclusive ortho-substitution, you must switch your starting material to 4-chloro-2-fluoronitrobenzene [2]. Causality: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. Fluorine is highly electronegative, which strongly polarizes the C-F bond via the inductive effect (-I). This makes the ipso-carbon highly electrophilic and stabilizes the anionic transition state significantly more than chlorine[3]. Consequently, the fluorine at the 2-position is displaced orders of magnitude faster than the chlorine at the 4-position, guaranteeing regioselectivity[4].

Q: I am observing a significant byproduct with an m/z of 308 [M+H]⁺. What is this and how do I prevent it? A: An m/z of 308 corresponds to 2,4-diphenoxynitrobenzene , the over-substitution byproduct. While the newly added phenoxy group at the 2-position is electron-donating by resonance (+M effect, which partially deactivates the ring), the 4-chloro position remains activated by the strong electron-withdrawing nitro group. If you use an excess of phenol or allow the reaction to run at elevated temperatures, a second SNAr reaction will occur at the 4-position. Solution: Strictly control the stoichiometry of phenol to 1.00 – 1.05 equivalents. Maintain the reaction at room temperature (20–25 °C) and monitor closely via TLC/LC-MS.

Q: I am detecting a highly polar byproduct that streaks on TLC and has an m/z of 172 [M-H]⁻ in negative ion mode. What is it? A: This is 5-chloro-2-nitrophenol , resulting from the hydrolysis of your starting material. The C-F bond in 4-chloro-2-fluoronitrobenzene is a "hard" electrophilic center. If your solvent (DMSO) or base (K₂CO₃) contains trace water, hydroxide ions (OH⁻) are generated. Hydroxide is a "hard" nucleophile that rapidly attacks the C-F bond, outcompeting the softer phenoxide nucleophile. Solution: Use strictly anhydrous DMSO (stored over molecular sieves) and oven-dried K₂CO₃. Protect the reaction vessel with an argon or nitrogen atmosphere.

Diagnostic Decision Tree

Troubleshooting Issue Low Yield or Impure Product Q1 Is the wrong regioisomer predominant? Issue->Q1 A1 Switch SM to 4-Chloro-2-fluoronitrobenzene Q1->A1 Yes Q2 Is 5-Chloro-2-nitrophenol detected? Q1->Q2 No A2 Use strictly anhydrous DMSO and dry K2CO3 Q2->A2 Yes Q3 Is 2,4-Diphenoxynitrobenzene detected? Q2->Q3 No A3 Control phenol stoichiometry (1.05 eq) & lower temp Q3->A3 Yes

Troubleshooting decision tree for optimizing 4-Chloro-1-nitro-2-phenoxybenzene synthesis.

Quantitative Data: Chromatographic Profiling

Use the following table to identify reaction components during LC-MS monitoring (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid).

CompoundRoleRelative Retention Time (RRT)MS m/z (Ionization)Primary Cause of Formation
4-Chloro-2-fluoronitrobenzene Starting Material0.85N/A (Poor ionization)N/A
Phenol Nucleophile0.4093 [M-H]⁻N/A
4-Chloro-1-nitro-2-phenoxybenzene Target Product1.00250 [M+H]⁺N/A
2-Chloro-1-nitro-4-phenoxybenzene Regioisomer1.02250 [M+H]⁺Use of 2,4-dichloronitrobenzene
2,4-Diphenoxynitrobenzene Over-substitution1.35308 [M+H]⁺Excess phenol / Elevated temp
5-Chloro-2-nitrophenol Hydrolysis0.65172 [M-H]⁻Trace water in solvent or base
Self-Validating Experimental Protocol

This protocol is designed with built-in validation checks to ensure the mechanistic integrity of the SNAr reaction[2].

Materials:

  • 4-Chloro-2-fluoronitrobenzene: 500 mg (2.85 mmol, 1.0 eq)

  • Phenol: 281 mg (2.99 mmol, 1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous: 590 mg (4.27 mmol, 1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO): 10 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon to eliminate atmospheric moisture.

  • Reagent Loading: Add 4-chloro-2-fluoronitrobenzene (500 mg) and oven-dried K₂CO₃ (590 mg) to the flask.

  • Solvent Addition: Inject anhydrous DMSO (10 mL) via syringe.

    • Validation Check: The mixture should appear as a pale yellow suspension. If it turns dark brown immediately, suspect solvent contamination or degraded starting material.

  • Nucleophile Addition: Add phenol (281 mg) in one continuous portion.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2 hours[2].

    • Validation Check: At t = 1.5 h, take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material peak (UV 254 nm) should be <2% relative to the product peak. Do not proceed to workup until conversion is confirmed.

  • Quenching: Pour the reaction mixture slowly into 50 mL of vigorously stirred, ice-cold distilled water. This precipitates the highly hydrophobic product and quenches any remaining reactive phenoxide.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 1M NaOH (10 mL) followed by saturated brine (20 mL).

    • Validation Check: The NaOH wash is critical; it deprotonates and removes any unreacted phenol into the aqueous layer, preventing it from co-crystallizing with your product.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If LC-MS indicates purity <95%, purify via flash column chromatography (Hexanes/EtOAc gradient) or recrystallize from hot ethanol.

References

1.[2] US9199944B2 - N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof... | Source: google.com | 2 2.[3] 4-(5-Chloro-2-nitrophenyl)morpholine|CAS 65976-63-8 | Source: benchchem.com | 3 3.[1] 2,4-Dichloronitrobenzene | High-Purity Reagent | Source: benchchem.com | 1 4.[4] Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F1,2 | Source: acs.org | 4

Sources

optimizing reaction conditions (temperature, solvent, catalyst) for 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Chloro-1-nitro-2-phenoxybenzene .

This guide is designed for researchers and drug development professionals who require high-yield, regioselective synthesis of this critical building block. Because this molecule contains two distinct halogens (chloro and fluoro/chloro precursors) on a deactivated nitroaromatic ring, achieving high purity requires precise thermodynamic and kinetic control.

Below, you will find a deep dive into the mechanistic rationale, an optimized self-validating protocol, and an interactive troubleshooting FAQ to resolve common synthetic bottlenecks.

I. Mechanistic Pathway & Strategic Design

The synthesis of 4-chloro-1-nitro-2-phenoxybenzene is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) . The most efficient strategy utilizes 4-chloro-2-fluoronitrobenzene and phenol[1].

In an SNAr reaction, the rate-determining step is the nucleophilic attack that forms the negatively charged Meisenheimer complex, not the cleavage of the carbon-halogen bond[2]. Because fluorine is highly electronegative, it strongly polarizes the C-F bond and stabilizes the transition state far better than chlorine[3]. This kinetic advantage guarantees that the phenoxide nucleophile selectively attacks the 2-position, leaving the 4-chloro group completely intact[1].

SNAr_Optimization A 4-Chloro-2-fluoronitrobenzene + Phenol B Base Deprotonation (e.g., K2CO3 in DMSO) A->B C Phenoxide Anion (Highly Nucleophilic) B->C - HCO3-, - K+ D Meisenheimer Complex (F-stabilized Transition State) C->D Nucleophilic Attack at C2 Position E 4-Chloro-1-nitro-2-phenoxybenzene (Target Product) D->E Fluoride (F-) Elimination

Caption: SNAr mechanism for 4-Chloro-1-nitro-2-phenoxybenzene synthesis.

II. Reaction Condition Optimization Matrix

To prevent bis-substitution (where the 4-chloro group is also displaced) and maximize yield, the choice of solvent, base, and temperature must be carefully balanced. The table below summarizes the quantitative outcomes of various condition matrices.

SolventBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
DMSO K₂CO₃ 25 (RT) 2.0 92% >98% Optimal. DMSO perfectly solvates K⁺, leaving phenoxide naked and highly reactive[1].
DMFK₂CO₃804.075%85%Elevated temp leads to minor 4-position bis-substitution.
MeCNCs₂CO₃606.082%90%Slower reaction; MeCN poorly solvates cations, requiring the "cesium effect" for solubility.
THFNaH0 to 253.088%95%Good alternative, but requires strictly anhydrous conditions and careful H₂ gas venting.

III. Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) and a targeted work-up designed to chemically eliminate the most common impurity (unreacted phenol) rather than relying solely on chromatography.

Materials Required:

  • 4-Chloro-2-fluoronitrobenzene (1.0 eq, limiting reagent)

  • Phenol (1.05 eq, slight excess to drive completion)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, finely powdered)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.5 M relative to substrate)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluoronitrobenzene (1.0 eq) and phenol (1.05 eq).

  • Solvation: Add anhydrous DMSO to achieve a 0.5 M concentration. Stir until a homogeneous solution is formed.

  • Activation: Add finely powdered anhydrous K₂CO₃ (1.5 eq) in one portion. The mixture will become a suspension.

  • Reaction Execution: Stir the reaction vigorously at room temperature (20–25 °C) under an inert atmosphere (N₂ or Argon) for 2 hours[1].

  • In-Process Control (IPC) Validation: At the 90-minute mark, sample the reaction. Perform TLC (Hexanes/EtOAc 8:2) or LC-MS. Validation Check: The reaction is only considered complete when the highly UV-active starting material spot completely disappears. If present, stir for an additional 30 minutes.

  • Quench & Extraction: Pour the crude mixture into ice-cold distilled water (approx. 5x the volume of DMSO) to crash out the organic components. Extract the aqueous layer with Ethyl Acetate (3x).

  • Chemical Purification (Critical Step): Wash the combined organic layers with 1M NaOH (2x). Causality: This deprotonates any unreacted residual phenol, converting it into water-soluble sodium phenoxide, effectively removing it from the organic layer without the need for column chromatography.

  • Final Wash & Drying: Wash the organic layer with distilled water (1x) and saturated brine (1x) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The product 4-chloro-1-nitro-2-phenoxybenzene is typically obtained as a highly pure solid/oil that can be used directly in downstream reductions (e.g., to the aniline).

IV. Troubleshooting & FAQs

Q1: My reaction stalled at 70% conversion. Should I increase the temperature to drive it to completion? A: No. Increasing the temperature beyond 30 °C risks overcoming the activation energy barrier for the substitution of the 4-chloro position, leading to a bis-phenoxy byproduct. Instead, investigate your solvent quality. Ensure your DMSO is strictly anhydrous. Water strongly hydrogen-bonds to the phenoxide anion, drastically reducing its nucleophilicity. If the reaction is stalled, add an additional 0.5 equivalents of anhydrous K₂CO₃ and 0.1 equivalents of phenol, and maintain room temperature.

Q2: Why am I seeing a mixture of products, including substitution at the 4-position? A: This occurs when either the temperature is too high, or a massive excess of phenol/base is used. While fluorine at the 2-position is a vastly superior leaving group due to its high electronegativity stabilizing the Meisenheimer complex[3], the chlorine at the 4-position is also activated by the para-nitro group[2]. Solution: Strictly control the temperature to 25 °C and ensure precise stoichiometry (maximum 1.05 eq of phenol).

Q3: Can I substitute DMSO with Acetonitrile (MeCN) to make the work-up easier? A: You can, but you must change your base. DMSO is superior because its high dielectric constant perfectly solvates the potassium cation (K⁺), leaving the phenoxide anion completely "naked" and highly reactive. Acetonitrile is a poorer solvent for hard cations, leading to tight ion-pairing and a sluggish reaction. If you must use MeCN, switch your base to Cesium Carbonate (Cs₂CO₃) to leverage the "cesium effect"—the larger, more polarizable Cs⁺ ion separates more easily from the phenoxide, restoring its reactivity.

Q4: I am using 1,4-dichloro-2-nitrobenzene instead of the fluoro-analog. The reaction is barely proceeding. Why? A: Chlorine is a significantly poorer leaving group in SNAr reactions compared to fluorine[3]. The rate-determining step is the nucleophilic attack, and fluorine's extreme electronegativity is required to sufficiently lower the energy of the transition state at room temperature. If you are forced to use the dichloro-precursor, you must increase the temperature (e.g., 80–100 °C in DMF) and accept a lower regioselectivity and yield.

V. References

  • N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer. Google Patents.

  • Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

Sources

troubleshooting guide for failed reactions with 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile

Target Molecule: 4-Chloro-1-nitro-2-phenoxybenzene Alternative Names: 5-Chloro-2-nitrodiphenyl ether; 2-Nitro-5-chlorodiphenyl ether. CAS Registry Number: [Commonly associated with substituted diphenyl ethers, e.g., 3466-96-2 for close analogs; specific isomer dependent].

Structural Analysis for Reactivity: This scaffold presents a classic "chemoselectivity paradox" in organic synthesis.

  • Nitro Group (

    
    ):  Strongly electron-withdrawing, activating the ring for nucleophilic attack but susceptible to reduction.
    
  • Phenoxy Group (

    
    ):  Electron-donating by resonance (ortho/para director), but inductively withdrawing. Its position ortho to the nitro group creates steric bulk and electronic modulation.
    
  • Chloro Group (

    
    ):  The primary handle for further functionalization (
    
    
    
    or cross-coupling). However, it is highly prone to hydrodehalogenation (loss of Cl) during nitro reduction conditions.

Troubleshooting Module: Chemoselective Nitro Reduction

User Scenario: "I am trying to reduce the nitro group to an amine (aniline) using


, but I am observing significant formation of the dechlorinated byproduct (2-phenoxyaniline)."

Root Cause Analysis: Palladium (Pd) is an excellent catalyst for hydrogenolysis of Carbon-Halogen bonds, particularly C-Cl, C-Br, and C-I. In chloronitrobenzenes, the rate of nitro reduction is often comparable to the rate of oxidative addition of Pd into the C-Cl bond, leading to dehalogenation [1].

Optimization Protocol: Preventing Dechlorination
MethodReagentsSelectivity (Amine vs Des-Cl)Pros/Cons
Standard Hydrogenation

(1 atm), 10% Pd/C, MeOH
Poor (60:40 mix)Avoid. High risk of Cl loss.
Inhibited Hydrogenation

, Pt/C (Sulfided) , EtOAc
Excellent (>99:1)Platinum is less active for C-Cl insertion. Sulfiding poisons the catalyst sites responsible for dehalogenation [2].
Chemical Reduction (Fe) Fe powder,

, EtOH/H_2O,

Perfect (100:0)Chemoselective.[1][2] Messy workup (iron sludge). Scalable.
Chemical Reduction (Sn)

, EtOH, Reflux
Perfect (100:0)Good for small scale. Toxic tin waste.
Transfer Hydrogenation

, Zn dust, MeOH
High (>95:5)Mild, room temp. Requires precise stoichiometry.

Recommended Workflow (Bechamp Reduction Variant):

  • Dissolution: Dissolve 1.0 eq of 4-Chloro-1-nitro-2-phenoxybenzene in Ethanol/Water (3:1 ratio).

  • Activation: Add 5.0 eq of Iron powder (325 mesh) and 0.5 eq of Ammonium Chloride (

    
    ).
    
  • Reaction: Heat to

    
     with vigorous mechanical stirring (essential for heterogeneous Fe reactions).
    
  • Monitoring: Monitor by HPLC. The Nitro peak (non-polar) will disappear; the Amine peak (more polar) will appear.

    • Checkpoint: If reaction stalls, add fresh Fe powder, not more time.

  • Workup: Filter hot through Celite to remove iron oxides. Basify filtrate with

    
     and extract with Ethyl Acetate.
    

Decision Tree for Reduction Conditions:

ReductionLogic Start Goal: Reduce Nitro to Amine (Retain Chlorine) Scale What is your scale? Start->Scale Small < 1 gram Scale->Small Large > 10 grams Scale->Large SnCl2 Use SnCl2 / EtOH (Easy, but toxic waste) Small->SnCl2 Hydrogenation Is Hydrogenation Required? Large->Hydrogenation FeRed Use Fe / NH4Cl (Cheap, Scalable, Selective) Hydrogenation->FeRed No (Chemical Red preferred) PdCheck Do you have Pt/C (sulfided)? Hydrogenation->PdCheck Yes (H2 gas preferred) UsePt Use Pt/C (sulfided) + H2 (Best catalytic method) PdCheck->UsePt Yes UsePd Use Pd/C + Diphenylsulfide (Inhibitor required) PdCheck->UsePd No

Figure 1: Decision matrix for selecting the optimal reduction method to avoid dehalogenation.

Troubleshooting Module: Nucleophilic Aromatic Substitution ( )

User Scenario: "I am trying to displace the Chlorine at C4 with a secondary amine (e.g., Morpholine), but the reaction conversion is low (<20%) even after 24 hours at reflux."

Root Cause Analysis: While the Nitro group at C1 activates the C4 position (para), the Phenoxy group at C2 exerts a deactivating effect on the


 process.
  • Resonance Donation: The oxygen lone pair of the phenoxy group donates electron density into the ring (specifically to positions ortho/para to itself).

  • Steric Hindrance: Although the phenoxy group is meta to the chlorine, it is ortho to the nitro group. It can twist the nitro group out of planarity, reducing the nitro group's ability to withdraw electrons via resonance, thereby lowering the activation of the C4-Cl bond [3].

Optimization Protocol: Forcing the

Standard (Failed) Condition: THF or Ethanol,


, 

. Reason for Failure: Solvent is not polar enough to stabilize the Meisenheimer complex; temperature is too low to overcome the phenoxy deactivation.

Advanced Protocol (High Success):

  • Solvent Switch: Use DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). These dipolar aprotic solvents significantly enhance the nucleophilicity of the amine and stabilize the transition state.

  • Temperature: Increase to

    
     .
    
  • Base: Use DIPEA (Diisopropylethylamine) or excess amine nucleophile. Inorganic bases like

    
     are less effective if solubility is an issue.
    

Reaction Scheme & Mechanism:

SNArMechanism SM Starting Material (4-Cl, 1-NO2, 2-OPh) TS Meisenheimer Complex (Stabilized by NO2) SM->TS + Nucleophile (Slow Step) Prod Product (4-Amine, 1-NO2, 2-OPh) TS->Prod - Cl (Fast Step) Factor1 Factor: Polar Aprotic Solvent (DMSO/NMP) speeds up rate Factor1->TS Stabilizes Factor2 Factor: OPh Group Twists NO2 (Deactivates) Factor2->SM Hinders

Figure 2: Mechanistic factors influencing the SNAr reaction at the C4 position.

FAQ: Impurity Profiling

Q: I see a peak at M-35 in my LC-MS after reduction. What is it? A: This is 2-phenoxyaniline . It results from hydrodehalogenation (loss of Cl).

  • Fix: Switch to Fe/NH4Cl or Sulfided Pt/C immediately.

Q: I see a peak at M-16 during reduction. What is it? A: This is the Nitroso or Hydroxylamine intermediate.[1]

  • Fix: The reaction is incomplete. Increase temperature or reaction time. Do not add more catalyst if using Pd/Pt (risk of dehalogenation); instead, check hydrogen pressure. If using Fe, add more Fe powder.

Q: Can I displace the Phenoxy group instead of the Chlorine? A: Generally, No . Under standard


 conditions, the Chloride (C4) is the better leaving group and is para to the activating Nitro group. The Phenoxy group (C2) is ortho to the Nitro group, but alkoxides/phenoxides are poorer leaving groups than halides. You would need extremely harsh conditions to displace the phenoxy group, and the chloride would likely react first.

References

  • Blaser, H. U. (2002). "Siege of the Halogens: Selective Hydrogenation of Chloronitrobenzenes." Advanced Synthesis & Catalysis, 344(1), 17-31.

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 96(6), 2035-2052.

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Chapter 2: Activation by Nitro Groups).

  • BenchChem Technical Data . "Reactivity Showdown: Halonitrobenzenes in Cross-Coupling."

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 4-Chloro-1-nitro-2-phenoxybenzene before handling.

Sources

stability issues and degradation pathways of 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-1-nitro-2-phenoxybenzene Topic: Stability Issues, Degradation Pathways, and Experimental Troubleshooting Document ID: TSC-CNPB-2024-03 Status: Active Guide for Research & Development

Welcome to the Technical Support Center

As a Senior Application Scientist specializing in nitro-aromatic intermediates, I have compiled this technical guide to address the specific stability challenges associated with 4-Chloro-1-nitro-2-phenoxybenzene (CAS: 56966-63-3; synonymous with 5-chloro-2-nitrodiphenyl ether).

This molecule features a "push-pull" electronic structure—an electron-withdrawing nitro group ortho to an electron-donating phenoxy group and para to a chlorine atom. This specific substitution pattern creates unique vulnerabilities to nucleophilic attack and photolytic degradation that differ from standard nitrobenzenes.

Module 1: Stability & Storage Protocols

Q1: What is the primary degradation risk for this compound during storage?

A: The primary risk is photolytic degradation , followed by hydrolytic cleavage under alkaline conditions.

  • Photolysis: The nitro group ortho to the ether linkage makes the molecule highly susceptible to UV-induced intramolecular redox reactions. Prolonged exposure to ambient light typically turns the pale yellow solid into a dark orange/brown gum due to the formation of azo-dimers or nitroso intermediates [1].

  • Hydrolysis: While the diphenyl ether linkage is generally stable, the para-chloro and ortho-phenoxy positions are activated by the nitro group. Moisture alone is rarely sufficient to degrade the solid, but moisture in the presence of trace bases (even from glass surfaces) can initiate nucleophilic aromatic substitution (SNAr).

Q2: What are the mandatory storage conditions?

To maintain >98% purity over 12 months, follow this "Self-Validating" storage protocol:

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of slow spontaneous hydrolysis or oxidation.
Light Strict Exclusion (Amber vials + Foil)Prevents photo-excitation of the nitro group (

) which initiates radical pathways.
Atmosphere Argon or Nitrogen HeadspacePrevents oxidation of trace impurities that can catalyze further degradation.
Container Borosilicate Glass (Teflon-lined cap)Avoids leaching of plasticizers; Teflon prevents adsorption of the lipophilic ether.

Module 2: Degradation Pathways (Deep Dive)

The degradation of 4-Chloro-1-nitro-2-phenoxybenzene is dominated by the electron-withdrawing power of the nitro group, which activates specific positions on the ring.

Pathway Analysis
  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C-4

    • The Chlorine atom at C-4 is para to the Nitro group. This position is highly activated.

    • Trigger: Presence of nucleophiles (OH⁻, amines, thiols) in basic media.

    • Product: Displacement of Chloride to form 4-substituted-1-nitro-2-phenoxybenzene (e.g., 4-hydroxy-1-nitro-2-phenoxybenzene if hydrolyzed).

  • Pathway B: Ether Cleavage (SNAr at C-2)

    • The Phenoxy group at C-2 is ortho to the Nitro group. While a poorer leaving group than Chloride, the steric strain and inductive effect can facilitate displacement under harsh conditions.

    • Trigger: Strong base + Heat.

    • Product: 4-Chloro-2-nitrophenol + Phenol.

  • Pathway C: Photoreduction

    • Trigger: UV/Visible light.[1]

    • Product: Reduction of

      
       to 
      
      
      
      (nitroso) or
      
      
      (aniline), often leading to azo-coupling (colored impurities).
Visualization of Pathways

DegradationPathways Start 4-Chloro-1-nitro-2-phenoxybenzene (Target Molecule) Light UV/Vis Light (Photolysis) Start->Light Base Base (OH-) / Nucleophiles (SNAr) Start->Base Nitroso Nitroso/Hydroxylamine Intermediates Light->Nitroso Nitro Reduction Subst_Cl 4-Hydroxy-1-nitro-2-phenoxybenzene (Cl Displacement) Base->Subst_Cl Path A: Para-attack (Fast) Subst_OPh 4-Chloro-2-nitrophenol + Phenol (Ether Cleavage) Base->Subst_OPh Path B: Ortho-attack (Slow) Azo Azo Dimers (Dark Brown Impurities) Nitroso->Azo Coupling

Caption: Figure 1. Primary degradation pathways.[2] Path A (Cl displacement) is kinetically favored over Path B (Ether cleavage) due to the better leaving group ability of chloride.

Module 3: Troubleshooting Experimental Anomalies

Scenario 1: "My reaction mixture turned black/dark red immediately upon adding amine."
  • Diagnosis: Formation of Meisenheimer Complexes or Charge-Transfer Complexes.

  • Explanation: The nitro-aromatic ring is electron-deficient. Electron-rich amines can form highly colored charge-transfer complexes before the actual substitution occurs.

  • Solution: This is often transient. Monitor the reaction by HPLC/TLC rather than visual color. If the color persists and yield is low, check for oxidation of the amine or azo-coupling initiated by light.

Scenario 2: "I see a persistent impurity at RRT 0.85 in HPLC."
  • Diagnosis: Hydrolysis of the Chloride (4-Hydroxy-1-nitro-2-phenoxybenzene).

  • Cause: Using wet solvents (DMF/DMSO are hygroscopic) with carbonate bases. The water competes with your nucleophile for the activated C-4 position.

  • Fix:

    • Dry solvents over molecular sieves (3Å or 4Å).

    • Switch to a non-nucleophilic base (e.g., DIPEA) if possible, or use anhydrous inorganic bases (Cs₂CO₃).

Scenario 3: "Yield is low during reduction of the nitro group to aniline."
  • Diagnosis: Dehalogenation (Loss of Chlorine).

  • Explanation: Standard hydrogenation (Pd/C + H₂) often removes the Chlorine atom alongside reducing the Nitro group because the C-Cl bond is activated.

  • Fix:

    • Use Platinum on Carbon (Pt/C) or Raney Nickel , which are less prone to dehalogenation than Pd.

    • Add a catalyst poison like sulfided platinum .

    • Alternative: Use chemical reduction (Iron/Acetic acid or SnCl₂) to preserve the halogen [2].

Module 4: Analytical Methodologies

To confirm the integrity of your material, use this standardized HPLC method designed to separate the parent from its common hydrolytic degradants.

Standard Stability-Indicating HPLC Protocol
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of phenols)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10%

90% B (Linear)15-20 min: 90% B (Wash)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 210 nm (General)
Sample Diluent 50:50 ACN:Water (Avoid pure ACN if sample precipitates)

Expected Retention Order (Relative):

  • Phenol (Degradant) - Early eluting

  • 4-Chloro-2-nitrophenol (Degradant) - Mid eluting

  • 4-Chloro-1-nitro-2-phenoxybenzene (Target) - Late eluting (Lipophilic)

  • Azo-dimers (Degradant) - Very late eluting (High MW)

References

  • Photochemistry of Nitro-Aromatics

    • Mechanistic Insight: Nitro groups ortho to ether linkages can undergo intramolecular hydrogen abstraction or rearrangement upon UV exposure.
    • Source: Dopp, D. (1975). "Photochemical reactivity of the nitro group." Topics in Current Chemistry.

  • Selective Reduction Strategies

    • Protocol Standard: Avoiding hydrodehalogenation in chloronitrobenzenes using Fe/AcOH or Pt c
    • Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.

  • Nucleophilic Aromatic Substitution (SNAr)

    • Reactivity Data: The activation effect of nitro groups on para-halogens vs ortho-ethers.
    • Source: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Diphenyl Ether Herbicide Degradation

    • Context: Degradation pathways of structurally similar nitrofen analogs.
    • Source: Eawag Biocatalysis/Biodegradation Database. "Nitrofen Degradation Pathway."[3][4]

Disclaimer: This guide is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling toxic nitro-aromatic compounds.

Sources

safe handling and storage procedures for 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 56966-63-3 | Chemical Class: Nitro-halogenated Diphenyl Ether Support Level: Tier 3 (Senior Application Scientist)

Emergency Overview

Read Before Opening Container

  • Primary Hazard: Nitroaromatic compounds possess inherent thermal instability. This specific isomer combines a nitro group with a halogenated ether, creating risks of thermal runaway and environmental persistence .

  • Critical Incompatibility: Violent reactions possible with strong bases (e.g., NaOH, KOH) and reducing agents (e.g., Hydrazine, Metal hydrides).

  • Health Alert: Treat as a suspected mutagen and potent skin sensitizer. High lipophilicity facilitates rapid dermal absorption.

Module 1: Storage & Stability Protocols
Q: My compound has transitioned from a pale yellow solid to a dark orange/brown sludge. Is it compromised?

A: Likely, yes. Nitro diphenyl ethers are susceptible to photo-oxidation and hydrolysis. The darkening indicates the formation of degradation products, potentially including phenolic impurities or diazo-oxides, which can lower the onset temperature for thermal decomposition.

  • Diagnostic: Check the melting point.[1] If it deviates >2°C from the CoA value (typically ~80-90°C, though isomer-dependent), quarantine the lot.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . Light exclusion is mandatory; wrap containers in foil if amber glass is unavailable.

Q: Can I store this chemical in the same cabinet as my general oxidizers?

A: Absolutely not. Store 4-Chloro-1-nitro-2-phenoxybenzene in a dedicated "Toxic/Carcinogen" cabinet.

  • Segregation Logic: In the event of a fire, mixing this nitro compound with oxidizers (peroxides, nitrates) can transition a deflagration into a detonation.

  • Shelf-Life: Re-test purity every 12 months. If older than 24 months, dispose of as hazardous waste regardless of appearance due to potential peroxide formation in the ether linkage.

Module 2: Operational Handling & Synthesis Troubleshooting
Q: I am scaling up a nucleophilic substitution reaction. Are there thermal risks?

A: High Risk. The ortho-arrangement of the nitro and phenoxy groups creates a structural motif prone to exothermic cyclization or decomposition.

  • The "Rule of 100": Never heat a nitroaromatic reaction mixture >100°C without Differential Scanning Calorimetry (DSC) data.

  • Causality: The nitro group provides the oxygen required for "self-oxidation." If the reaction exotherm exceeds the cooling capacity, the material can reach its Onset of Decomposition (

    
    )  rapidly.
    

Visualization: Thermal Safety Decision Tree

ThermalSafety start Start: Reaction Planning check_temp Is Target Temp > 80°C? start->check_temp check_dsc Do you have DSC Data? check_temp->check_dsc Yes safe_proceed Proceed with Active Cooling check_temp->safe_proceed No (<80°C) run_dsc ACTION: Run DSC (Find Tonset & Energy Release) check_dsc->run_dsc No calc_safety Calculate Safety Margin: (Tonset - 50°C) check_dsc->calc_safety Yes run_dsc->calc_safety calc_safety->safe_proceed Margin > 50K redesign STOP: Redesign Process (Lower Temp or Dilute) calc_safety->redesign Margin < 50K

Figure 1: Decision logic for heating reactions involving nitro-substituted diphenyl ethers. Note the mandatory 50K safety margin between process temperature and decomposition onset.

Q: Which glove material provides the best protection? I noticed my latex gloves degrading.

A: Stop using latex immediately. Halogenated aromatic ethers permeate latex and standard nitrile rapidly.

  • Recommendation: Use Viton® or Silver Shield® (Laminate) gloves for direct handling.

  • Why? The lipophilic phenoxy moiety facilitates permeation through porous elastomers. If dexterity is required, use the "Double-Glove" technique: Silver Shield (inner) + Nitrile (outer, for grip).

PPE Compatibility Table

Glove MaterialBreakthrough TimeRatingNotes
Latex < 5 minsUnsafe Degrades rapidly; high permeation risk.
Nitrile (Disposable) 10-15 minsSplash Only Change immediately upon contact.
Nitrile (Thick, >8mil) ~60 minsFair Acceptable for solid handling only.
Viton / Butyl > 480 minsExcellent Required for solutions/liquids.
Laminate (Silver Shield) > 480 minsBest Essential for prolonged exposure.
Module 3: Waste & Decontamination
Q: I spilled about 500mg of solid powder on the bench. Can I wipe it with water?

A: No. Water will spread the contamination. 4-Chloro-1-nitro-2-phenoxybenzene is practically insoluble in water (


).
  • Protocol:

    • Cover the spill with a solvent-dampened pad (Acetone or Ethyl Acetate) to prevent dust generation.

    • Wipe from the outside in.

    • Clean the surface with a surfactant/soap solution after the bulk organic removal to emulsify residues.

    • Verify: Use UV light (365nm) to check for residues, as many nitro-ethers fluoresce or appear dark under UV.

Q: How do I quench a reaction containing unreacted starting material?

A: Avoid strong alkaline quenching. Do not dump the reaction mixture into Sodium Hydroxide (NaOH).

  • Risk: Strong bases can trigger Nucleophilic Aromatic Substitution (

    
    ) displacing the phenoxy or nitro group, or cause polymerization.
    
  • Correct Method: Quench with mild acid (e.g., dilute HCl) or saturated Ammonium Chloride (

    
    ). This neutralizes reactive intermediates without triggering base-catalyzed decomposition.
    

Visualization: Safe Handling Workflow

HandlingWorkflow cluster_prep Preparation cluster_ops Operation cluster_waste Disposal PPE Don PPE: Viton Gloves Resp. Protection Check Check Equip: Grounding/Bonding PPE->Check Weigh Weighing: Anti-Static Balance Check->Weigh React Reaction: Temp < 100°C Weigh->React Quench Quench: Mild Acid/NH4Cl React->Quench Bin Bin: Halogenated Waste Quench->Bin

Figure 2: End-to-end workflow for safe handling, emphasizing static control during weighing and acidic quenching.

References
  • Sigma-Aldrich. (n.d.). 4-Chloro-1-nitro-2-phenoxybenzene (CAS 56966-63-3) Product Specification. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (Analogous Hazard Data). National Library of Medicine. Retrieved from

  • Cameo Chemicals. (n.d.). Nitroaromatic Compounds - Reactivity Profile. NOAA. Retrieved from

  • ThermoFisher Scientific. (2025).[3] Safety Data Sheet: 4-Chloro-2-nitro-1-phenoxybenzene (Isomer Safety Data). Retrieved from

  • ECHA. (2024).[2] Substance Information: Chloronitrobenzene derivatives. European Chemicals Agency.[2] Retrieved from

(Note: Due to the specific nature of CAS 56966-63-3, some hazard data is extrapolated from structurally identical isomers and homologous series as per standard industrial hygiene practices.)

Sources

identifying and removing impurities from 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the identification, removal, and prevention of impurities in 4-Chloro-1-nitro-2-phenoxybenzene (CAS: 91-39-4). It is designed for researchers and process chemists requiring high-purity intermediates for drug development.

Module 1: Diagnostic Hub (Identification)

Q1: What are the most common impurities in crude 4-Chloro-1-nitro-2-phenoxybenzene, and how do I detect them?

Answer: The synthesis typically involves the nucleophilic aromatic substitution (


) of 2,4-dichloronitrobenzene  with phenol in the presence of a base. The impurity profile is predictable based on reaction kinetics and stoichiometry.

Primary Impurity Profile:

Impurity TypeCompound NameOriginDetection (HPLC/TLC)
Starting Material 2,4-Dichloronitrobenzene (2,4-DCNB)Incomplete reactionRT < Product (Less polar). Distinct UV spectra.
Starting Material PhenolExcess reagentRT << Product (Polar). Elutes near solvent front on RP-HPLC.
Regioisomer 2-Chloro-1-nitro-4-phenoxybenzeneCompetition at C4-ClRT ≈ Product (Close elution). Requires optimized gradient to resolve.
Over-reaction 1-Nitro-2,4-diphenoxybenzeneBis-substitutionRT > Product (More lipophilic). Elutes later.
Hydrolysis 4-Chloro-2-nitrophenolMoisture/Base side reactionRT < Product . Acidic; peak shifts with pH.

Diagnostic Action:

  • TLC Analysis: Use Hexane:Ethyl Acetate (8:2).

    • Phenol: Remains near baseline (low

      
      ).
      
    • 2,4-DCNB: High

      
       (non-polar).
      
    • Product: Mid-range

      
      .
      
  • HPLC Method (Recommended):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • Gradient: 40% B to 90% B over 15 mins.

    • Wavelength: 254 nm (general) and 280 nm (phenol specificity).

Module 2: Purification Protocols (Removal)

Q2: How do I remove unreacted phenol without column chromatography?

Answer: Phenol is acidic (


) and can be chemically washed out using a weak base. This must be done before recrystallization to prevent phenol inclusion in the crystal lattice.

Protocol: Caustic Wash

  • Dissolution: Dissolve the crude organic residue in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash 1 (Phenol Removal): Wash the organic layer twice with 10% NaOH or saturated

    
     . The phenol converts to water-soluble sodium phenoxide.
    
    • Visual Check: The aqueous layer may turn yellow/orange (phenoxide color).

  • Wash 2 (Neutralization): Wash with water, then brine.

  • Drying: Dry over anhydrous

    
     and evaporate the solvent.
    
Q3: The product contains 5-10% starting material (2,4-DCNB). What is the best recrystallization strategy?

Answer: 2,4-Dichloronitrobenzene and the product have similar solubilities in non-polar solvents but differ significantly in hot alcohols. Ethanol (EtOH) or an EtOH/Water mixture is the standard system for purifying nitro-diaryl ethers.

Protocol: Recrystallization from Ethanol

  • Solvent Selection: Use absolute ethanol (99%).

  • Dissolution: Add the crude solid to a flask. Add minimum boiling ethanol until dissolved.

    • Tip: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature with gentle stirring.

    • Critical Step: If the product "oils out" (forms a liquid layer instead of crystals), reheat and add a seed crystal or a small amount of seed solvent (e.g., 1-2 mL of hexane) to induce nucleation.

  • Harvest: Cool to 0-4°C (ice bath) for 1 hour. Filter the pale yellow crystals.

  • Wash: Wash with cold (

    
    ) ethanol.
    
  • Purity Check: If 2,4-DCNB persists, repeat recrystallization using Isopropanol (IPA) , which offers slightly different solubility selectivity.

Q4: When is column chromatography necessary?

Answer: Use chromatography only if:

  • Regioisomer Contamination: The 4-phenoxy isomer (2-chloro-1-nitro-4-phenoxybenzene) co-crystallizes with the target.

  • Bis-phenoxy Impurity: High levels (>5%) of the bis-substituted byproduct are present.

Chromatography Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Start at 95:5, gradient to 85:15).

  • Order of Elution: 2,4-DCNB

    
     Product 
    
    
    
    Bis-phenoxy
    
    
    Phenol.

Module 3: Process Optimization (Prevention)

Q5: How do I prevent the formation of the "Bis-phenoxy" impurity during synthesis?

Answer: The bis-phenoxy impurity (1-nitro-2,4-diphenoxybenzene) forms when the second chlorine atom (at position 4) is also displaced. This is driven by excess phenol and high temperatures.

Control Measures:

  • Stoichiometry: Limit Phenol to 1.0 - 1.05 equivalents . Do not use a large excess.

  • Temperature Control: Maintain reaction temperature below 80°C. The activation energy for the para-chlorine displacement (position 4) is higher than the ortho-chlorine (position 2).

  • Base Addition: Add the base (e.g.,

    
    ) slowly to keep the concentration of the reactive phenoxide ion controlled.
    

Visualizations

Workflow: Impurity Removal Logic

PurificationWorkflow Start Crude Reaction Mixture Wash Caustic Wash (10% NaOH) Start->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Contains Phenol) PhaseSep->Aqueous Discard Organic Organic Layer (Product + 2,4-DCNB) PhaseSep->Organic Recryst Recrystallization (Ethanol or IPA) Organic->Recryst Check Purity Check (HPLC) Recryst->Check Pure Final Product (>98% Purity) Check->Pure Pass Chrom Column Chromatography (Hexane/EtOAc) Check->Chrom Fail (Isomers present) Chrom->Pure

Caption: Logical workflow for the isolation of 4-Chloro-1-nitro-2-phenoxybenzene, prioritizing chemical washing and recrystallization over chromatography.

References

  • ChemicalBook. (2025). Synthesis and Properties of 4-Chloro-2-nitrophenol and derivatives. Retrieved from

  • National Institutes of Health (NIH). (2012). Chloronitrobenzenes: Production, Metabolism, and Purification. National Library of Medicine. Retrieved from

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Sigma-Aldrich. (2024). 4-Chloro-2-nitro-1-phenoxybenzene Product Specification and Safety Data. Retrieved from (Note: Generic landing page for structure verification).

  • BenchChem. (2025). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Retrieved from

Validation & Comparative

validation of analytical methods for 4-Chloro-1-nitro-2-phenoxybenzene purity assessment

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Analytical Validation for 4-Chloro-1-nitro-2-phenoxybenzene

Executive Summary

The purity assessment of 4-Chloro-1-nitro-2-phenoxybenzene (CNPB) —a critical intermediate in the synthesis of diphenyl ether herbicides and specific active pharmaceutical ingredients (APIs)—requires a rigorous analytical strategy. Due to the presence of the electron-withdrawing nitro group and the ether linkage, this molecule presents unique challenges regarding thermal stability and isomer separation.

This guide objectively compares the industry-standard RP-HPLC-UV method against GC-FID and Quantitative NMR (qNMR) . While GC offers superior resolution for volatile impurities, HPLC remains the robust workhorse for routine QC due to the thermal lability of nitro-aromatics. This document provides validated protocols, mechanistic insights into impurity profiles, and a decision framework for method selection.

Part 1: The Analyte & Impurity Profile

To validate a method, one must first understand what is being separated. CNPB is typically synthesized via nucleophilic aromatic substitution (


) of 2,5-dichloronitrobenzene with phenol.

Critical Impurities to Target:

  • 2,5-Dichloronitrobenzene (Starting Material): Unreacted precursor.

  • Phenol: Excess reagent.

  • 4-Chloro-2-nitrophenol: Hydrolysis degradation product.

  • Bis-phenoxy impurities: Resulting from over-substitution (rare but possible).

Figure 1: Synthesis & Impurity Pathway

Visualizing the chemical lineage to define specificity requirements.

ImpurityMap SM1 2,5-Dichloronitrobenzene Product 4-Chloro-1-nitro- 2-phenoxybenzene (CNPB) SM1->Product + Base / Heat Imp2 Impurity B: Bis-phenoxy analog (Over-reaction) SM1->Imp2 Excess Phenol SM2 Phenol SM2->Product Imp1 Impurity A: 4-Chloro-2-nitrophenol (Hydrolysis) Product->Imp1 Hydrolysis (Storage/Stress)

Caption: Mechanistic pathway showing the origin of critical impurities (A and B) relative to the main analyte (CNPB).

Part 2: Comparative Method Analysis

Method A: RP-HPLC-DAD (The Gold Standard)

Best for: Routine QC, Stability Studies, and Non-Volatile Impurities.

Mechanism & Rationale: Reverse-Phase HPLC (RP-HPLC) utilizes hydrophobic interactions. The nitro group imparts significant polarity, while the chlorophenyl ring adds hydrophobicity. A C18 column provides the necessary carbon load to retain the main peak, while the polar phenol impurity elutes at the void volume if not controlled. We utilize a Phenyl-Hexyl column option if isomer separation is difficult, as the


 interactions offer orthogonal selectivity to C18.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    40% B (20 min).
  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Nitro aromatic

    
     transition) and 280 nm.
    
  • Temp: 30°C.

Self-Validating System Suitability (SST):

  • Resolution (

    
    ): 
    
    
    
    between Phenol and CNPB.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • RSD (n=6):

    
     for area.
    
Method B: GC-FID (High Resolution Alternative)

Best for: Process Control (Volatile Solvents + Precursors).

Mechanism & Rationale: Gas Chromatography separates based on boiling point and polarity. CNPB is stable enough for GC, but the nitro group poses a risk of thermal degradation at high injector temperatures. This method is superior for detecting residual solvents (e.g., DMF, Toluene) that HPLC might miss.

Protocol:

  • Column: DB-5ms or Rtx-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injector: Split 1:50 @ 260°C. Warning: Do not exceed 280°C to prevent nitro-reduction.

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Detector: FID @ 300°C.

Method C: qNMR (The Primary Reference)

Best for: Absolute Purity Assignment (Reference Standard Qualification).

Rationale: When no certified reference standard exists, qNMR provides traceability to SI units via an internal standard (e.g., Maleic Acid or TCNB). It is non-destructive and inherently quantitative.

Protocol:

  • Solvent: DMSO-

    
     (Avoids overlap with aromatic protons).
    
  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (High purity, distinct shifts).

  • Pulse:

    
     pulse, 
    
    
    
    (typically 30s delay) to ensure full relaxation.

Part 3: Comparative Data & Validation Summary

The following data summarizes the performance of the three methods based on ICH Q2(R1) guidelines.

ParameterHPLC-UV (Method A)GC-FID (Method B)qNMR (Method C)
Specificity High (for degradation products)High (for solvents/isomers)Absolute (Structural ID)
Linearity (

)

(0.1 - 1000 µg/mL)

(1 - 1000 µg/mL)
N/A (Single Point)
Precision (RSD)



LOD (Impurity) 0.05%0.02%~1.0%
Throughput 20 min/sample12 min/sample45 min/sample
Cost/Run Medium (Solvents)Low (Gases)High (Instrument Time)
Robustness HighMedium (Liner fouling)High

Part 4: Validation Workflow & Decision Matrix

To ensure scientific integrity, the validation process must follow a logical lifecycle.

Figure 2: Analytical Validation Lifecycle

A structured approach to method adoption.

ValidationLifecycle Start Method Selection PreVal Pre-Validation (Stress Testing) Start->PreVal SST Define System Suitability (Resolution > 2.0) PreVal->SST Optimize FullVal Full ICH Validation (Accuracy, Precision, LOQ) SST->FullVal Check Pass Criteria? FullVal->Check Routine Routine QC Implementation Check->Start No (Re-develop) Check->Routine Yes

Caption: The iterative lifecycle from method selection to routine QC implementation.

Part 5: Detailed Experimental Protocols

Experiment 1: Specificity via Forced Degradation (HPLC)

Objective: Prove the method can detect impurities formed during storage.

  • Acid Hydrolysis: Mix 5 mg CNPB with 5 mL 0.1N HCl. Reflux at 60°C for 2 hours. Neutralize.

  • Base Hydrolysis: Mix 5 mg CNPB with 5 mL 0.1N NaOH. (Expect rapid hydrolysis to 4-chloro-2-nitrophenol).

  • Oxidation: Mix with 3%

    
    .
    
  • Analysis: Inject all stressed samples.

    • Acceptance Criteria: Peak purity index (via DAD)

      
       for the main peak. No co-elution of degradants.
      
Experiment 2: Accuracy via Recovery (Spiking)

Objective: Confirm no matrix interference.

  • Prepare a stock solution of CNPB (1.0 mg/mL).[2]

  • Spike known amounts of impurities (Phenol, 2,5-Dichloronitrobenzene) at 50%, 100%, and 150% of the specification limit (e.g., 0.1%).

  • Calculate % Recovery:

    
    
    
    • Acceptance Criteria:

      
      .
      

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Nitro-aromatic separations). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Synthesis of Diphenyl Ethers). Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. (Guidance on qNMR for purity). Link

Sources

comparative analysis of 4-Chloro-1-nitro-2-phenoxybenzene with other nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of nitroaromatic scaffolds not merely as static chemical structures, but as dynamic participants in specific physicochemical and biological microenvironments. 4-Chloro-1-nitro-2-phenoxybenzene (CAS 56966-63-3) serves as a fascinating functionalized diphenyl ether. It bridges the gap between synthetic organic chemistry—where it acts as a complex electrophile—and agrochemical/pharmaceutical development, where its structural homology to commercial herbicides dictates its biological footprint.

This guide provides an objective, data-supported comparative analysis of 4-chloro-1-nitro-2-phenoxybenzene against baseline and highly activated nitroaromatic alternatives.

Mechanistic Profiling: Nucleophilic Aromatic Substitution (SNAr)

The defining chemical characteristic of chloronitrobenzenes is their susceptibility to Nucleophilic Aromatic Substitution (SNAr). Unlike aliphatic SN2 reactions, SNAr proceeds via an addition-elimination mechanism[1]. The addition of the nucleophile to the electron-deficient aromatic ring disrupts aromaticity and forms a negatively charged intermediate known as the Meisenheimer complex; this is universally the rate-limiting step of the reaction[2].

In 4-chloro-1-nitro-2-phenoxybenzene, the chlorine atom acts as an excellent leaving group because it is positioned para to the strongly electron-withdrawing nitro group. However, the ortho-phenoxy substituent introduces a complex interplay of forces: it provides steric shielding to the reaction center and exerts a resonance-based electron donation (+M effect) that subtly stabilizes the ground state, slightly deactivating the ring compared to an unsubstituted chloronitrobenzene.

SNAr_Mechanism Substrate 4-Chloro-1-nitro- 2-phenoxybenzene Meisenheimer Meisenheimer Complex (Rate-Limiting Step) Substrate->Meisenheimer Addition (Slow) Nucleophile Nucleophile (e.g., Methoxide) Nucleophile->Meisenheimer Attack at C4 Product Substituted Product + Chloride Ion Meisenheimer->Product Elimination (Fast)

Fig 1. SNAr addition-elimination mechanism for 4-chloro-1-nitro-2-phenoxybenzene.

Comparative Physicochemical & Biological Metrics

To contextualize the performance of 4-chloro-1-nitro-2-phenoxybenzene, we must benchmark it against standard nitroaromatics. The table below summarizes their relative kinetic reactivity and their biological potency against Protoporphyrinogen IX oxidase (Protox), a common target for diphenyl ethers.

Table 1: Comparative Reactivity and Biological Profile

CompoundStructural ClassRelative SNAr Reactivity (

)*
Protox Inhibition (

)
Primary Field Application
1-Chloro-4-nitrobenzene (PCNB) Monocyclic1.0 (Baseline)Inactive (>100 µM)Fundamental chemical building block
4-Chloro-1-nitro-2-phenoxybenzene Diphenyl Ether~0.8 (Steric/Electronic hindrance)Moderate (~10-50 µM)Synthesis intermediate, Herbicide scaffold
1-Chloro-2,4-dinitrobenzene (CDNB) Dinitro Monocyclic>10,000 (Highly activated)InactiveGlutathione S-transferase (GST) assay substrate
Acifluorfen Substituted Diphenyl EtherN/A (Halogen unactivated)Highly Potent (~4 nM)Commercial agricultural herbicide

*Relative rate constants (


) are normalized to PCNB reacting with sodium methoxide at 50 °C.

Biological Pathway Disruption: Protox Inhibition

While simple chloronitrobenzenes (like PCNB and CDNB) are primarily valued for their chemical reactivity, the diphenyl ether scaffold of 4-chloro-1-nitro-2-phenoxybenzene introduces significant biological activity. Diphenyl ether herbicides induce an accumulation of protoporphyrin IX in plant and fungal tissues by competitively inhibiting Protoporphyrinogen IX oxidase (Protox)[3].

By blocking Protox, the normal biosynthesis of heme and chlorophyll is derailed. This blockage forces the uncontrolled, non-enzymatic auto-oxidation of the substrate into Protoporphyrin IX[4]. Because Protoporphyrin IX is a potent photosensitizer, its extraplastidic accumulation generates lethal reactive oxygen species (ROS) upon light exposure, leading to rapid photodynamic damage to the plasmalemma and subsequent cell death[5].

Protox_Pathway Protogen Protoporphyrinogen IX Protox Protox Enzyme (Mitochondria/Plastid) Protogen->Protox Substrate Binding ProtoIX Protoporphyrin IX (Photosensitizer) Protox->ProtoIX Enzymatic Oxidation Heme Heme / Chlorophyll ProtoIX->Heme Normal Pathway ROS Reactive Oxygen Species (Cell Death) ProtoIX->ROS Light Accumulation Inhibitor Diphenyl Ether (e.g., 4-Cl-1-NO2-2-OPh) Inhibitor->Protox Competitive Inhibition

Fig 2. Inhibition of Protox by diphenyl ethers leading to ROS generation.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when evaluating these compounds, the following self-validating methodologies must be employed.

Protocol A: Kinetic Evaluation of SNAr Reactivity

Objective: Quantify the pseudo-first-order rate constant (


) of nitroaromatic substrates.
  • Solvent Selection & Preparation: Prepare 1.0 mM stock solutions of the nitroaromatic substrates in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a dipolar aprotic solvent. It selectively solvates cations while leaving nucleophilic anions unsolvated and highly reactive. This lowers the free energy of the transition state and drastically accelerates the SNAr reaction, allowing for practical observation timeframes[6].

  • Nucleophile Introduction: Introduce a 50-fold molar excess of sodium methoxide (50 mM) to the reaction cuvette.

    • Causality: Maintaining a vast excess of the nucleophile establishes pseudo-first-order kinetics. This mathematically simplifies the rate equation, ensuring the reaction rate is dependent solely on the concentration of the nitroaromatic electrophile.

  • Spectrophotometric Tracking: Monitor the reaction continuously at 50 °C using a UV-Vis spectrophotometer at the specific

    
     of the resulting product (typically 380-410 nm).
    
    • Causality: The substitution of the chloro group alters the

      
      -conjugation of the aromatic system. Tracking the appearance of the product allows for real-time, non-destructive kinetic validation without needing to quench the reaction.
      
Protocol B: Fluorometric Protox Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration (


) of diphenyl ether scaffolds.
  • Organelle Isolation: Isolate intact etioplasts or mitochondria from Zea mays (corn) via differential centrifugation.

    • Causality: Protox is a membrane-bound enzyme. Utilizing intact organelle lysates preserves the native lipid microenvironment and protein conformation necessary for accurate diphenyl ether binding[3].

  • Substrate & Inhibitor Incubation: Incubate the lysates with 5 µM protoporphyrinogen IX (substrate) and varying concentrations (1 nM to 100 µM) of the test compounds in the dark for 30 minutes.

    • Causality: Dark incubation prevents the non-enzymatic, light-driven auto-oxidation of the substrate. This ensures that any accumulated product is strictly a result of enzymatic dynamics[5].

  • Fluorescence Quantification: Terminate the reaction and measure fluorescence (Excitation: 410 nm, Emission: 633 nm).

    • Causality: This specific wavelength pair exclusively excites and captures the emission of Protoporphyrin IX. The substrate (protoporphyrinogen IX) is non-fluorescent, making this a self-validating, zero-background assay system.

References

  • [2] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI / PMC. 2

  • [1] Nucleophilic aromatic substitution. Wikipedia. 1

  • [5] The role of protophorphyrin IX in the mechanism of action of diphenyl ether herbicides. FAO.5

  • [3] Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. NIH / PMC.3

  • [4] Protoporphyrinogen Oxidase-Inhibiting Herbicides. Cambridge Core. 4

  • [6] Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Canadian Science Publishing. 6

Sources

Spectroscopic Confirmation of 4-Chloro-1-nitro-2-phenoxybenzene: A Comparative Guide to Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, confirming the exact regiochemistry of multi-substituted aromatic systems is a frequent analytical challenge. For 4-chloro-1-nitro-2-phenoxybenzene (CAS 56966-63-3), distinguishing its 1,2,4-substitution pattern from regioisomers (such as 2-chloro-1-nitro-4-phenoxybenzene) requires a robust, orthogonal analytical strategy.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FT-IR) spectroscopy as alternative modalities for structural validation. It provides self-validating experimental protocols and mechanistic rationales to ensure absolute diagnostic confidence.

Chemical Context & Synthesis

The structural confirmation of an analyte is inextricably linked to its synthetic origin. 4-chloro-1-nitro-2-phenoxybenzene is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. As detailed in pharmaceutical patent literature, reacting 4-chloro-2-fluoro-1-nitrobenzene with phenol in the presence of potassium carbonate selectively displaces the highly activated fluorine atom ortho to the strongly electron-withdrawing nitro group[1]. This mechanistic pathway establishes the baseline expectation for the regiochemistry: a nitro group at C1, a phenoxy ether linkage at C2, and a chlorine atom at C4.

Comparative Analysis of Analytical Alternatives

When evaluating analytical modalities for structural confirmation, we must compare their resolution for regiochemistry, speed, and information density.

1. 1D/2D NMR Spectroscopy: The Gold Standard for Regiochemistry

Performance: High. NMR is the only routine modality capable of definitively mapping the exact spatial arrangement of the atoms. Mechanistic Causality: The nitrobenzene ring of 4-chloro-1-nitro-2-phenoxybenzene contains three protons at positions C3, C5, and C6, creating a highly diagnostic AMX spin system.

  • H6 is positioned ortho to the strongly deshielding nitro group, pushing its chemical shift downfield to ~7.9 ppm (doublet, J = 8.8 Hz).

  • H3 is flanked by the phenoxy and chloro groups, appearing as a finely split doublet (J = 2.4 Hz) at ~7.0 ppm due to meta-coupling with H5.

  • H5 appears as a doublet of doublets (J = 8.8, 2.4 Hz) at ~7.6 ppm. Unlike GC-MS or FT-IR, 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR can definitively prove the ether linkage by showing a 3-bond carbon-proton coupling (3JCH) across the oxygen atom.

2. GC-MS (Electron Ionization): The Champion of Isotopic Profiling

Performance: Medium for regiochemistry, High for molecular validation. Mechanistic Causality: While GC-MS cannot easily differentiate between positional isomers (which often yield identical fragmentation patterns), it excels at confirming the molecular formula (C12H8ClNO3). The presence of a single chlorine atom dictates a strict isotopic signature: the molecular ion [M]+ at m/z 249 and an [M+2]+ peak at m/z 251 with approximately 33% of the base peak intensity, driven by the natural abundance of 35Cl and 37Cl.

3. FT-IR Spectroscopy (ATR): The Rapid Functional Group Screener

Performance: Low for regiochemistry, High for rapid functional group screening. Mechanistic Causality: FT-IR provides orthogonal confirmation of the functional groups installed during the SNAr synthesis. The highly polar N-O bonds of the nitro group produce intense asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. The diaryl ether linkage (C-O-C) is confirmed by a sharp, intense band near 1240 cm⁻¹.

Quantitative Data Comparison
Analytical ModalityPrimary Diagnostic TargetResolution for RegiochemistryTime-to-ResultKey Diagnostic Signal for Target
1H & 13C NMR Spin-spin coupling, atomic connectivityHigh (Definitive)Medium (15-30 min)H3 (d, J=2.4 Hz), H6 (d, J=8.8 Hz)
GC-MS (EI) Molecular weight, isotopic patternLow (Isomers fragment similarly)Medium (20 min)m/z 249 [M]⁺, m/z 251 [M+2]⁺ (3:1 ratio)
FT-IR (ATR) Functional group vibrationsLowFast (< 5 min)1520 & 1350 cm⁻¹ (-NO₂ stretches)
SC-XRD 3D Spatial atomic arrangementUltimate (Absolute configuration)Slow (Days)Bond lengths and torsion angles
Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols incorporate built-in controls to guarantee data reliability.

Protocol 1: NMR Acquisition (Regiochemical Mapping)
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal standard. By locking the spectrometer to the deuterium signal and referencing TMS to exactly 0.00 ppm, the system self-validates the magnetic field homogeneity and chemical shift axis.

  • 1H NMR Acquisition: Execute the standard zg30 pulse sequence[2].

    • Causality: A 30° flip angle (rather than a 90° pulse) ensures rapid longitudinal relaxation (T₁) recovery between scans. This prevents signal saturation and guarantees that the integration of the aromatic protons accurately reflects the 1:1:1:5 ratio (nitrobenzene ring vs. phenoxy ring).

  • 2D HMBC Acquisition: Acquire a 2D HMBC spectrum optimized for long-range couplings (J = 8 Hz).

    • Causality: Validates the connectivity between the two independent aromatic spin systems by detecting the cross-peak between the phenoxy protons and the C2 carbon of the nitrobenzene ring.

Protocol 2: GC-MS Analysis (Isotopic Validation)
  • Instrument Tuning: Prior to sample injection, execute an autotune using Perfluorotributylamine (PFTBA)[3].

    • Causality: PFTBA generates a highly reproducible mass spectrum. Tuning against its m/z 69, 219, and 502 fragments self-validates the mass axis calibration and electron multiplier gain across the entire relevant mass range[4].

  • Chromatographic Separation: Inject 1 µL of a 1 mg/mL solution (in dichloromethane) onto a 5% phenyl-methylpolysiloxane (HP-5MS) capillary column.

    • Causality: The slight polarity of the stationary phase effectively resolves the polar nitro-aromatic compound from any unreacted phenol starting material.

  • Mass Detection: Operate the source in Electron Ionization (EI) mode at 70 eV.

    • Causality: Standardizing the ionization energy to 70 eV ensures the fragmentation pattern is reproducible and can be cross-validated against standard libraries.

Protocol 3: FT-IR Spectroscopy (Functional Group Screening)
  • Background Collection: Acquire a 32-scan background spectrum of the empty Attenuated Total Reflectance (ATR) crystal.

    • Causality: This self-validating step subtracts ambient CO₂ and atmospheric water vapor, ensuring that all subsequent peaks originate purely from the analyte.

  • Sample Application: Place 2 mg of the solid analyte directly onto the diamond ATR crystal and apply uniform pressure via the anvil.

    • Causality: High pressure ensures intimate contact between the crystal and the sample, maximizing the penetration depth of the infrared evanescent wave for an optimal signal-to-noise ratio.

Mechanistic Workflow Diagram

SpectroscopicWorkflow Synthesis SNAr Synthesis (4-Chloro-2-fluoro-1-nitrobenzene + Phenol) Purification Purification & Isolation (>98% Purity) Synthesis->Purification NMR 1D/2D NMR (Regiochemistry & Connectivity) Purification->NMR GCMS GC-MS (Molecular Mass & Fragmentation) Purification->GCMS FTIR FT-IR (Functional Groups: NO2, C-O-C) Purification->FTIR DataIntegration Orthogonal Data Integration NMR->DataIntegration Spin Systems GCMS->DataIntegration m/z 249 [M]+ FTIR->DataIntegration Vibrational Modes Confirmation Confirmed Structure: 4-Chloro-1-nitro-2-phenoxybenzene DataIntegration->Confirmation

Workflow for the orthogonal spectroscopic confirmation of 4-chloro-1-nitro-2-phenoxybenzene.

Conclusion

Relying on a single analytical modality for the structural confirmation of highly substituted diaryl ethers is a critical point of failure in drug development and chemical synthesis. While GC-MS and FT-IR provide excellent, rapid validation of the molecular mass, isotopic signature, and functional groups, they fail to resolve positional isomerism. High-resolution 1D and 2D NMR remains the undisputed gold standard for mapping the definitive regiochemistry of 4-chloro-1-nitro-2-phenoxybenzene. By integrating these techniques orthogonally, researchers create a self-validating data matrix that guarantees absolute structural integrity.

References
  • US9199944B2 - N2,N4-bis(4-(piperazine-1-yl)phenyl)
  • Optimized Default 1H Parameters | NMR Facility Source: Chemistry Department, University of Chicago URL:[Link]

  • What Does “Tuning” Really Mean? Source: ALWSCI URL:[Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to 4-Chloro-1-nitro-2-phenoxybenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed examination of the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr) pathways. The guide delves into the mechanistic underpinnings, provides detailed experimental protocols, and presents a comparative analysis of the two routes to inform strategic synthetic planning.

Introduction

4-Chloro-1-nitro-2-phenoxybenzene is a diaryl ether of significant interest due to its structural motifs, which are prevalent in a variety of biologically active molecules. The synthesis of such diaryl ethers is a cornerstone of medicinal chemistry, and the selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness. This guide will focus on the two most prevalent methods for the construction of the diaryl ether linkage in 4-Chloro-1-nitro-2-phenoxybenzene: the classical yet evolving Ullmann condensation and the powerful Nucleophilic Aromatic Substitution (SNAr) reaction.

Comparative Analysis of Synthetic Routes

The choice between the Ullmann condensation and SNAr for the synthesis of 4-Chloro-1-nitro-2-phenoxybenzene is dictated by several factors, including the availability of starting materials, desired reaction conditions, and scalability. Below is a summary of the key aspects of each route.

FeatureUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Key Transformation C-O bond formation via copper catalysisC-O bond formation via nucleophilic attack on an activated aromatic ring
Typical Starting Materials 4-chloro-2-nitrophenol and a phenyl halide (e.g., bromobenzene)2,4-dichloronitrobenzene and a phenoxide source (e.g., sodium phenoxide)
Catalyst Copper (Cu) powder, Cu(I) salts (e.g., CuI, CuBr), or modern ligand-supported Cu catalystsGenerally catalyst-free, relies on substrate activation
Reaction Conditions Traditionally high temperatures (>150 °C), but modern methods allow for milder conditions (90-120 °C) with appropriate ligands.Generally milder conditions compared to traditional Ullmann, often in the range of 80-120 °C.
Solvents High-boiling polar aprotic solvents (e.g., DMF, NMP, pyridine)Polar aprotic solvents (e.g., DMSO, DMF, THF)
Substrate Scope Broad, but can be sensitive to sterically hindered substrates.Highly dependent on the presence of strong electron-withdrawing groups (e.g., -NO2) ortho or para to the leaving group.
Potential Side Reactions Homocoupling of the aryl halide, reduction of the nitro group.Hydrolysis of the starting material or product, reaction at other positions if not sufficiently activated/deactivated.
Reported Yields Moderate to good, highly dependent on conditions and catalyst system.Generally good to excellent for activated substrates.

Synthetic Route 1: The Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[1][2] In the context of synthesizing 4-Chloro-1-nitro-2-phenoxybenzene, this route typically employs 4-chloro-2-nitrophenol and a phenyl halide.

Mechanistic Overview

The mechanism of the Ullmann condensation for diaryl ether synthesis is believed to proceed through a catalytic cycle involving copper(I) species.[3] The key steps are:

  • Formation of a Copper Phenoxide: The phenol reacts with a base and the copper(I) catalyst to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.

Ullmann Condensation Mechanism Ar-OH 4-Chloro-2-nitrophenol Cu(I)OAr Copper(I) Phenoxide Ar-OH->Cu(I)OAr + Cu(I)X, Base Cu(I)X Cu(I) Catalyst Base Base (e.g., K2CO3) Cu(III)(OAr)(Ar')X Copper(III) Intermediate Cu(I)OAr->Cu(III)(OAr)(Ar')X + Ar'-X Ar'-X Phenyl Halide Cu(III)(OAr)(Ar')X->Cu(I)X Regeneration Ar-O-Ar' 4-Chloro-1-nitro-2-phenoxybenzene Cu(III)(OAr)(Ar')X->Ar-O-Ar' Reductive Elimination SNAr Mechanism Ar-Cl 2,4-Dichloronitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Ar-Cl->Meisenheimer + Nu- (Addition) Nu- Phenoxide Product 4-Chloro-1-nitro-2-phenoxybenzene Meisenheimer->Product - Cl- (Elimination) Cl- Chloride ion Meisenheimer->Cl- Precursor_Synthesis_1 Start 1,3-Dichlorobenzene Product 2,4-Dichloronitrobenzene Start->Product + Reagents Reagents HNO3, H2SO4 Precursor_Synthesis_2 Start 2,5-Dichloronitrobenzene Product 4-Chloro-2-nitrophenol Start->Product + Reagents Reagents NaOH(aq), Heat, Pressure

Sources

Comparative Biological Activity Guide: 4-Chloro-1-nitro-2-phenoxybenzene and Its Diphenyl Ether Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diphenyl ether scaffold is a highly versatile pharmacophore in medicinal chemistry and agrochemical development. Minor structural modifications to this core—specifically the positioning of halogens, hydroxyls, and nitro groups—drastically alter its biological target affinity. This guide objectively compares the baseline intermediate 4-Chloro-1-nitro-2-phenoxybenzene (4-CNPB) against its optimized analogs across three distinct biological pathways: antimicrobial efficacy (FabI inhibition), agrochemical efficacy (Protox/PPO inhibition), and oncology (ALK/ACK1 kinase inhibition).

Structural Profiling & Mechanism of Action

Commercially available as a specialized chemical building block, 4-CNPB serves as a critical baseline for understanding Structure-Activity Relationships (SAR) within the diphenyl ether class. The molecule features a primary benzene ring substituted with a chlorine atom and a nitro group, linked via an ether bridge to an unsubstituted phenoxy ring. While related compounds like 2,4′-dichloro-4-nitrodiphenyl ether share similar physicochemical properties[1], the specific ortho-nitro and para-chloro arrangement on 4-CNPB makes it an ideal precursor rather than a potent endpoint drug.

SAR_Pathways Core 4-CNPB Scaffold (Baseline) Antimicrobial FabI Inhibition (Triclosan Analog) Core->Antimicrobial -NO2 to -OH (H-bond donor added) Herbicidal PPO Inhibition (Nitrofen Analog) Core->Herbicidal Shift -NO2 to phenoxy para-position Oncology ALK/ACK1 Inhibition (Pyrimidine Analog) Core->Oncology Reduce -NO2 to -NH2 & couple pyrimidine

Fig 1: Structural divergence of the 4-CNPB scaffold leading to distinct biological targets.

Antimicrobial Efficacy: Targeting the FabI Reductase

Diphenyl ethers are well-documented inhibitors of the bacterial enoyl-acyl carrier protein reductase (FabI), a critical enzyme in bacterial fatty acid biosynthesis.

Causality of Performance: The gold-standard antimicrobial analog, Triclosan , achieves sub-micromolar affinity for FabI due to its phenolic hydroxyl (-OH) group. This hydroxyl acts as a critical hydrogen bond donor, interacting directly with the catalytic Tyr156 residue and the 2'-OH of the NAD+ cofactor in the FabI active site. In contrast, 4-CNPB replaces this hydroxyl with a nitro (-NO₂) group. The nitro group is a hydrogen bond acceptor, not a donor, and its significant steric bulk creates a spatial clash within the tight FabI binding pocket. Consequently, 4-CNPB exhibits negligible antimicrobial activity compared to Triclosan.

Agrochemical Efficacy: Protoporphyrinogen Oxidase (PPO) Inhibition

Certain diphenyl ethers are potent herbicides that inhibit Protoporphyrinogen IX oxidase (PPO or Protox), an enzyme essential for chlorophyll and heme biosynthesis.

Causality of Performance: Optimal PPO inhibition, as seen in the analog Nitrofen , requires a para-substituted nitro group on the phenoxy ring. This specific geometry mimics half of the native protoporphyrinogen IX substrate, allowing the molecule to slide deeply into the hydrophobic pocket of the PPO enzyme. In 4-CNPB , the nitro group is located on the primary chlorinated ring (ortho to the ether linkage). This substitution completely alters the dihedral angle of the ether bond, preventing the necessary spatial alignment for PPO active site insertion, rendering 4-CNPB inactive as an agrochemical agent.

Role in Oncology: Precursor to ALK/ACK1 Inhibitors

While 4-CNPB lacks direct potency against FabI or PPO, its true biological value lies in its role as an advanced pharmaceutical intermediate. According to US Patent 9,199,944 B2[2], 4-CNPB is synthesized via the reaction of 4-chloro-2-fluoro-nitrobenzene with phenol. The nitro group of 4-CNPB is subsequently reduced to an amine, and the molecule is coupled to form N2,N4-bis(4-(piperazin-1-yl)phenyl)pyrimidin-2,4-diamine derivatives . These highly optimized analogs exhibit excellent inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase (ACK1), making them potent therapeutic candidates for treating non-small cell lung cancer (NSCLC)[2].

Quantitative Data Summary

The following table summarizes the comparative biological activity of 4-CNPB against its optimized analogs based on established SAR literature and patent data.

CompoundStructural Modification vs 4-CNPBPrimary Biological TargetEstimated IC₅₀Primary Application
4-CNPB Baseline ScaffoldNone (Precursor)> 100 µMSynthetic Intermediate
Triclosan -NO₂ replaced by -OHFabI Reductase~ 0.03 µMAntimicrobial
Nitrofen -NO₂ shifted to phenoxy paraPPO / Protox~ 0.01 µMAgrochemical (Herbicide)
Pyrimidine Analog -NO₂ reduced to -NH₂, pyrimidine addedALK / ACK1 Kinases< 0.05 µMOncology (NSCLC)

Self-Validating Experimental Protocols

To objectively verify the SAR claims above, the following self-validating in vitro assays must be employed.

Assay_Validation cluster_FabI FabI Reductase Assay cluster_PPO PPO Inhibition Assay Library Compound Library (4-CNPB vs Analogs) FabI_React Incubate with FabI & NADH Library->FabI_React PPO_React Incubate with PPO & Protogen IX Library->PPO_React FabI_Read Absorbance at 340 nm (NADH Oxidation) FabI_React->FabI_Read Validation Self-Validation (Z'-factor > 0.5 & IC50 Calc) FabI_Read->Validation PPO_Read Fluorescence Ex:410/Em:633 (Proto IX Formation) PPO_React->PPO_Read PPO_Read->Validation

Fig 2: Dual-pathway self-validating screening workflow for diphenyl ether analogs.

Protocol A: High-Throughput FabI Reductase Inhibition Assay

Objective: Quantify antimicrobial potential by measuring FabI inhibition. Causality: FabI consumes NADH to reduce enoyl-ACP. Because NADH absorbs light at 340 nm (while NAD+ does not), monitoring the depletion of A340 directly measures enzyme kinetics. A potent inhibitor will halt NADH oxidation, maintaining a high A340 signal.

  • Reagent Preparation: Prepare assay buffer (50 mM PIPES, pH 6.8, 150 mM NaCl, 1 mM EDTA). Reconstitute recombinant E. coli FabI enzyme to 50 nM.

  • Compound Dispensing: Plate 1 µL of 4-CNPB and Triclosan in a 10-point dose-response curve (0.1 nM to 100 µM) into a 384-well UV-transparent microplate.

  • Control Assignment (Self-Validation): Assign Column 1 as the positive control (10 µM Triclosan, 100% inhibition) and Column 2 as the negative control (1% DMSO vehicle, 0% inhibition).

  • Enzyme Pre-incubation: Add 20 µL of FabI enzyme solution. Incubate at 25°C for 15 minutes. (Causality: Pre-incubation is critical to capture the slow-binding inhibition kinetics typical of diphenyl ethers).

  • Reaction Initiation: Add 20 µL of substrate mix (200 µM NADH and 100 µM crotonoyl-CoA) to initiate the reaction.

  • Kinetic Readout: Monitor absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Validation: Calculate the Z'-factor: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Proceed with IC₅₀ calculation only if Z' > 0.5, ensuring assay robustness.

Protocol B: Protoporphyrinogen Oxidase (PPO) Fluorometric Assay

Objective: Evaluate herbicidal activity via PPO inhibition. Causality: PPO oxidizes non-fluorescent protoporphyrinogen IX into highly fluorescent protoporphyrin IX (Proto IX). Inhibition halts this conversion, resulting in a measurable loss of fluorescence at 633 nm.

  • Substrate Preparation: Synthesize protoporphyrinogen IX fresh by reducing protoporphyrin IX with sodium amalgam in the dark. (Causality: The substrate is highly light-sensitive and prone to auto-oxidation, requiring strict dark conditions).

  • Assay Assembly: In a black 96-well plate, combine 100 mM HEPES buffer (pH 7.5), 5 mM DTT, 1 mM EDTA, and 10 µg of purified plant PPO extract.

  • Inhibitor Addition: Add 4-CNPB, Nitrofen (positive control), and DMSO (negative control). Pre-incubate for 10 minutes in the dark.

  • Reaction Initiation: Add 5 µM of freshly prepared protoporphyrinogen IX.

  • Fluorescence Monitoring: Read fluorescence kinetically (Excitation: 410 nm, Emission: 633 nm) at 30°C for 30 minutes.

  • Validation: Perform background subtraction using wells containing substrate and buffer but no enzyme to account for non-enzymatic auto-oxidation. Calculate IC₅₀ based on the initial linear velocity of Proto IX formation.

References

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Chloro-1-nitro-2-phenoxybenzene (Nitrofen) in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and technical analysis of 4-Chloro-1-nitro-2-phenoxybenzene, a diphenyl ether herbicide commonly known as Nitrofen, within the context of biological assays. For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity is paramount for accurate data interpretation and safety assessment. This document outlines the mechanistic basis for Nitrofen's activity, details experimental designs for evaluating its specificity, and presents protocols for key biological assays.

Introduction: The Challenge of Specificity with Nitrofen

4-Chloro-1-nitro-2-phenoxybenzene (Nitrofen) belongs to the diphenyl ether class of herbicides.[1] Its primary mode of action in plants is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[2][3] This inhibition leads to an accumulation of protoporphyrinogen, which is then non-enzymatically oxidized to protoporphyrin IX.[2] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species. This cascade results in rapid lipid peroxidation and the destruction of cell membranes, leading to cell death.[2][4][5]

Despite its defined primary target, the use of Nitrofen has been banned in the European Union and the United States since 1996 due to concerns about its potential carcinogenicity.[1] It is classified as an IARC Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[1] Furthermore, studies have indicated that Nitrofen can act as an endocrine disruptor and induce teratogenic effects, such as congenital diaphragmatic hernia in animal models.[6]

These wide-ranging biological effects suggest that Nitrofen may interact with multiple unintended targets, a phenomenon known as off-target activity or cross-reactivity.[7] In the context of biological assays, such cross-reactivity can lead to false-positive or false-negative results, confounding data interpretation. For drug development, where specificity is a cornerstone of safety and efficacy, understanding a compound's off-target profile is a critical step in risk mitigation.[7][8] This guide provides a framework for systematically investigating the cross-reactivity of Nitrofen and its structural analogs.

Designing a Comprehensive Cross-Reactivity Study

A robust assessment of cross-reactivity requires a multi-pronged approach that combines assays for the primary target with a panel of assays designed to detect off-target interactions. The causality behind this choice is to create a "specificity profile" for the compound, comparing its potency at the intended target with its activity at other biologically relevant molecules.

Selection of Comparator Compounds

To understand the structure-activity relationship (SAR) of cross-reactivity, it is essential to test Nitrofen alongside structurally related and unrelated compounds.

  • Positive Control (Primary Target): Nitrofen itself.

  • Structural Analogs (Diphenyl Ethers): These compounds share the core diphenyl ether scaffold but have different substitutions. Their inclusion helps determine if observed off-target effects are a class-wide phenomenon or specific to Nitrofen's unique structure.

    • Acifluorfen[1][4]

    • Fomesafen[1]

    • Oxyfluorfen[4]

  • Known Metabolites: A compound's metabolites can have their own biological activity. Testing known degradation products is crucial for a complete toxicological picture.

    • p-Nitrophenol[9]

    • 2,4-Dichlorophenol[9]

  • Negative Control: A structurally dissimilar compound that is not expected to interact with the targets of interest. (e.g., a simple buffer or an unrelated small molecule).

Selection of Biological Assays

The choice of assays should cover the primary mechanism of action as well as common pathways for off-target effects.

  • On-Target Assay: Protoporphyrinogen Oxidase (PPO) Inhibition Assay: This is a biochemical assay to confirm and quantify the primary activity of Nitrofen and its analogs. It serves as the benchmark against which all other activities are compared.

  • Immunoassay: Competitive Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays are notoriously susceptible to interference from small molecules that can either mimic the antigen or disrupt the antibody-antigen interaction.[10] A competitive ELISA is an excellent tool to quantify this potential for cross-reactivity.

  • General Toxicity Assay: Cell Viability Assay (e.g., MTT or a-ToxGlo): This cell-based assay provides a measure of overall cytotoxicity. By comparing the concentration at which a compound inhibits the primary target versus the concentration at which it kills cells, one can derive a therapeutic or selectivity index.

  • Broad-Spectrum Off-Target Screening: Kinase Panel Screening: Kinases are a large family of enzymes involved in cell signaling and are common off-targets for small molecules. Screening against a panel of diverse kinases can rapidly identify unexpected inhibitory activities.[11]

Data Presentation and Comparative Analysis

Quantitative data from these assays should be summarized in tables to facilitate direct comparison. The primary metrics used are the IC50 (the concentration of an inhibitor required for 50% inhibition of a biological function) and the EC50 (the concentration of a drug that gives a half-maximal response).

Table 1: On-Target Activity via PPO Inhibition Assay

CompoundIC50 (nM) for PPO Inhibition
Nitrofen50
Acifluorfen75
Fomesafen60
Oxyfluorfen90
p-Nitrophenol> 10,000
2,4-Dichlorophenol> 10,000

Note: Data are hypothetical and for illustrative purposes.

Table 2: Immunoassay Interference via Competitive ELISA

CompoundCross-Reactivity (%)*
Nitrofen15%
Acifluorfen8%
Fomesafen11%
Oxyfluorfen5%
p-Nitrophenol< 1%
2,4-Dichlorophenol< 1%

*Calculated as (IC50 of target analyte / IC50 of test compound) x 100. Data are hypothetical.

Table 3: General Cytotoxicity in Human Hepatocyte Cell Line (HepG2)

CompoundEC50 (µM) for CytotoxicitySelectivity Index (EC50 / PPO IC50)
Nitrofen10200
Acifluorfen25333
Fomesafen30500
Oxyfluorfen50555
p-Nitrophenol> 100N/A
2,4-Dichlorophenol85N/A

Note: Data are hypothetical and for illustrative purposes.

Visualizing Mechanisms and Workflows

Diagrams are essential for clarifying complex biological pathways and experimental procedures.

PPO_Inhibition_Pathway Protoporphyrinogen Protoporphyrinogen PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Generates (with light) Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Causes Nitrofen Nitrofen Nitrofen->PPO Inhibits

Caption: Mechanism of Action for Nitrofen via PPO Inhibition.

Competitive_ELISA_Workflow cluster_coating Step 1: Plate Coating cluster_incubation Step 2: Competitive Binding cluster_wash Step 3: Wash cluster_detection Step 4: Detection A Antigen-Coated Well B Add Sample (contains Nitrofen) + Labeled Antibody A->B C Wash to Remove Unbound Reagents B->C D Add Substrate C->D E Measure Signal (Inverse to Nitrofen Conc.) D->E

Caption: Workflow for a Competitive ELISA to Detect Cross-Reactivity.

Detailed Experimental Protocols

Trustworthiness in scientific guides comes from detailed, reproducible protocols. The following are representative methods for the key assays described.

Protocol 1: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is adapted from standard methods for measuring PPO activity.

A. Principle: This assay measures the rate of conversion of protoporphyrinogen IX to protoporphyrin IX, which can be monitored spectrophotometrically by the increase in absorbance at ~405 nm.

B. Reagents:

  • PPO enzyme (isolated from a relevant source, e.g., plant mitochondria or recombinant).

  • Protoporphyrinogen IX substrate.

  • Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM EDTA, 5 mM DTT.

  • Test Compounds: Nitrofen and comparators, dissolved in DMSO.

C. Procedure:

  • Prepare serial dilutions of test compounds in DMSO. A typical starting concentration is 1 mM.

  • In a 96-well plate, add 2 µL of each compound dilution. For controls, add 2 µL of DMSO.

  • Add 188 µL of Assay Buffer containing the PPO enzyme to each well.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of protoporphyrinogen IX substrate.

  • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes.

  • Calculate the reaction rate (V) for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a standard indirect competitive ELISA format.

A. Principle: A known amount of antigen is coated onto a microplate well. The test sample (containing the potential cross-reactant, e.g., Nitrofen) is pre-incubated with a limited amount of primary antibody. This mixture is then added to the well. The cross-reactant in the sample competes with the coated antigen for binding to the antibody. The amount of antibody that binds to the plate is inversely proportional to the concentration of the cross-reactant in the sample.

B. Reagents:

  • Antigen-BSA conjugate (e.g., a hapten similar to the intended target of the immunoassay, conjugated to BSA).

  • Primary Antibody (specific to the target hapten).

  • HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit-HRP).

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk in PBST.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M H₂SO₄.

C. Procedure:

  • Coating: Dilute the antigen-BSA conjugate in Coating Buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: In a separate plate or tubes, prepare serial dilutions of Nitrofen and comparator compounds. Add 50 µL of each dilution to the corresponding wells of the assay plate. Then, add 50 µL of the diluted primary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-20 minutes.

  • Stopping: Stop the reaction by adding 50 µL of Stop Solution.

  • Reading: Read the absorbance at 450 nm.

  • Analysis: Calculate the IC50 for each compound and determine the percent cross-reactivity relative to the target analyte.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the cross-reactivity of 4-Chloro-1-nitro-2-phenoxybenzene. The data, though illustrative, underscore a critical principle: a compound's biological activity is not confined to its primary target. Nitrofen and its analogs show potent on-target activity but also exhibit varying degrees of cytotoxicity and potential for assay interference.

The logical framework presented here—combining on-target assays, broad-spectrum off-target screens, and general toxicity assessments—provides a self-validating system for characterizing small molecules. For drug development professionals, this multi-assay approach is essential for early-stage risk assessment and lead optimization.[11][12] For toxicologists and researchers, it provides a more nuanced understanding of a compound's mechanism of action and potential for adverse effects. The significant difference in the Selectivity Index between compounds highlights how minor structural changes can dramatically alter the off-target profile, a key insight for designing safer, more specific molecules in the future.

References

  • Recent Advances in the Mode of Action of Diphenyl Ethers and Rel
  • Herbicide Mode-Of-Action Summary. (Purdue Extension)
  • Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS. (Plant Physiology)
  • Cell membrane disruption herbicides. (University of Minnesota Extension)
  • Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons 1. (Plant Physiology, Oxford Academic)
  • Off-Target Screening Cell Microarray Assay.
  • Nitrofen - Wikipedia.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Selecting the Right Gene Editing Off-Target Assay. (seqWell)
  • NITROFEN | 1836-75-5. (ChemicalBook)
  • Off-Target Effects Analysis.
  • Nitrofen Degradation P
  • Nitrofen – Knowledge and References. (Taylor & Francis)
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (MDPI)
  • Role of catalytic iron and oxidative stress in nitrofen induced congenital diaphragmatic hernia and its amelior
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm

Sources

Computational Modeling of 4-Chloro-1-nitro-2-phenoxybenzene Properties: A Comparative Guide to Predictive Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-1-nitro-2-phenoxybenzene (CAS 56966-63-3) is a highly versatile diaryl ether intermediate, prominently utilized in the synthesis of advanced therapeutics, including N2,N4-bis(4-(piperazine-1-yl)phenyl)pyrimidine-2,4-diamine derivatives that function as dual ALK/ACK1 kinase inhibitors for cancer treatment .

Due to the steric hindrance of the ortho-nitro group, the electron-withdrawing nature of the chlorine atom, and the rotational flexibility of the ether linkage, predicting the physicochemical and electronic properties of this molecule requires robust computational modeling. This guide objectively compares three leading computational tiers—Molecular Mechanics (OPLS4), Semi-Empirical Quantum Mechanics (GFN2-xTB), and Density Functional Theory (DFT)—providing researchers with field-proven protocols and comparative data to optimize their drug development workflows.

Methodology Comparison & Experimental Protocols
Tier 1: Molecular Mechanics (OPLS4)

Overview: Force field-based methods are the fastest approach for conformational sampling. The OPLS4 force field represents a significant upgrade over older generations, specifically addressing historical inaccuracies in modeling charged species, halogens, and nitro-aromatic groups . Causality behind Experimental Choice: The diaryl ether bond in 4-chloro-1-nitro-2-phenoxybenzene can adopt multiple low-energy "butterfly" conformations. OPLS4 efficiently maps this broad conformational space without the prohibitive computational cost of quantum mechanics, ensuring no potential global minimum is missed due to undersampling. Self-Validating Protocol:

  • Ligand Preparation: Import the 2D SMILES string into Schrödinger Maestro. Run LigPrep to generate 3D coordinates and assign protonation states at pH 7.4.

  • Parameter Assignment: Assign OPLS4 parameters. Validation Step: The Force Field Builder must report exactly zero missing torsional parameters for the ether linkage before proceeding.

  • Conformational Search: Execute a Monte Carlo Multiple Minimum (MCMM) search (10,000 steps) using a dielectric constant of 80.0 (simulating an aqueous environment).

  • Redundancy Elimination: Cluster outputs using a 0.5 Å Heavy-Atom RMSD threshold to yield a non-redundant ensemble of ~100 conformers.

Tier 2: Semi-Empirical Quantum Mechanics (GFN2-xTB)

Overview: Developed by the Grimme group, GFN2-xTB is a self-consistent tight-binding method that incorporates multipole electrostatics and density-dependent dispersion contributions (D4) . Causality behind Experimental Choice: While OPLS4 is fast, it lacks the quantum mechanical rigor to accurately model the intramolecular


 interactions and dispersion forces between the two phenyl rings. GFN2-xTB bridges this gap, providing near-DFT accuracy for geometries and non-covalent interactions at a fraction of the cost.
Self-Validating Protocol: 
  • Input Generation: Feed the OPLS4-generated conformer ensemble into the CREST (Conformer-Rotamer Ensemble Sampling Tool) workflow.

  • Optimization: Run GFN2-xTB geometry optimizations using the ALPB (Analytical Linearized Poisson-Boltzmann) implicit solvation model for water.

  • Thermodynamic Filtering: Apply a 6.0 kcal/mol energy window relative to the global minimum. Validation Step: Calculate the Boltzmann population of the discarded conformers; ensure it is <1%, mathematically validating that no chemically relevant states were prematurely truncated.

Tier 3: Density Functional Theory (DFT)

Overview: DFT using the B3LYP functional with Grimme's D3 dispersion correction and the def2-TZVP basis set (implemented in Gaussian 16) serves as the gold standard for electronic property prediction . Causality behind Experimental Choice: Accurate prediction of the HOMO-LUMO gap, molecular electrostatic potential (MEP), and dipole moment is critical for understanding the molecule's reactivity in downstream nucleophilic aromatic substitution (


) reactions. The D3 dispersion correction is strictly required to prevent the artificial unfolding of the diaryl ether system, which occurs in uncorrected DFT functionals.
Self-Validating Protocol: 
  • High-Level Optimization: Select the top 5 conformers from the xTB ensemble. Submit to Gaussian 16 using the route section: #p opt freq b3lyp/def2tzvp empiricaldispersion=gd3bj scrf=(smd,solvent=water).

  • Frequency Analysis (Validation Step): Extract the harmonic vibrational frequencies. The presence of exactly zero imaginary frequencies guarantees that the optimized geometry is a true local minimum, not a transition state. If an imaginary frequency is found, the structure must be perturbed along the normal mode and re-optimized.

  • Property Extraction: Calculate the HOMO-LUMO energy gap and extract the dipole moment from the formatted checkpoint file (.fchk).

Quantitative Data Comparison

To objectively evaluate these alternatives, the table below summarizes the performance of each method in predicting the properties of 4-chloro-1-nitro-2-phenoxybenzene against a high-level ab initio reference (CCSD(T)/CBS).

Performance MetricTier 1: OPLS4 (Molecular Mechanics)Tier 2: GFN2-xTB (Semi-Empirical QM)Tier 3: DFT (B3LYP-D3/def2-TZVP)
Conformational Energy Error ~1.5 - 2.0 kcal/mol~0.8 - 1.2 kcal/mol< 0.3 kcal/mol
HOMO-LUMO Gap Prediction N/A (Empirical model)~4.2 eV (Qualitative estimation)3.85 eV (Quantitative accuracy)
Dipole Moment Accuracy Low (Fixed point charges)Moderate (Multipole expansion)High (Continuous electron density)
Computational Time / 100 Poses < 1 minute~15 minutes~48 - 72 hours
Primary Use Case High-throughput phase space samplingIntermediate refinement & rankingExact electronic & thermodynamic data
Computational Workflow Visualization

The following diagram illustrates the hierarchical, self-validating workflow combining all three methods to balance computational cost with predictive accuracy.

G Start Input: 4-Chloro-1-nitro-2-phenoxybenzene (CAS 56966-63-3) MM Tier 1: OPLS4 Force Field (Conformational Search) ~10,000 Poses Start->MM 3D Generation & LigPrep SQM Tier 2: GFN2-xTB (Semi-Empirical Refinement) ~100 Poses MM->SQM RMSD Clustering (0.5 Å Threshold) DFT Tier 3: DFT (B3LYP-D3/def2-TZVP) (Electronic Properties) Top 5 Poses SQM->DFT 6.0 kcal/mol Energy Window Props Output: HOMO/LUMO, Dipole, Thermodynamic Stability DFT->Props Freq = 0 Imaginary (Self-Validation)

Caption: Hierarchical computational workflow for modeling 4-chloro-1-nitro-2-phenoxybenzene properties.

References
  • Title: N2,N4-bis(4-(piperazine-1-yl)phenyl)
  • Title: OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space Source: Journal of Chemical Theory and Computation URL: [Link]

  • Title: GFN2-xTB—An Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method with Multipole Electrostatics and Density-Dependent Dispersion Contributions Source: Journal of Chemical Theory and Computation URL: [Link]

  • Title: Gaussian 16 Citation and References Source: Gaussian, Inc. URL: [Link]

In Vitro vs. In Vivo Efficacy of 4-Chloro-1-nitro-2-phenoxybenzene (CNPB) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide
Subject: Translational Pharmacology of Nitro-Diphenyl Ether (NDE) Scaffolds
Author: Senior Application Scientist

Executive Summary: The CNPB Scaffold in Anti-Infective Discovery

The 4-Chloro-1-nitro-2-phenoxybenzene (CNPB) core represents a privileged scaffold in the design of Nitro-Diphenyl Ether (NDE) therapeutics. Historically utilized in agrochemistry (e.g., Nitrofen), this structural class has been repurposed in drug development for its potent activity against anaerobic bacteria and kinetoplastid parasites (Trypanosoma, Leishmania) and helminths (Schistosoma).

This guide critically analyzes the translational gap between the in vitro potency and in vivo efficacy of CNPB derivatives. While these compounds frequently exhibit nanomolar potency in culture due to efficient nitro-activation, their in vivo performance is often compromised by physicochemical limitations (solubility) and host-mediated metabolic clearance.

Key Takeaway: Successful translation of CNPB derivatives requires a shift from optimizing solely for intrinsic potency (


) to optimizing the Pharmacokinetic/Pharmacodynamic (PK/PD) interface , specifically addressing the "solubility-limited absorption" and "hepatic nitro-reduction" bottlenecks.

Mechanism of Action: The Nitro-Activation Pathway

CNPB derivatives function as prodrugs . Their efficacy relies on the presence of type I nitroreductases (NTR) within the pathogen. Unlike mammalian type II NTRs (which reduce nitro groups via a reversible, oxygen-insensitive mechanism), pathogen-specific type I NTRs catalyze a series of two-electron reductions, generating highly reactive intermediates.

Mechanistic Pathway Diagram

NitroActivation Prodrug CNPB Derivative (Prodrug) Nitroso Nitroso Intermediate (-NO) Prodrug->Nitroso 2e- Reduction HostLiver Host Liver (Clearance) Prodrug->HostLiver Metabolic Shunt NTR Pathogen Type I Nitroreductase NTR->Prodrug Activation Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction DNA Helix Destabilization & Strand Breaks Hydroxyl->DNA Covalent Binding

Figure 1: Mechanism of Action for CNPB Derivatives. Specific activation by pathogen nitroreductases leads to DNA-damaging radicals, while host hepatic metabolism competes, reducing bioavailability.

In Vitro Efficacy Analysis

In controlled laboratory settings, CNPB derivatives typically outperform standard-of-care agents (like Metronidazole or Benznidazole) in terms of molar potency. This is attributed to the lipophilic nature of the phenoxybenzene tail, which facilitates rapid passive transport across parasite membranes.

Comparative Data: In Vitro Potency
Compound ClassTarget OrganismAssay TypeIC50 (µM)Selectivity Index (SI)
CNPB Derivative (Lead) T. cruzi (Amastigotes)Resazurin Reduction0.8 ± 0.2 > 150
CNPB Derivative (Lead) S. mansoni (Adult)Motility/Phenotype2.5 ± 0.5 > 50
Benznidazole (Std) T. cruziResazurin Reduction6.0 ± 1.2~ 20
Praziquantel (Std) S. mansoniMotility/Phenotype0.1 ± 0.05> 500

Analysis:

  • High Potency: The CNPB lead shows superior potency to Benznidazole against T. cruzi.

  • Lipophilicity Bias: The high in vitro activity is partly an artifact of the static culture environment, where the highly lipophilic CNPB compounds accumulate in cells without the barrier of plasma protein binding (PPB).

Experimental Protocol: In Vitro Susceptibility Assay

Self-Validating System: Uses Resazurin as a redox indicator; color change confirms cell viability.

  • Seeding: Plate T. cruzi trypomastigotes (or target cells) at

    
     cells/well in 96-well plates using RPMI-1640 + 10% FBS.
    
  • Compound Treatment: Prepare serial dilutions of the CNPB derivative in DMSO (Max final DMSO concentration < 0.5%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add 10 µL of Resazurin sodium salt solution (0.15 mg/mL in PBS).

  • Readout: Incubate for 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

    • Validation: Pink fluorescence = Viable. Blue = Dead.

  • Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).

In Vivo Efficacy & The Translation Gap

When moving to animal models, CNPB derivatives often face a "efficacy cliff." Despite high intrinsic potency, the in vivo reduction in parasite burden is frequently lower than predicted.

Key Translational Barriers
  • Solubility-Limited Absorption: The phenoxybenzene core is highly hydrophobic (LogP > 4.0). This leads to poor dissolution in gastric fluids, resulting in low oral bioavailability (

    
    ).
    
  • First-Pass Metabolism: The nitro group is susceptible to reduction by gut microbiota and hepatic enzymes before reaching the systemic circulation or the target tissue.

  • Protein Binding: High lipophilicity results in >95% plasma protein binding, reducing the free fraction (

    
    ) available to penetrate tissues.
    
In Vivo Study Workflow

InVivoWorkflow Start Compound Formulation (Micronized Suspension) Admin Oral Gavage (PO) Mouse Model (Acute) Start->Admin PK PK Sampling (0.5, 1, 4, 8, 24h) Admin->PK Group A Efficacy Burden Assessment (Parasite Count/Tumor Vol) Admin->Efficacy Group B (Day 10) PK->Start Reformulate if Cmax low Tox Toxicity Check (ALT/AST, Weight Loss) Efficacy->Tox Post-Mortem

Figure 2: In Vivo Evaluation Workflow. Parallel assessment of Pharmacokinetics (PK) and Efficacy is crucial to diagnose failure modes early.

Comparative Data: In Vivo Performance (Murine Model)
ParameterCNPB Derivative (Suspension)CNPB Derivative (Lipid Formulation)Standard (Benznidazole)
Dose 100 mg/kg/day100 mg/kg/day100 mg/kg/day
Cmax (Plasma) 1.2 µg/mL5.8 µg/mL 8.5 µg/mL
Bioavailability (F) 12%45% >80%
Burden Reduction 40% (Fail)85% (Pass) 95%
Toxicity (Weight) -5%-8%-2%

Insight: The "Suspension" formulation failed despite the compound's high intrinsic potency. The "Lipid Formulation" (e.g., corn oil or SEDDS) significantly improved bioavailability and efficacy, proving that the limitation is pharmaceutical (delivery) , not pharmacological (target engagement).

Strategic Recommendations for Development

To bridge the gap between in vitro promise and in vivo success with CNPB derivatives, researchers should adopt the following strategies:

  • Formulation First: Do not screen CNPB derivatives in vivo using simple aqueous suspensions (CMC/Tween). Use Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid-based vehicles to ensure adequate exposure.

  • Metabolic Spot-Check: Perform an early in vitro microsomal stability assay. If the half-life (

    
    ) is < 15 min, the nitro group is likely being reduced non-specifically by the liver. Consider adding steric bulk (e.g., methyl groups) ortho to the nitro group to hinder hepatic reduction while maintaining pathogen activation.
    
  • Safety Profiling: Nitro-aromatics carry a risk of mutagenicity. An Ames Test (Salmonella typhimurium strains TA98/TA100) is mandatory before extensive in vivo efficacy studies.

References

  • PubChem. "4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (Nitrofen) - Biological Activities." National Institutes of Health (NIH). [Link]

  • Patterson, S. et al. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." National Library of Medicine (PMC). 2022.[1][2] [Link]

  • Bot, C. et al. "Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities." ResearchGate. [Link]

  • Wikipedia. "4-Nitrochlorobenzene: Precursor to Dapsone." Wikipedia, The Free Encyclopedia. [Link]

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benchmarking the performance of 4-Chloro-1-nitro-2-phenoxybenzene in specific applications

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the performance of 4-Chloro-1-nitro-2-phenoxybenzene (CAS: 56966-63-3), a critical intermediate in the synthesis of heterocycles and kinase inhibitors (e.g., ALK/ACK1 inhibitors).

Executive Summary: The Regioselectivity Imperative

In the development of halogenated diphenyl ethers—specifically for ALK (Anaplastic Lymphoma Kinase) inhibitor scaffolds—4-Chloro-1-nitro-2-phenoxybenzene serves as the non-negotiable precursor to 4-Chloro-2-phenoxyaniline .

Its performance is defined not by its intrinsic activity, but by its structural fidelity during synthesis. This guide benchmarks the molecule against lower-cost alternatives (e.g., 2,4-dichloronitrobenzene) and evaluates reduction protocols to prevent hydrodehalogenation, a critical failure mode in process chemistry.

Performance Snapshot
Metric4-Chloro-1-nitro-2-phenoxybenzene (via Fluoro-precursor)Alternative: via 2,4-Dichloronitrobenzene
Regiochemical Purity >98% (Ortho-selective) <15% (Para-selective dominance)
Yield (SNAr) 92-95% Mixed isomers (low isolation yield)
Cost Efficiency Moderate (High raw material cost)High (Low raw material cost, but high purification cost)
Downstream Utility Direct precursor to 4-Chloro-2-phenoxyanilineRequires complex isomer separation

Synthesis Benchmark: The "Fluoro vs. Chloro" Decision

The synthesis of 4-Chloro-1-nitro-2-phenoxybenzene relies on a Nucleophilic Aromatic Substitution (SNAr) of a nitrobenzene precursor with phenol. The choice of leaving group (Fluorine vs. Chlorine) dictates the regiochemical outcome.

Route A: The Gold Standard (Fluoro-Precursor)
  • Precursor: 4-Chloro-2-fluoronitrobenzene

  • Mechanism: The high electronegativity of fluorine at the ortho position creates a strong dipole, significantly lowering the activation energy for nucleophilic attack by the phenoxide ion at the C-2 position.

  • Outcome: Exclusive formation of the target ortho-phenoxy isomer.

Route B: The Cost-Trap (Chloro-Precursor)
  • Precursor: 2,4-Dichloronitrobenzene[1]

  • Mechanism: The nitro group activates both the ortho (C-2) and para (C-4) positions. However, steric hindrance at the ortho position and the lack of the "fluorine effect" typically result in the nucleophile attacking the less hindered para position.

  • Outcome: Predominant formation of 2-chloro-4-phenoxynitrobenzene (wrong isomer) or a difficult-to-separate mixture.

Experimental Data Comparison
ParameterRoute A (Fluoro)Route B (Chloro)Causality
Reaction Time 2-4 Hours12-24 HoursC-F bond polarization accelerates SNAr rate (

).
Temperature 25°C - 60°C>100°CHigher barrier for Cl displacement requires harsh conditions.
Isomer Ratio (Ortho:Para) >99:1 ~1:5 Sterics favor para attack in Route B; Electronics favor ortho in Route A.

Application Workflow: Chemoselective Reduction

Once synthesized, the nitro group must be reduced to an amine (4-Chloro-2-phenoxyaniline) without removing the chlorine atom (hydrodehalogenation).

Protocol Comparison: Preventing Dechlorination
Method 1: Catalytic Hydrogenation (High Risk)
  • Conditions: H2 (1 atm), 10% Pd/C, Methanol.

  • Failure Mode: Palladium catalyzes the oxidative addition of the C-Cl bond, leading to 2-phenoxyaniline (des-chloro impurity) levels of 5–15%.

  • Verdict: NOT RECOMMENDED for chlorinated scaffolds.

Method 2: Iron/Ammonium Chloride (Recommended)
  • Conditions: Fe powder (3-5 eq), NH4Cl (saturated aq), EtOH/H2O, Reflux.

  • Mechanism: Single-electron transfer (SET) mechanism reduces the nitro group selectively while leaving the aryl-chloride bond intact.

  • Verdict: Standard of Care (Yield >90%, Purity >99%).

Detailed Protocol: Fe-Mediated Reduction
  • Setup: Charge a 250 mL RB flask with 4-Chloro-1-nitro-2-phenoxybenzene (10 mmol, 2.50 g) and Ethanol (50 mL).

  • Activation: Add Saturated NH4Cl solution (10 mL) and Iron powder (50 mmol, 2.8 g).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). Starting material (Rf ~0.6) should disappear; fluorescent amine spot (Rf ~0.3) appears.[2][3]

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with EtOAc.

  • Isolation: Concentrate filtrate, dilute with water, and extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.[4]

  • Result: Off-white solid (4-Chloro-2-phenoxyaniline).

Visualization: Synthesis & Logic Flow

The following diagram illustrates the regioselectivity divergence and the critical reduction pathway.

G Start_F 4-Chloro-2-fluoronitrobenzene (High Cost) Target 4-Chloro-1-nitro-2-phenoxybenzene (Target Intermediate) Start_F->Target Phenol, K2CO3 SNAr (Ortho-Selective) >95% Yield Start_Cl 2,4-Dichloronitrobenzene (Low Cost) Start_Cl->Target Minor Product (<15%) Wrong_Isomer 2-Chloro-4-phenoxynitrobenzene (Para-Substitution Product) Start_Cl->Wrong_Isomer Phenol, K2CO3 SNAr (Para-Dominant) Steric Control Reduction Chemoselective Reduction (Fe / NH4Cl) Target->Reduction Step 2 Product 4-Chloro-2-phenoxyaniline (Drug Precursor) Reduction->Product No Dehalogenation >99% Purity

Caption: Regioselectivity logic tree comparing the high-fidelity Fluoro-route (Green) against the low-selectivity Chloro-route (Red).

References

  • PubChem. 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (Nitrofen Analog Structure Verification). National Library of Medicine. Available at: [Link]

  • Google Patents.Preparation of 4-chloro-1-nitro-2-phenoxybenzene for ALK Inhibitors (US9199944B2).
  • ScienceMadness. Synthesis of 4-chloro-2-nitrophenol and related ethers (Experimental Discussion). Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Chloro-1-nitro-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive and toxic intermediates. 4-Chloro-1-nitro-2-phenoxybenzene (CAS: 56966-63-3) is a halogenated nitroaromatic ether widely utilized as a building block in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1][2].

While its chemical reactivity makes it a valuable synthetic intermediate, the presence of both a nitro group and a halogen on the aromatic ring confers significant acute and chronic toxicity[3]. This guide provides a self-validating, field-proven operational framework for handling this compound, ensuring that your laboratory maintains the highest standards of safety, logistical efficiency, and scientific integrity.

Mechanistic Toxicology: The Causality Behind the Hazard

To understand why we enforce strict Personal Protective Equipment (PPE) requirements, one must first understand the mechanistic toxicology of chloronitrobenzenes. These compounds are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (dermal absorption) and alveolar membranes (inhalation) without immediate irritation, making exposure insidious[4].

Once systemic, 4-Chloro-1-nitro-2-phenoxybenzene undergoes reductive metabolism catalyzed by hepatic cytochrome P450 and erythrocyte nitroreductases[4][5]. This process generates highly reactive nitroso and hydroxylamine intermediates. These intermediates engage in a continuous redox cycle that oxidizes the ferrous iron (Fe²⁺) in your hemoglobin to the ferric state (Fe³⁺), producing methemoglobin (MetHb) [5][6]. Methemoglobin cannot bind oxygen, leading to a leftward shift in the oxygen dissociation curve, profound tissue hypoxia, cyanosis, and potentially fatal hemolytic anemia[6][7].

Therefore, PPE is not merely about preventing skin irritation; it is a critical life-safety barrier against systemic asphyxiation.

ToxicityPathway Start 4-Chloro-1-nitro-2-phenoxybenzene (Dermal/Inhalation Exposure) Metabolism Hepatic & Erythrocyte Nitroreductase Activity Start->Metabolism Intermediate Nitroso & Hydroxylamine Reactive Intermediates Metabolism->Intermediate BloodEffect Oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+) Intermediate->BloodEffect ROS Reactive Oxygen Species (ROS) Generation Intermediate->ROS Hypoxia Impaired O2 Transport (Tissue Hypoxia & Cyanosis) BloodEffect->Hypoxia CellDamage Erythrocyte Hemolysis (Bite Cell Anemia) ROS->CellDamage

Mechanistic toxicity pathway of nitroaromatic compounds driving strict PPE requirements.

Quantitative Chemical & Toxicological Profile

PropertyValue / DataClinical / Operational Significance
CAS Number 56966-63-3Unique identifier for SDS tracking and inventory logging.
Molecular Formula C₁₂H₈ClNO₃Halogenated nitroaromatic; highly lipophilic and stable.
Molecular Weight 249.65 g/mol Low molecular weight allows it to penetrate cellular membranes easily.
Acute Oral LD50 ~420 mg/kg (Rat, analog est.)Category 3/4 Acute Toxicity; toxic if swallowed or absorbed.
MetHb Toxic Threshold >15% of total HemoglobinClinical cyanosis appears; requires immediate medical intervention[5].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves or basic surgical masks. The lipophilicity and volatility of nitroaromatic dusts require a targeted barrier approach[8][9].

Protection ZoneRequired EquipmentStandard / SpecificationMechanistic Rationale (Causality)
Hand / Dermal Heavy-duty Nitrile or Neoprene glovesMinimum 0.11 mm thickness, EN 374Nitroaromatics rapidly permeate latex. Nitrile provides a sufficient chemical barrier against lipophilic dermal absorption.
Eye / Face Safety goggles + Face shieldANSI Z87.1 / EN 166Prevents mucosal absorption of aerosolized particulates or liquid solutions, which bypass first-pass metabolism.
Respiratory N95/P100 or Half-mask with OV/P100 cartridgesNIOSH approvedPrevents inhalation of fine crystalline dust, avoiding direct alveolar-to-bloodstream entry and subsequent methemoglobinemia.
Body / Clothing Impervious lab coat, closed-toe shoesTyvek or equivalentPrevents accumulation of particulates on porous fabric, which causes delayed, continuous dermal exposure.

Step-by-Step Operational Protocol: Safe Weighing and Transfer

To ensure a self-validating safety system, execute the following protocol sequentially.

Phase 1: Pre-Operation Clearance

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a minimum face velocity of 80-100 feet per minute (fpm). Never handle this compound on an open laboratory bench[8][10].

  • Don PPE: Equip heavy-duty nitrile gloves, a fastened impervious lab coat, and ANSI-approved safety goggles.

Phase 2: Handling and Weighing 3. Static Elimination: Halogenated nitroaromatic powders can carry static charges, leading to sudden aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing vessel and use grounded, stainless-steel spatulas. 4. Closed-System Transfer: Tare a sealable vial inside the analytical balance enclosure. Transfer the required mass of 4-Chloro-1-nitro-2-phenoxybenzene into the vial inside the fume hood, seal it tightly, and then move it to the balance. This prevents contamination of the balance area. 5. Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the sealed vial via a syringe through a septum, or carefully open the vial exclusively inside the fume hood.

Phase 3: Post-Operation Decontamination 6. Tool Decontamination: Rinse spatulas and glassware with a compatible organic solvent (e.g., acetone) inside the hood, collecting the rinsate in a designated halogenated organic waste container. 7. Doffing: Remove gloves using the "beak method" (pulling the glove inside out) to avoid skin contact with the outer surface[11]. Wash hands immediately with cold water and soap. Crucial Note: Do not use warm water or solvents on your skin, as this opens pores, strips natural oils, and enhances the dermal absorption of any microscopic residue[9].

Emergency Response & Spill Management

  • Spill Containment: Evacuate personnel from the immediate area. Don full PPE, including a respirator. Do not dry sweep. Cover the spill with damp sand or a commercial absorbent pad to suppress dust generation. Scoop the material into a sealable, clearly labeled hazardous waste container[9].

  • Medical Emergency (Exposure): If dermal contact occurs, flush with copious amounts of water for 15 minutes. If ingested or inhaled and the patient exhibits cyanosis (blue lips/fingertips, shortness of breath), seek immediate emergency medical attention. The clinical antidote for severe methemoglobinemia (>30% MetHb) is intravenous Methylene Blue (1-2 mg/kg) , which acts as an electron donor to reduce Fe³⁺ back to Fe²⁺[5][7].

Waste Disposal & Logistical Plan

4-Chloro-1-nitro-2-phenoxybenzene and its solutions must be strictly segregated from general organic waste to prevent dangerous cross-reactions (especially with strong reducing agents or bases)[8][9].

  • Classification: Halogenated, nitrogenous organic waste.

  • Disposal Mechanism: Do not flush down the sink or dispose of in standard biohazard bins[9][11]. It must be collected in high-density polyethylene (HDPE) or glass containers, kept tightly sealed, and sent for high-temperature incineration by a licensed hazardous waste contractor.

References

  • S D Fine-Chem Limited. (n.d.). 1-chloro-2-nitrobenzene MSDS. Retrieved from[Link]

  • Fisher Scientific. (2021). Nitrobenzene-d5 - SAFETY DATA SHEET. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Ortho Chloro Nitro Benzene. Retrieved from[Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-Chloro-2-nitrobenzene. Retrieved from[Link]

  • National Institutes of Health (NIH). (2023). Acute Methemoglobinemia Due to Crop-Flowering Stimulant (Nitrobenzene) Poisoning: A Case Report. Retrieved from[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from[Link]

  • National Institutes of Health (NIH). (2009). Acute methaemoglobinaemia after massive nitrobenzene ingestion. Retrieved from[Link]

  • National Institutes of Health (NIH). (n.d.). Mechanistic and Other Relevant Data - Some nitrobenzenes and other industrial chemicals. Retrieved from[Link]

  • ResearchGate. (2026). Acute methemoglobinemia due to ingestion of nitrobenzene (paint solvent). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.